molecular formula C10H11N5O B1269500 5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide CAS No. 58046-54-1

5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide

Cat. No.: B1269500
CAS No.: 58046-54-1
M. Wt: 217.23 g/mol
InChI Key: KCNDYIDCXSPGDF-UHFFFAOYSA-N
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Description

5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide is a useful research compound. Its molecular formula is C10H11N5O and its molecular weight is 217.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 603608. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-amino-1-phenylpyrazole-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O/c11-9-8(10(16)14-12)6-13-15(9)7-4-2-1-3-5-7/h1-6H,11-12H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCNDYIDCXSPGDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50326606
Record name 5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58046-54-1
Record name 5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-AMINO-1-PHENYL-1H-PYRAZOLE-4-CARBOHYDRAZIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Foundational & Exploratory

Synthesis Protocol for 5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide, a molecule of interest in medicinal chemistry and drug development. The protocol is designed for researchers, scientists, and professionals in the field, offering detailed experimental procedures, quantitative data, and a visual representation of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of this compound is typically achieved through a two-step process. The core of this strategy involves the construction of the pyrazole ring system, followed by the functionalization of a carboxylic acid derivative to the desired carbohydrazide.

The key steps are:

  • Step 1: Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. This intermediate is formed via a cyclocondensation reaction between phenylhydrazine and ethyl (ethoxymethylene)cyanoacetate. This reaction establishes the core pyrazole structure with the necessary substituents at positions 1, 4, and 5.

  • Step 2: Synthesis of this compound. The target compound is obtained by the hydrazinolysis of the ethyl ester intermediate using hydrazine hydrate. This reaction selectively converts the ester functional group into a carbohydrazide.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting materials, intermediate, and final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
PhenylhydrazineC₆H₈N₂108.1419.5
Ethyl (ethoxymethylene)cyanoacetateC₈H₁₁NO₃169.1848-51
Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylateC₁₂H₁₃N₃O₂231.25103-105
This compoundC₁₀H₁₁N₅O217.23178-180

Experimental Protocols

Step 1: Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate

Methodology:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylhydrazine (0.1 mol, 10.81 g) in absolute ethanol (100 mL).

  • To this solution, add ethyl (ethoxymethylene)cyanoacetate (0.1 mol, 16.92 g) portion-wise over 15 minutes while stirring.

  • After the addition is complete, heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash it with cold ethanol (2 x 20 mL).

  • Recrystallize the crude product from ethanol to obtain pure ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate as a crystalline solid.

  • Dry the purified product in a vacuum oven at 50-60 °C.

Expected Yield: 85-90%

Step 2: Synthesis of this compound

Methodology:

  • In a 100 mL round-bottom flask, suspend ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (0.05 mol, 11.56 g) in ethanol (50 mL).

  • To this suspension, add hydrazine hydrate (99%, 0.15 mol, 7.5 mL) dropwise with constant stirring.

  • Heat the mixture to reflux for 8-10 hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the mixture in an ice bath. The carbohydrazide product will precipitate.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any unreacted hydrazine hydrate.

  • Recrystallize the product from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield pure this compound.

  • Dry the final product under vacuum.

Expected Yield: 75-85%

Visualization of the Synthetic Workflow

The following diagram illustrates the two-step synthesis process for this compound.

Synthesis_Workflow Start Starting Materials: Phenylhydrazine Ethyl (ethoxymethylene)cyanoacetate Step1 Step 1: Cyclocondensation Start->Step1 Intermediate Intermediate: Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate Step1->Intermediate Step2 Step 2: Hydrazinolysis Intermediate->Step2 FinalProduct Final Product: This compound Step2->FinalProduct

An In-depth Technical Guide to the ¹H NMR Characterization of 5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) characterization of 5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide, a key heterocyclic compound with significant potential in pharmaceutical and agrochemical research. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this guide presents a detailed predicted ¹H NMR data set based on the analysis of structurally analogous compounds. Furthermore, it outlines a plausible synthetic route and standard experimental protocols for its synthesis and subsequent NMR analysis.

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for this compound is summarized in Table 1. These predictions are derived from established principles of NMR spectroscopy and analysis of reported data for closely related analogues, such as 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference such as tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆

SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1~9.2 - 9.5Singlet1H-C(O)NH-
2~7.8 - 8.0Singlet1HC₃-H (pyrazole ring)
3~7.6 - 7.8Multiplet2HPhenyl H (ortho)
4~7.4 - 7.6Multiplet2HPhenyl H (meta)
5~7.2 - 7.4Multiplet1HPhenyl H (para)
6~6.5 - 7.0Broad Singlet2HC₅-NH₂
7~4.3 - 4.6Broad Singlet2H-NHNH₂

Note: The chemical shifts of protons attached to nitrogen atoms (NH and NH₂) can be highly variable and are dependent on factors such as solvent, concentration, and temperature. These signals may also exhibit broadening due to chemical exchange and quadrupolar effects.

Molecular Structure

Caption: Molecular structure of this compound.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the reaction of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate with hydrazine hydrate. This method is analogous to synthetic procedures reported for similar carbohydrazide derivatives.

Materials:

  • Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate

  • Hydrazine hydrate (80% solution)

  • Ethanol

  • Distilled water

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • In a round-bottom flask, dissolve ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (1 equivalent) in ethanol.

  • Add an excess of hydrazine hydrate (typically 5-10 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for a period of 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by vacuum filtration and wash with cold ethanol or distilled water.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

  • Dry the purified product under vacuum to obtain this compound as a solid.

¹H NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of the purified this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean NMR tube. DMSO-d₆ is often a good choice for pyrazole derivatives as it can solubilize a wide range of compounds and the labile N-H protons are often more clearly observed.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • Cap the NMR tube and ensure the sample is thoroughly mixed.

Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Acquire a standard one-dimensional ¹H NMR spectrum. Typical acquisition parameters include:

    • Number of scans: 16-64 (depending on sample concentration)

    • Pulse angle: 30-45 degrees

    • Relaxation delay: 1-5 seconds

  • Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the signals to the respective protons in the molecule.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data Reporting start Start: Starting Materials (Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate, Hydrazine Hydrate) reaction Reaction: Reflux in Ethanol start->reaction workup Work-up: Cooling, Filtration, Washing reaction->workup purification Purification: Recrystallization workup->purification product Final Product: This compound purification->product nmr_prep ¹H NMR Sample Preparation (Dissolve in DMSO-d₆) product->nmr_prep nmr_acq ¹H NMR Data Acquisition nmr_prep->nmr_acq nmr_proc Data Processing (FT, Phasing, Baseline Correction) nmr_acq->nmr_proc nmr_analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) nmr_proc->nmr_analysis structure_confirm Structure Confirmation nmr_analysis->structure_confirm report Technical Guide / Whitepaper - Data Tabulation - Protocol Documentation - Visualization structure_confirm->report

Caption: Workflow for Synthesis and ¹H NMR Characterization.

Crystal Structure Analysis of 5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of 5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide, a versatile building block in medicinal and agricultural chemistry.[1][2] Due to the absence of publicly available, specific crystallographic data for this compound, this paper presents a detailed analysis of the closely related analogue, 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid , to provide insights into the structural characteristics of this class of compounds. The foundational pyrazole scaffold is of significant interest for the development of novel therapeutic agents, including anti-inflammatory and anti-cancer drugs.[1][3]

Molecular Structure and Crystallographic System

The molecular structure of the analogue, 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid, reveals key conformational features. The dihedral angle between the pyrazole and the phenyl rings is a notable characteristic of this family of molecules. In the case of the methoxyphenyl derivative, this angle is 52.34 (7)°.[4] The crystal system and space group for related pyrazole derivatives vary, but a common packing motif involves the formation of hydrogen-bonded dimers.[4] For instance, 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile crystallizes in the monoclinic space group P 1 21/c 1.[5]

Crystallographic Data

The following table summarizes the crystallographic data for the analogue compound, 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid.[4]

ParameterValue
Chemical FormulaC₁₁H₁₁N₃O₃
Formula Weight233.23
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.9358 (3)
b (Å)12.0152 (5)
c (Å)11.5312 (5)
α (°)90
β (°)99.493 (2)
γ (°)90
Volume (ų)1083.84 (8)
Z4
Density (calculated) (Mg/m³)1.430
Absorption Coefficient (mm⁻¹)0.106
F(000)488
Selected Bond Lengths and Angles

The intramolecular geometry of the pyrazole core and its substituents is critical for understanding its chemical reactivity and biological activity. Below are selected bond lengths and angles for 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid.[4]

BondLength (Å)
O1 - C101.314 (2)
O2 - C101.222 (2)
N1 - N21.372 (2)
N1 - C51.332 (2)
N2 - C31.385 (2)
N3 - C31.353 (2)
C3 - C41.420 (2)
C4 - C51.381 (2)
C4 - C101.464 (2)
AngleDegree (°)
O2 - C10 - O1122.99 (15)
N2 - N1 - C5112.00 (13)
C5 - N1 - C6129.00 (13)
N1 - N2 - C3105.73 (12)
N3 - C3 - N2120.44 (15)
N3 - C3 - C4131.06 (15)
N2 - C3 - C4108.50 (14)
C5 - C4 - C3105.51 (14)
C5 - C4 - C10127.32 (15)
C3 - C4 - C10127.17 (15)
Hydrogen Bonding Geometry

Hydrogen bonds play a crucial role in the crystal packing of these molecules. In the crystal of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid, molecules form inversion dimers via O—H⋯O hydrogen bonds.[4]

D—H···Ad(D—H) (Å)d(H···A) (Å)d(D···A) (Å)∠(DHA) (°)
O1—H1···O2ⁱ0.84 (2)1.80 (2)2.636 (2)176 (3)
N3—H3A···O20.882.372.941 (2)121
N3—H3B···N1ⁱⁱ0.882.453.292 (2)161

Symmetry codes: (i) -x+1, -y+1, -z+1; (ii) x+1/2, -y+1/2, z+1/2

Experimental Protocols

Synthesis of this compound (Proposed)

A plausible synthetic route for the title compound can be adapted from established methods for similar pyrazole derivatives.[6] The synthesis would likely involve a multi-step process starting from commercially available reagents.

G cluster_0 Synthesis of Ethyl 2-cyano-3-ethoxyacrylate cluster_1 Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate cluster_2 Synthesis of this compound A Ethyl cyanoacetate D Ethyl 2-cyano-3-ethoxyacrylate A->D Reaction B Triethyl orthoformate B->D C Acetic anhydride C->D Catalyst E Phenylhydrazine F Ethyl 5-amino-1-phenyl-1H- pyrazole-4-carboxylate D->F Cyclocondensation E->F G Hydrazine hydrate H 5-amino-1-phenyl-1H-pyrazole- 4-carbohydrazide F->H Hydrazinolysis G->H

Proposed synthetic workflow for the title compound.

Step 1: Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. Phenylhydrazine and ethyl 2-cyano-3-ethoxyacrylate are refluxed in a suitable solvent such as ethanol. The reaction mixture is then cooled, and the resulting precipitate is filtered, washed, and dried to yield the pyrazole ester.

Step 2: Synthesis of this compound. The synthesized ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate is then refluxed with hydrazine hydrate in an alcoholic solvent. Upon cooling, the carbohydrazide product crystallizes out and can be collected by filtration.

Crystallization and X-ray Diffraction

Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of the purified compound in a suitable solvent, such as dimethylformamide or ethyl acetate.[4][7]

G A Synthesized Compound B Dissolution in Suitable Solvent A->B C Slow Evaporation B->C D Single Crystal Formation C->D E Crystal Mounting D->E F X-ray Diffractometer E->F G Data Collection (Intensity Data) F->G H Structure Solution (e.g., SHELXS) G->H I Structure Refinement (e.g., SHELXL) H->I J Crystallographic Data (CIF) I->J

General workflow for single-crystal X-ray diffraction.

Data collection is typically performed on a diffractometer equipped with a CCD detector using Mo Kα radiation. The structure is then solved by direct methods and refined by full-matrix least-squares on F².

Spectroscopic Characterization

The synthesized compound would be characterized by various spectroscopic techniques to confirm its structure.

  • FT-IR Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the amino and hydrazide groups, the C=O stretching of the carbohydrazide, and the C=N and C=C stretching of the pyrazole ring. For related pyrazole carbohydrazides, the N-H stretching vibrations typically appear in the range of 3300-3500 cm⁻¹, and the C=O stretching is observed around 1680 cm⁻¹.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of the protons and carbons in the molecule. The chemical shifts would be consistent with the proposed structure, showing signals for the phenyl, pyrazole, amino, and hydrazide protons.

Potential Applications in Drug Discovery

The this compound core is a valuable scaffold in drug discovery. It serves as a key intermediate for the synthesis of a wide range of biologically active molecules.[1] Derivatives have shown promise as inhibitors of various enzymes and receptors, leading to the development of novel anti-cancer and anti-inflammatory agents.[1][3]

G A This compound B Chemical Modification (e.g., Schiff base formation, cyclization reactions) A->B C Library of Novel Pyrazole Derivatives B->C D Biological Screening (e.g., enzyme assays, cell-based assays) C->D E Identification of Lead Compounds D->E F Optimization of Pharmacokinetic and Pharmacodynamic Properties E->F G Preclinical and Clinical Development F->G H New Therapeutic Agents (e.g., anti-cancer, anti-inflammatory) G->H

Role of the title compound in a drug discovery pipeline.

References

A Technical Guide to the Spectroscopic Profile of 5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound 5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide, a molecule of significant interest in pharmaceutical and agrochemical research. Due to its role as a versatile building block in the synthesis of bioactive molecules, including potential anti-inflammatory and anti-cancer agents, a thorough understanding of its structural and spectroscopic properties is essential.[1][2] This document compiles available mass spectrometry and infrared spectroscopy data, outlines relevant experimental protocols, and presents a logical workflow for its synthesis and characterization.

Molecular and Physical Properties
PropertyValue
Molecular Formula C₁₀H₁₁N₅O
Molecular Weight 217.23 g/mol
Monoisotopic Mass 217.09636 Da
Melting Point 186-192 °C
Appearance White needles

(Data sourced from various chemical suppliers and databases)[1]

Mass Spectrometry Data

AdductPredicted m/z
[M+H]⁺218.10364
[M+Na]⁺240.08558
[M-H]⁻216.08908
[M+NH₄]⁺235.13018
[M+K]⁺256.05952
[M]⁺217.09581

Table 1: Predicted m/z values for various adducts of this compound. Data is crucial for identifying the molecular ion peak and common adducts in mass spectrometry experiments.[3]

Infrared (IR) Spectroscopy Data

Experimental IR spectra for the title compound are not publicly available. However, based on the known functional groups (amine, phenyl, pyrazole, carbohydrazide) and published data for similar pyrazole derivatives, the expected characteristic infrared absorption bands are summarized below.[4]

Functional GroupExpected Wavenumber (cm⁻¹)Description
N-H (Amine & Hydrazide)3450 - 3200Stretching vibrations, typically multiple bands
C-H (Aromatic)3100 - 3000Stretching vibrations
C=O (Amide I)1680 - 1630Carbonyl stretching of the hydrazide
N-H (Amide II)1640 - 1550N-H bending
C=N (Pyrazole ring)1600 - 1500Ring stretching vibrations
C=C (Aromatic)1600 - 1450Ring stretching vibrations
C-N1350 - 1200Stretching vibrations

Table 2: Predicted characteristic IR absorption bands for this compound. These values are estimations based on the analysis of its functional groups and spectral data of analogous compounds.

Experimental Protocols

The following are generalized, yet detailed, experimental protocols for obtaining the spectroscopic data for this compound, based on standard laboratory practices for similar compounds.

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrophotometer is typically used.

  • Sample Preparation : The solid sample is finely ground and mixed with dry potassium bromide (KBr) powder in an approximate 1:100 ratio. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition : The KBr pellet is placed in the sample holder of the FTIR spectrometer. Spectra are typically recorded in the 4000-400 cm⁻¹ range with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide.

Mass Spectrometry
  • Instrumentation : A high-resolution mass spectrometer (HRMS) equipped with an electrospray ionization (ESI) source is commonly employed for this type of compound.

  • Sample Preparation : A dilute solution of the compound (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile. The solution should be filtered through a syringe filter (0.22 µm) to remove any particulate matter before introduction into the mass spectrometer.

  • Data Acquisition :

    • The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.

    • The mass spectrometer is operated in both positive and negative ion modes to detect a wide range of possible adducts.

    • A full scan is performed over a mass range that includes the expected molecular weight of the compound (e.g., m/z 100-500).

    • Key parameters such as capillary voltage, cone voltage, and desolvation gas flow are optimized to achieve maximum signal intensity for the analyte.

Logical Workflow for Synthesis and Characterization

The synthesis of pyrazole derivatives often follows a multi-step pathway. The following diagram illustrates a general workflow for the synthesis and subsequent characterization of a target pyrazole compound like this compound.

Synthesis_and_Characterization_Workflow General Workflow for Synthesis and Characterization Start Starting Materials Reaction Chemical Synthesis (e.g., Cyclocondensation) Start->Reaction Purification Purification (e.g., Recrystallization, Chromatography) Reaction->Purification Structure_Confirmation Structural Confirmation Purification->Structure_Confirmation IR IR Spectroscopy Structure_Confirmation->IR Functional Groups MS Mass Spectrometry Structure_Confirmation->MS Molecular Weight NMR NMR Spectroscopy Structure_Confirmation->NMR Connectivity Final_Product Pure Characterized Compound IR->Final_Product MS->Final_Product NMR->Final_Product

Caption: A generalized workflow for the synthesis and spectroscopic characterization of pyrazole derivatives.

This guide serves as a foundational resource for researchers working with this compound. While experimental data is limited, the provided information on predicted spectroscopic values and standardized protocols offers a strong basis for experimental design and data interpretation.

References

Physical and chemical properties of 5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide. The information is intended to support research and development efforts in medicinal chemistry and related fields.

Core Chemical and Physical Properties

This compound is a heterocyclic organic compound featuring a pyrazole core. This structural motif is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules.[1][2] The compound's key identifiers and physicochemical properties are summarized below.

PropertyValueReference(s)
IUPAC Name This compound
CAS Number 58046-54-1[3]
Molecular Formula C₁₀H₁₁N₅O[3][4]
Molecular Weight 217.23 g/mol [3]
Melting Point 188-190 °C[3]
Density 1.47 g/cm³[3]
Exact Mass 217.09600 Da[3]
Monoisotopic Mass 217.09636 Da[4]
XLogP3 1.73040[3]
InChIKey KCNDYIDCXSPGDF-UHFFFAOYSA-N[4]
SMILES C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NN)N[4]

Synthesis and Experimental Protocols

The synthesis of this compound typically involves a two-step process: the initial formation of the pyrazole core followed by the conversion of a carboxylate ester to the desired carbohydrazide.

Protocol 1: Synthesis of the Pyrazole Core

The pyrazole ring is commonly synthesized via a multi-component reaction. A general, catalyst-free approach involves the condensation of an aromatic aldehyde, a compound with an active methylene group (like malononitrile), and a hydrazine derivative (phenylhydrazine in this case).[5][6]

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Malononitrile

  • Phenylhydrazine

  • Ethanol

  • Water

Procedure:

  • Dissolve equimolar amounts of the aromatic aldehyde, malononitrile, and phenylhydrazine in a suitable solvent system, such as a mixture of ethanol and water.[6]

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the product often precipitates from the reaction mixture.

  • Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to yield the pure 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile precursor.[5]

G cluster_reactants Starting Materials cluster_process Reaction cluster_products Purification & Product A Aromatic Aldehyde Mix Mix in EtOH/Water (Room Temperature) A->Mix B Malononitrile B->Mix C Phenylhydrazine C->Mix React Tandem Knoevenagel Condensation & Cyclization Mix->React Filter Filter & Recrystallize React->Filter Product 5-Amino-1-phenyl-1H- pyrazole-4-carbonitrile Filter->Product

Caption: General workflow for the synthesis of the pyrazole core.

Protocol 2: Conversion of Ethyl Ester to Carbohydrazide

The most direct method for preparing the title compound is the reaction of its corresponding ethyl ester, ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate, with hydrazine hydrate. This is a standard transformation for converting esters to hydrazides.

Materials:

  • Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate

  • Hydrazine hydrate (excess)

  • Ethanol

Procedure:

  • Dissolve the ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate in ethanol in a round-bottom flask.

  • Add an excess of hydrazine hydrate to the solution.[7]

  • Heat the reaction mixture to reflux and maintain for 1-2 hours, monitoring the progress by TLC.[7]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product, this compound, will typically precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold ethanol, and dry to obtain the final product. Note: While this is a standard procedure, some substituted pyrazole esters have been reported to be unreactive under these conditions, potentially requiring more forcing conditions or alternative synthetic routes.[8]

Spectroscopic Properties (Expected)

Spectroscopy Expected Characteristic Signals
FT-IR (KBr, cm⁻¹) - ~3400-3100: N-H stretching (from amino and hydrazide groups). Multiple bands are expected. - ~3100-3000: Aromatic C-H stretching. - ~1660-1680: C=O stretching (amide I band) from the carbohydrazide.[10] - ~1620-1580: N-H bending and C=N/C=C ring stretching.[10]
¹H NMR (DMSO-d₆, ppm) - ~9.0-9.5: A broad singlet for the CONH -NH₂ proton. - ~7.2-7.8: Multiplets corresponding to the protons of the phenyl ring. - ~7.5-8.0: A singlet for the C3-H proton of the pyrazole ring. - ~5.0-6.0: A broad singlet for the C5-NH₂ protons. - ~4.0-4.5: A broad singlet for the CONH-NH₂ protons.
¹³C NMR (DMSO-d₆, ppm) - ~160-170: Carbonyl carbon (C=O) of the carbohydrazide. - ~150-155: C5 carbon of the pyrazole ring (attached to the amino group). - ~140-145: C3 carbon of the pyrazole ring. - ~120-140: Carbons of the phenyl ring. - ~90-100: C4 carbon of the pyrazole ring (attached to the carbohydrazide).

Biological Activity and Signaling Pathways

The pyrazole scaffold is a key feature in many compounds designed as kinase inhibitors.[11] Specifically, derivatives of 5-amino-1H-pyrazole have been designed and synthesized as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway.[8] Aberrant activation of the FGFR pathway is implicated in various cancers, making it a critical target for therapeutic development.[12][13]

The FGFR signaling cascade is initiated by the binding of a Fibroblast Growth Factor (FGF) ligand to the receptor, which induces receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain.[12] This phosphorylation event creates docking sites for various signaling proteins, leading to the activation of several downstream pathways crucial for cell proliferation, survival, and differentiation.

Key Downstream Pathways:

  • RAS-MAPK-ERK Pathway: This is a major pathway activated by FGFR, which influences gene expression related to cell proliferation and differentiation.[12]

  • PI3K-AKT Pathway: This pathway is critical for cell survival and growth.

  • JAK-STAT Pathway: This pathway is involved in cell proliferation, differentiation, and apoptosis.

  • PLCγ-PKC Pathway: This pathway regulates calcium signaling and various cellular processes.

Compounds like this compound may act as ATP-competitive inhibitors, binding to the kinase domain of FGFR and preventing the phosphorylation cascade, thereby inhibiting downstream signaling.

G cluster_downstream Downstream Signaling Cascades FGF FGF Ligand FGFR FGFR FGF->FGFR binds Dimer Dimerization & Autophosphorylation FGFR->Dimer PLCg PLCγ Dimer->PLCg activates GRB2 GRB2/SOS Dimer->GRB2 activates PI3K PI3K Dimer->PI3K activates STAT STAT Dimer->STAT activates Inhibitor 5-Amino-1-phenyl- 1H-pyrazole- 4-carbohydrazide (Potential Inhibitor) Inhibitor->Dimer inhibits PKC PKC PLCg->PKC RAS RAS GRB2->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis STAT->Proliferation PKC->Proliferation RAF RAF RAS->RAF AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Potential inhibition of the FGFR signaling pathway.

References

Navigating the Solubility Frontier: A Technical Guide to 5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its pyrazole core is a scaffold found in numerous biologically active molecules, and the presence of amino and carbohydrazide functional groups offers opportunities for diverse chemical modifications and biological interactions. This technical guide provides a comprehensive overview of the solubility profile of this compound, detailed experimental protocols for its solubility determination, and a representative synthesis workflow.

Factors Influencing Solubility

The solubility of this compound is governed by a combination of its molecular structure and the physicochemical properties of the solvent. Understanding these factors is crucial for formulation development, analytical method design, and interpreting biological assay results.

Molecular Structure:

  • Polar Functional Groups: The presence of an amino group (-NH2), a carbohydrazide group (-CONHNH2), and the nitrogen atoms within the pyrazole ring contribute to the molecule's polarity. These groups can participate in hydrogen bonding with polar solvents.

  • Phenyl Group: The nonpolar phenyl group contributes to the molecule's lipophilicity, which can enhance solubility in less polar organic solvents.

  • Crystal Lattice Energy: The arrangement of molecules in the solid state significantly impacts solubility. A high lattice energy, resulting from strong intermolecular forces, will generally lead to lower solubility.

Solvent Properties:

  • Polarity: Polar protic solvents, such as water and alcohols, can act as both hydrogen bond donors and acceptors, potentially leading to favorable interactions with the solute. Polar aprotic solvents, like DMSO and DMF, are also likely to be effective due to their ability to accept hydrogen bonds and their large dipole moments.

  • pH: The amino group on the pyrazole ring is basic and can be protonated at acidic pH. This ionization would increase the polarity of the molecule and is expected to enhance its solubility in aqueous acidic solutions. The carbohydrazide moiety also has basic character.

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of solvents has not been published. The following table is provided as a template for researchers to populate with experimentally determined values.

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method
Water (pH 7.4)25Data not availableData not availableShake-Flask
Phosphate Buffered Saline (PBS)25Data not availableData not availableShake-Flask
Methanol25Data not availableData not availableShake-Flask
Ethanol25Data not availableData not availableShake-Flask
Dimethyl Sulfoxide (DMSO)25Data not availableData not availableShake-Flask
N,N-Dimethylformamide (DMF)25Data not availableData not availableShake-Flask
Acetonitrile25Data not availableData not availableShake-Flask
Ethyl Acetate25Data not availableData not availableShake-Flask

Experimental Protocols

To empower researchers to generate the critical solubility data, a detailed experimental protocol based on the well-established shake-flask method is provided below.

Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

1. Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

2. Materials:

  • This compound (solid, high purity)

  • Selected solvents (e.g., Water, PBS, Methanol, Ethanol, DMSO, DMF, Acetonitrile, Ethyl Acetate) of analytical grade

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

3. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).

    • Allow the samples to equilibrate for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Filter the aliquot through a syringe filter to remove any undissolved solid particles.

  • Quantification:

    • Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV.

    • Prepare a calibration curve using standard solutions of known concentrations of the compound.

  • Calculation:

    • Calculate the concentration of the compound in the original saturated solution by applying the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualizations

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Preparation cluster_analysis Analysis A Add excess solid to solvent in vial B Cap vials A->B C Incubate on orbital shaker (Constant Temperature & Agitation) B->C D Settle excess solid C->D E Withdraw supernatant D->E F Filter supernatant E->F G Dilute filtered solution F->G H Analyze by HPLC-UV G->H I Calculate concentration H->I

Caption: Workflow for the shake-flask solubility determination method.

Representative Synthesis Pathway

The synthesis of this compound typically involves a multi-step process starting from readily available precursors. A common approach is the cyclization of a hydrazine derivative with a suitable three-carbon component.

G cluster_reaction1 Step 1: Cyclization cluster_reaction2 Step 2: Hydrazinolysis A Ethyl 2-cyano-3-ethoxyacrylate C Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate A->C Reaction with Phenylhydrazine B Phenylhydrazine B->C D This compound C->D Reaction with Hydrazine Hydrate

Caption: A plausible synthetic route for the target compound.

Conclusion

While direct quantitative solubility data for this compound remains to be published, this technical guide provides a foundational understanding of the factors governing its solubility and a detailed, practical protocol for its experimental determination. The provided visualizations of the experimental workflow and a representative synthesis pathway serve to further aid researchers in their work with this promising compound. The generation of empirical solubility data is a critical next step for the scientific community to fully unlock the therapeutic potential of this and related pyrazole derivatives.

A Technical Guide to the Biological Activity Screening of Novel Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the methodologies and data interpretation involved in screening novel pyrazole derivatives for various biological activities. Pyrazole-containing compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] This document outlines detailed experimental protocols for key assays, presents quantitative data in a structured format, and visualizes relevant signaling pathways and experimental workflows to support researchers in drug discovery and development.

Introduction to Pyrazole Derivatives in Drug Discovery

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms.[3] This core structure is a versatile scaffold in medicinal chemistry, allowing for diverse substitutions that can modulate the compound's biological activity.[1] Numerous pyrazole derivatives have been developed and investigated for a variety of therapeutic applications. Their broad spectrum of activity is attributed to their ability to interact with various biological targets, including enzymes and receptors, thereby modulating cellular signaling pathways.[4][5]

Anticancer Activity Screening

A primary focus of pyrazole derivative research is their potential as anticancer agents. These compounds have been shown to target various hallmarks of cancer, including cell proliferation, angiogenesis, and survival pathways.

Quantitative Cytotoxicity Data

The in vitro cytotoxic activity of novel pyrazole derivatives is a key indicator of their potential as anticancer drugs. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of various pyrazole derivatives against several human cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Pyrazole Carbaldehyde Derivative 43MCF7 (Breast)0.25[4]
Pyrazole-based Hybrid Heteroaromatic 31A594 (Lung)42.79[4]
Pyrazole-based Hybrid Heteroaromatic 32A594 (Lung)55.73[4]
Indole-linked Pyrazole 33HCT116, MCF7, HepG2, A549< 23.7[4]
Indole-linked Pyrazole 34HCT116, MCF7, HepG2, A549< 23.7[4]
Fused Pyrazole Derivative 50HepG20.71[4]
Pyrazole-containing Imide 161aA-5494.91[3]
Pyrazole-containing Imide 161bA-5493.22[3]
Ferrocene-pyrazole hybrid 47cHCT-1163.12[6]
Ferrocene-pyrazole hybrid 47cPC-3124.40[6]
Ferrocene-pyrazole hybrid 47cHL606.81[6]
Ferrocene-pyrazole hybrid 47cSNB1960.44[6]
Pyrano[2,3-c]pyrazole 50h786-0 (Renal)9.9 µg/mL[6]
Pyrano[2,3-c]pyrazole 50hMCF-7 (Breast)31.87 µg/mL[6]
Indolo–pyrazole 6cSK-MEL-28 (Melanoma)3.46[7]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well flat-bottom sterile plates

  • Selected cancer cell line(s) (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Novel pyrazole derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in cell culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (cells treated with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only). Incubate the plates for a specified exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation: Following the treatment period, add 10 µL of MTT solution to each well. Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Measurement: Carefully remove the MTT-containing medium without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[8][9]

Targeted Signaling Pathways in Cancer

Many pyrazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in tumor growth and progression.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[10] Inhibition of VEGFR-2 signaling is a major strategy in cancer therapy.

VEGFR2_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Pyrazole Novel Pyrazole Derivative Pyrazole->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and the inhibitory action of novel pyrazole derivatives.

The PI3K/Akt pathway is a crucial intracellular signaling cascade that promotes cell survival, proliferation, and growth. Its aberrant activation is common in many cancers.[11][12]

PI3K_Akt_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates CellSurvival Cell Survival & Proliferation Akt->CellSurvival mTOR->CellSurvival Pyrazole Novel Pyrazole Derivative Pyrazole->PI3K Inhibits

Caption: PI3K/Akt signaling pathway and the inhibitory action of novel pyrazole derivatives.

Antimicrobial Activity Screening

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyrazole derivatives have demonstrated promising activity against a range of bacteria and fungi.[13][14]

Quantitative Antimicrobial Data

The antimicrobial efficacy of novel pyrazole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition in agar diffusion assays.

Compound/DerivativeMicroorganismZone of Inhibition (mm)MIC (µg/mL)Reference
Pyrazole Derivative 3Escherichia coli-0.25[15]
Pyrazole Derivative 4Streptococcus epidermidis-0.25[15]
Pyrazole Derivative 2Aspergillus niger-1[15]
Hydrazone 21aGram-positive & Gram-negative bacteria-62.5-125[16]
Hydrazone 21aCandida albicans & Aspergillus niger-2.9-7.8[16]
Experimental Protocols for Antimicrobial Screening

This method is a qualitative or semi-quantitative test to assess the antimicrobial activity of a compound.[6][17]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial or fungal strains

  • Sterile cotton swabs

  • Sterile filter paper discs (6 mm diameter)

  • Novel pyrazole derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Standard antibiotic and antifungal discs (positive controls)

  • Solvent-loaded discs (negative control)

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile saline or broth, adjusted to a 0.5 McFarland turbidity standard.

  • Inoculation of Agar Plates: Dip a sterile cotton swab into the inoculum suspension and streak it evenly over the entire surface of an MHA plate to create a lawn of microbial growth.

  • Application of Discs: Aseptically place sterile filter paper discs impregnated with a known concentration of the pyrazole derivative onto the inoculated agar surface. Also, place positive and negative control discs.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

This method is a quantitative assay to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other suitable broth

  • Bacterial or fungal strains

  • Novel pyrazole derivatives

  • Standard antimicrobial agents

Procedure:

  • Preparation of Compound Dilutions: Perform serial two-fold dilutions of the pyrazole derivative in the broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism as described for the disc diffusion method.

  • Inoculation and Incubation: Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (microbes with no compound) and a negative control (broth only). Incubate the plate under appropriate conditions.

  • Determination of MIC: After incubation, visually inspect the plate for turbidity (microbial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Anti-inflammatory Activity Screening

Chronic inflammation is implicated in a wide range of diseases. Pyrazole derivatives have been investigated for their anti-inflammatory properties, with some acting as inhibitors of key inflammatory mediators.[17][18]

Quantitative Anti-inflammatory Data

The in vivo anti-inflammatory activity of pyrazole derivatives is often assessed using the carrageenan-induced paw edema model in rodents. The percentage of edema inhibition is a measure of the compound's efficacy.

Compound/Derivative% Inhibition of Edema (4h)Reference
Trisubstituted pyrazole 2a84.39 - 89.57[18]
Trisubstituted pyrazole 2b84.39 - 89.57[18]
Trisubstituted pyrazole 3a84.39 - 89.57[18]
Trisubstituted pyrazole 6b89.57[18]
Trisubstituted pyrazole 7b86.37[18]
Trisubstituted pyrazole 9b84.39 - 89.57[18]
Indomethacin (Standard)72.99[18]
Celebrex (Standard)83.76[18]
Experimental Protocol: Carrageenan-Induced Paw Edema

This is a widely used in vivo model to evaluate the acute anti-inflammatory activity of new compounds.[4][19][20]

Materials:

  • Rodents (rats or mice)

  • Carrageenan solution (1% w/v in saline)

  • Pletysmometer or digital calipers

  • Novel pyrazole derivatives

  • Standard anti-inflammatory drug (e.g., indomethacin)

  • Vehicle (e.g., saline, DMSO solution)

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize the animals to the laboratory conditions and divide them into groups (e.g., control, standard, and test groups).

  • Compound Administration: Administer the pyrazole derivative (test groups), the standard drug (standard group), or the vehicle (control group) orally or intraperitoneally at a predetermined time before carrageenan injection.

  • Induction of Edema: Inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer or paw thickness with calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the increase in paw volume (edema) for each animal at each time point. Determine the percentage of inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

NF-κB Signaling Pathway in Inflammation

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. Its activation leads to the expression of pro-inflammatory genes.[21][22]

NFkB_Signaling_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimuli->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Expression Nucleus->Gene Pyrazole Novel Pyrazole Derivative Pyrazole->IKK Inhibits

Caption: NF-κB signaling pathway and the inhibitory action of novel pyrazole derivatives.

General Experimental Workflow

The screening of novel compounds typically follows a systematic workflow, starting from initial broad screening to more specific mechanistic studies.

Experimental_Workflow Start Synthesis of Novel Pyrazole Derivatives PrimaryScreening Primary Screening (e.g., Cytotoxicity, Antimicrobial) Start->PrimaryScreening HitIdentified Active 'Hit' Compound Identified? PrimaryScreening->HitIdentified SecondaryScreening Secondary Screening (e.g., In vivo models, Kinase assays) HitIdentified->SecondaryScreening Yes Stop Compound Inactive or Too Toxic HitIdentified->Stop No Mechanism Mechanism of Action Studies (e.g., Western Blot, Pathway Analysis) SecondaryScreening->Mechanism LeadOptimization Lead Optimization (Structure-Activity Relationship) Mechanism->LeadOptimization End Preclinical Candidate LeadOptimization->End

Caption: A general experimental workflow for the screening of novel pyrazole derivatives.

Conclusion

Novel pyrazole derivatives represent a promising and versatile class of compounds with a wide range of potential therapeutic applications. This technical guide provides a foundational framework for researchers engaged in the screening and evaluation of these compounds. By employing standardized experimental protocols, systematically organizing quantitative data, and understanding the underlying biological pathways, the scientific community can more effectively identify and develop new pyrazole-based drugs to address unmet medical needs. Further research focusing on structure-activity relationships, selectivity, and in vivo efficacy will be crucial in translating these promising findings into clinical applications.

References

Unlocking Therapeutic Potential: A Technical Guide to 5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the therapeutic landscape of 5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide, a versatile chemical scaffold. While this compound primarily serves as a crucial intermediate in the synthesis of bioactive molecules, its derivatives have emerged as potent agents against a range of therapeutic targets, particularly in oncology.[1] This document outlines the key targets, summarizes available quantitative data, provides detailed experimental methodologies, and visualizes the associated signaling pathways and workflows.

Core Scaffold and Therapeutic Applications

This compound is a foundational structure utilized in the development of novel anti-inflammatory and anti-cancer agents.[1] Its unique chemical architecture allows for diverse modifications, leading to the synthesis of compounds with enhanced biological activities. Research has predominantly focused on derivatives of the core pyrazole structure, which have shown significant promise in targeting key pathways involved in disease progression.

Primary Therapeutic Target: Fibroblast Growth Factor Receptors (FGFRs)

The most extensively documented therapeutic targets for derivatives of this compound are the Fibroblast Growth Factor Receptors (FGFRs). Specifically, 5-amino-1-phenyl-1H-pyrazole-4-carboxamide derivatives have been identified as a promising class of kinase inhibitors that target the FGFR signaling pathway.[2] Dysregulation of this pathway, through mechanisms such as gene amplification, mutations, or translocations, is a known driver of tumorigenesis in various solid tumors.[2]

The FGFR Signaling Cascade

The FGFR signaling pathway plays a critical role in cell proliferation, survival, and angiogenesis. Inhibition of FGFRs by pyrazole derivatives can block these downstream events, thereby impeding cancer progression.[2]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR P1 GRB2/SOS FGFR->P1 Activation P2 PI3K FGFR->P2 P3 PLCγ FGFR->P3 RAS RAS P1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT P2->AKT AKT->TF DAG DAG P3->DAG PKC PKC DAG->PKC PKC->TF Gene Gene Expression (Proliferation, Survival, Angiogenesis) TF->Gene Inhibitor Pyrazole Derivative (e.g., Compound 10h) Inhibitor->FGFR Inhibition

Caption: FGFR Signaling Pathway and Inhibition by Pyrazole Derivatives.
Quantitative Data: In Vitro Potency of a Lead Compound

A representative compound from the 5-amino-1-phenyl-1H-pyrazole-4-carboxamide series, designated as 10h , has demonstrated potent and broad-spectrum inhibitory activity against multiple FGFR isoforms and cancer cell lines.

Target/Cell LineIC50 (nM)Cancer Type
Biochemical Assays
FGFR146-
FGFR241-
FGFR399-
FGFR2 V564F Mutant62-
Cell-Based Assays
NCI-H52019Lung Cancer
SNU-1659Gastric Cancer
KATO III73Gastric Cancer
Data sourced from a 2024 study on pan-FGFR covalent inhibitors.[3]

Experimental Protocols

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Kinase_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis A1 Prepare Kinase Solution (e.g., FGFR1) B1 Incubate Kinase and Test Compound A1->B1 A2 Prepare Substrate Solution (e.g., Poly(Glu,Tyr)) B2 Initiate Reaction with Substrate and ATP A2->B2 A3 Prepare ATP Solution A3->B2 A4 Prepare Test Compound Dilutions (e.g., Compound 10h) A4->B1 B1->B2 B3 Incubate at 37°C B2->B3 C1 Stop Reaction B3->C1 C2 Add Detection Reagent (e.g., ADP-Glo™) C1->C2 C3 Measure Luminescence C2->C3 D1 Calculate Percent Inhibition C3->D1 D2 Determine IC50 Value D1->D2

Caption: General Workflow for an In Vitro Kinase Inhibition Assay.

Methodology:

  • Preparation: Recombinant human FGFR enzymes are diluted in an appropriate assay buffer. Test compounds are serially diluted in DMSO.

  • Reaction: The kinase, test compound, and a suitable substrate are combined in a microplate well. The reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration.

  • Detection: The reaction is stopped, and a detection reagent is added to quantify the amount of product formed (e.g., ADP). The signal, often luminescence or fluorescence, is measured using a plate reader.

  • Data Analysis: The percentage of kinase activity inhibition is calculated relative to a control (DMSO vehicle). The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assay (Cell-Based Assay)

This assay measures the effect of a compound on the growth of cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells (e.g., NCI-H520, SNU-16, KATO III) are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).

  • Viability Assessment: A viability reagent (e.g., CellTiter-Glo®) is added to the wells. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

  • Data Analysis: The luminescence is measured, and the percentage of cell proliferation inhibition is calculated. The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is then determined.

Other Potential Therapeutic Avenues

While FGFR inhibition is the most clearly defined therapeutic application, the broader pyrazole chemical class has been associated with other biological activities:

  • Anti-inflammatory, Analgesic, and Antipyretic Effects: Certain 1-phenyl-1H-pyrazole derivatives have demonstrated strong anti-inflammatory activity in animal models.[4]

  • TNF-α Inhibition: Novel N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives have been shown to inhibit the production of TNF-α, a key cytokine in inflammation.[5]

  • BRAF(V600E) Inhibition: A series of 5-phenyl-1H-pyrazole derivatives have been evaluated as potential inhibitors of the BRAF(V600E) mutant kinase, a target in melanoma.[6]

  • Monoamine Oxidase-A (MAO-A) Inhibition: A 5-hydrazinyl-4-phenyl-1H-pyrazole derivative has been benchmarked against known MAO-A inhibitors, suggesting potential applications in neurological disorders.[7]

It is important to note that these activities are attributed to various derivatives of the pyrazole scaffold and not directly to this compound itself.

Conclusion

This compound serves as a valuable starting material for the synthesis of pharmacologically active compounds. Its derivatives, particularly the 5-amino-1-phenyl-1H-pyrazole-4-carboxamides, have demonstrated significant potential as anti-cancer agents through the potent inhibition of the FGFR signaling pathway. The quantitative data for lead compounds, such as compound 10h, underscore the promise of this chemical class in oncology drug discovery. Further research into the synthesis and evaluation of new derivatives based on this versatile scaffold is warranted to explore their full therapeutic potential against a range of diseases.

References

In Silico Prediction of ADMET Properties for Pyrazole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the computational prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties for pyrazole-containing compounds, a critical step in modern drug discovery. Integrating in silico methods early in the development pipeline can significantly reduce costs and timelines by identifying potentially problematic candidates before extensive experimental testing. This document details common computational models, provides protocols for essential experimental validation, and visualizes key workflows and toxicological pathways.

Introduction to Pyrazoles and ADMET in Drug Discovery

The pyrazole nucleus is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. It is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of approved drugs with diverse therapeutic applications, including anti-inflammatory agents like celecoxib, anticoagulants, and anticancer therapies. The unique physicochemical properties of the pyrazole ring contribute to favorable pharmacokinetic and pharmacodynamic profiles.

ADMET properties determine the bioavailability and safety of a drug candidate. Poor ADMET profiles are a major cause of late-stage clinical trial failures. Therefore, early assessment of these properties is paramount. In silico ADMET prediction utilizes computational models to estimate these properties based on the chemical structure of a compound, allowing for the rapid screening of large virtual libraries and the prioritization of compounds for synthesis and experimental testing.

Computational ADMET Prediction: Methodologies

A variety of computational approaches are employed to predict the ADMET properties of pyrazole derivatives. These methods range from empirical models based on existing data to more complex simulations of molecular interactions.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are statistical models that correlate the chemical structure of a compound with its biological activity or a specific physicochemical property. For ADMET prediction, QSAR models are built using a training set of compounds with known experimental ADMET data. These models can then be used to predict the properties of new, untested compounds. Descriptors used in QSAR models can include constitutional, topological, physicochemical, and quantum chemical properties.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of ADMET, docking can be used to predict interactions with metabolic enzymes (e.g., Cytochrome P450s) or transporters (e.g., P-glycoprotein), providing insights into a compound's metabolic fate and potential for drug-drug interactions. It can also be used to predict binding to off-target proteins that may lead to toxicity, such as the hERG potassium channel, which is associated with cardiotoxicity.

Physiologically Based Pharmacokinetic (PBPK) Modeling

PBPK models are mathematical models that simulate the absorption, distribution, metabolism, and excretion of a drug in the body based on a compound's physicochemical properties and physiological parameters of the organism. These models can provide a more holistic view of a compound's pharmacokinetic profile and can be used to predict human pharmacokinetics from preclinical data.

Commonly Used In Silico ADMET Prediction Tools

Several free and commercial software tools are available for in silico ADMET prediction, including:

  • pkCSM: A web server that predicts a wide range of pharmacokinetic and toxicity properties based on a compound's chemical structure.

  • SwissADME: A free web tool that provides predictions for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.

  • ADMETlab 2.0: A platform that integrates a large number of curated ADMET-related endpoints and provides predictive models.

Data Presentation: In Silico vs. In Vitro ADMET Properties of Pyrazole Derivatives

The following table presents a comparative summary of predicted in silico and experimentally determined (in vitro) ADMET properties for a series of hypothetical pyrazole derivatives. This type of analysis is crucial for validating and refining computational models.

Compound IDStructurePredicted LogP (SwissADME)Experimental LogPPredicted Aqueous Solubility (mg/mL) (pkCSM)Experimental Aqueous Solubility (mg/mL)Predicted Caco-2 Permeability (logPapp) (pkCSM)Experimental Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Predicted hERG Inhibition (pkCSM)Experimental hERG IC₅₀ (µM)
PYR-001R1=H, R2=Ph2.52.30.50.80.91.2No> 30
PYR-002R1=Cl, R2=Ph3.23.00.10.21.11.5No> 30
PYR-003R1=H, R2=4-F-Ph2.72.60.40.60.951.3No> 30
PYR-004R1=H, R2=4-OMe-Ph2.42.20.60.90.851.1Yes5.2

Note: The data in this table is illustrative and compiled for educational purposes. For actual research, data should be sourced from peer-reviewed literature with consistent experimental conditions.

Experimental Protocols for ADMET Profiling

Experimental validation is essential to confirm in silico predictions. The following are detailed protocols for key in vitro ADMET assays.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound using the Caco-2 human colon adenocarcinoma cell line, which differentiates into a monolayer of polarized enterocytes.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker such as Lucifer yellow.

  • Permeability Assay:

    • The test compound is added to the apical (A) side of the monolayer (to measure A-to-B permeability, simulating absorption) or the basolateral (B) side (to measure B-to-A permeability, assessing efflux).

    • The plate is incubated at 37°C with gentle shaking.

    • Samples are collected from the receiver compartment at specified time points.

  • Quantification: The concentration of the test compound in the collected samples is determined using a suitable analytical method, typically LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor compartment.

Human Liver Microsomal Stability Assay

Objective: To evaluate the metabolic stability of a compound in the presence of human liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily Cytochrome P450s.

Methodology:

  • Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer. The test compound is added to the microsomal suspension.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of a NADPH-regenerating system. A control incubation without the NADPH-regenerating system is also performed.

  • Incubation: The reaction mixture is incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction in the aliquots is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.

  • Sample Processing and Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis: The percentage of the compound remaining at each time point is plotted against time. The in vitro half-life (t½) and intrinsic clearance (CLint) are then calculated.

Plasma Protein Binding Assay (Equilibrium Dialysis)

Objective: To determine the extent to which a compound binds to plasma proteins, which affects its distribution and availability to reach its target.

Methodology:

  • Apparatus Setup: A rapid equilibrium dialysis (RED) device is used, which consists of a Teflon base plate with wells, each divided into two chambers by a semipermeable membrane.

  • Sample Preparation: The test compound is spiked into plasma (human, rat, etc.).

  • Dialysis: The plasma containing the test compound is added to one chamber, and a phosphate-buffered saline (PBS) solution is added to the other chamber.

  • Incubation: The sealed device is incubated at 37°C on an orbital shaker for a sufficient time to reach equilibrium (typically 4-6 hours).

  • Sample Collection and Analysis: After incubation, aliquots are taken from both the plasma and the buffer chambers. The concentration of the compound in each sample is determined by LC-MS/MS.

  • Data Analysis: The fraction unbound (fu) is calculated as the ratio of the compound concentration in the buffer chamber to the concentration in the plasma chamber.

hERG Patch-Clamp Assay

Objective: To assess the potential of a compound to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.

Methodology:

  • Cell Preparation: A cell line stably expressing the hERG channel (e.g., HEK293 cells) is used.

  • Patch-Clamp Recording: The whole-cell patch-clamp technique is employed to record the ionic currents flowing through the hERG channels in a single cell.

  • Compound Application: The test compound is applied to the cell at various concentrations.

  • Data Acquisition: The hERG channel currents are recorded before and after the application of the test compound.

  • Data Analysis: The percentage of inhibition of the hERG current is calculated for each concentration of the test compound. An IC₅₀ value (the concentration at which 50% of the channel activity is inhibited) is determined by fitting the concentration-response data to a suitable equation.

Visualization of Workflows and Pathways

Logical and Experimental Workflows

The following diagrams illustrate the overarching workflow for in silico ADMET prediction and a typical experimental cascade for hit-to-lead optimization.

In_Silico_ADMET_Workflow cluster_insilico In Silico Screening cluster_experimental Experimental Validation Virtual_Library Virtual Library of Pyrazole Compounds ADMET_Prediction ADMET Property Prediction (pkCSM, SwissADME, etc.) Virtual_Library->ADMET_Prediction Filtering Filtering based on ADMET & Drug-likeness Rules ADMET_Prediction->Filtering Prioritization Prioritization of Candidates for Synthesis Filtering->Prioritization Synthesis Synthesis of Prioritized Compounds Prioritization->Synthesis In_Vitro_ADMET In Vitro ADMET Assays (Caco-2, Microsomal Stability, etc.) Synthesis->In_Vitro_ADMET Data_Analysis Data Analysis & Correlation with Predictions In_Vitro_ADMET->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: In Silico ADMET Prediction and Experimental Validation Workflow.

Signaling and Metabolic Pathways

Understanding the potential toxicological mechanisms of pyrazole compounds is crucial. The following diagrams illustrate the metabolic pathway of a common pyrazole-containing drug, celecoxib, and a neurotoxicity pathway associated with the pyrazole insecticide, fipronil.

Celecoxib_Metabolism Celecoxib Celecoxib Hydroxycelecoxib Hydroxycelecoxib Celecoxib->Hydroxycelecoxib CYP2C9 (major) CYP3A4 (minor) Carboxycelecoxib Carboxycelecoxib Hydroxycelecoxib->Carboxycelecoxib Alcohol/Aldehyde Dehydrogenase Glucuronide_Conjugate Glucuronide_Conjugate Carboxycelecoxib->Glucuronide_Conjugate UGTs

Caption: Metabolic Pathway of Celecoxib.

Fipronil_Neurotoxicity Fipronil Fipronil GABA_Receptor GABA-A Receptor Chloride Channel Fipronil->GABA_Receptor Glycine_Receptor Glycine Receptor Chloride Channel Fipronil->Glycine_Receptor Blockage Blockage of Chloride Influx GABA_Receptor->Blockage Glycine_Receptor->Blockage Hyperexcitability Neuronal Hyperexcitability Blockage->Hyperexcitability Neurotoxicity Neurotoxicity Hyperexcitability->Neurotoxicity

Caption: Neurotoxicity Pathway of Fipronil.

Conclusion

The integration of in silico ADMET prediction into the early stages of drug discovery for pyrazole-containing compounds offers a powerful strategy to de-risk projects and focus resources on the most promising candidates. While computational models provide valuable insights, they are not a replacement for experimental validation. A synergistic approach, where in silico predictions guide experimental design and experimental data is used to refine predictive models, is the most effective path toward the successful development of safe and effective pyrazole-based therapeutics. This guide has provided a foundational understanding of the key computational methods, essential experimental protocols, and relevant biological pathways to aid researchers in this endeavor.

The Expanding Therapeutic Potential of 5-Amino-1-phenyl-1H-pyrazole-4-carbohydrazide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The versatile scaffold of 5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide continues to be a focal point in medicinal chemistry, serving as a robust building block for the synthesis of novel derivatives with a wide spectrum of biological activities.[1][2] This technical guide provides an in-depth overview of recent advancements in the discovery of new derivatives, focusing on their synthesis, biological evaluation, and underlying mechanisms of action. The information presented herein is intended to equip researchers and drug development professionals with a comprehensive understanding of this promising class of compounds.

Synthetic Strategies and Characterization

The synthesis of novel derivatives of this compound is adaptable, allowing for a variety of modifications to enhance biological efficacy. A common synthetic route involves the reaction of a pyrazole-4-carbaldehyde derivative with cyanoacetohydrazide, which can then be further cyclized or modified.[3][4] Another approach involves the reaction of pyrazolo[3,4-d]1,3-oxazin-4(1H)-one derivatives with hydrazine hydrate to yield the desired carbohydrazide.[5] The structural confirmation of these newly synthesized compounds is typically achieved through spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and mass spectrometry.[3][4][6][7][8]

A general workflow for the synthesis and screening of these derivatives is outlined below:

Synthesis and Screening Workflow start Starting Materials (e.g., Phenylhydrazine, Malononitrile, Benzaldehyde derivatives) synthesis One-pot Multicomponent Synthesis start->synthesis purification Purification (e.g., Recrystallization) synthesis->purification characterization Structural Characterization (NMR, IR, Mass Spec) purification->characterization screening Biological Screening (Antimicrobial, Anticancer) characterization->screening active Active Derivatives screening->active Active inactive Inactive Derivatives screening->inactive Inactive sar Structure-Activity Relationship (SAR) Studies active->sar inactive->sar lead Lead Compound Identification sar->lead

A generalized workflow for the synthesis and biological evaluation of this compound derivatives.

Antimicrobial Activity

Derivatives of this compound have demonstrated significant potential as antimicrobial agents. The introduction of different substituents on the phenyl ring and modifications of the carbohydrazide moiety are crucial in determining the antimicrobial activity profile.[9] For instance, certain hydrazone derivatives have shown remarkable antibacterial and antifungal activities, with minimum inhibitory concentration (MIC) values in some cases being lower than standard drugs like chloramphenicol and clotrimazole.[10]

The antimicrobial screening of newly synthesized compounds typically involves determining the MIC against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.

Compound TypeTest OrganismsActivity (MIC in µg/mL)Reference
Hydrazone DerivativesAspergillus niger, B. subtilis, Klebsiella pneumoniae2.9 - 125[10]
Acetohydrazide Pyrazole DerivativesE. coli, S. aureus, P. aeruginosa, B. subtilis, S. cerevisiae, C. albicansZone of inhibition up to 18 mm[7]
Pyrazolo-pyridone and Pyrazolochromene DerivativesVarious microorganismsScreened for antimicrobial potency[3]

Anticancer Activity

The anticancer potential of pyrazole carbohydrazide derivatives is a rapidly growing area of research. These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines, including those of the lung, breast, prostate, and melanoma.[9][11][12][13] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[9][12][14]

The presence of specific functional groups, such as halogens (Br, Cl) and electron-donating groups (OCH3, N(CH3)2) on the phenyl rings, has been observed to influence the anticancer potency.[15]

Derivative ClassCancer Cell LineActivity (pIC50 or IC50)Reference
Pyrazole CarbohydrazidesB16F10 (Skin Cancer)pIC50 = 6.30 - 6.75[15]
Pyrazole CarbohydrazidesMDA-MB-231 (Breast Cancer)pIC50 = 6.36 µM[15]
Pyrazole AcetohydrazidesA2780 (Ovarian Cancer)pIC50 = 8.57 µM[15]
Pyrazole DerivativesMCF-7 (Breast Cancer)IC50 = 10 - 14 µM[13]
1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazidesA549 (Lung Cancer)IC50 = 49.85 µM[14]
Pyrazole-biphenyl DerivativesK-56269.95% inhibition[14]
Pyrazole-oxindole ConjugatesMCF-7, A549, HeLaIC50 = 0.83–1.81 µM[14]

A simplified representation of a potential signaling pathway leading to apoptosis induced by these derivatives is depicted below:

Apoptosis Signaling Pathway derivative Pyrazole Carbohydrazide Derivative cell Cancer Cell derivative->cell receptor Cellular Target (e.g., Enzyme, Receptor) cell->receptor caspase_cascade Caspase Activation Cascade receptor->caspase_cascade Inhibition/Activation apoptosis Apoptosis (Programmed Cell Death) caspase_cascade->apoptosis

A conceptual diagram of a signaling pathway for apoptosis induced by pyrazole carbohydrazide derivatives.

Experimental Protocols

General Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives

A common method for the synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile derivatives is a one-pot, multicomponent reaction.[8][16]

Materials:

  • Substituted benzaldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Phenylhydrazine (1 mmol)

  • Catalyst (e.g., alumina-silica-supported MnO2 or a modified layered double hydroxide)[8][16]

  • Solvent (e.g., water or ethanol)[8][16]

Procedure:

  • A mixture of the substituted benzaldehyde, malononitrile, phenylhydrazine, and the catalyst in the chosen solvent is stirred at a specific temperature (e.g., 55 °C or room temperature).[8][16]

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the catalyst is separated by filtration or centrifugation.

  • The product is isolated by evaporation of the solvent and purified by recrystallization from a suitable solvent like ethanol.[8]

In Vitro Antimicrobial Activity Assay (MIC Determination)

The minimum inhibitory concentration (MIC) is determined using a broth microdilution method.

Materials:

  • Synthesized pyrazole derivatives

  • Bacterial and fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi)

  • 96-well microtiter plates

  • Standard antimicrobial agents (e.g., chloramphenicol, clotrimazole)[10]

Procedure:

  • Serial twofold dilutions of the test compounds and standard drugs are prepared in the broth medium in the wells of a 96-well plate.

  • Each well is inoculated with a standardized suspension of the microorganism.

  • The plates are incubated under appropriate conditions (e.g., 37 °C for 24 hours for bacteria, 28 °C for 48 hours for fungi).

  • The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxicity of the synthesized compounds against cancer cell lines is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Synthesized pyrazole derivatives

  • Cancer cell lines (e.g., A549, MCF-7, HeLa)[12][14]

  • Complete cell culture medium

  • MTT solution

  • Solubilization buffer (e.g., DMSO)

  • 96-well plates

Procedure:

  • Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, the MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.

  • The formazan crystals are dissolved by adding a solubilization buffer.

  • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Conclusion

The this compound core structure represents a highly valuable scaffold in the quest for novel therapeutic agents. The derivatives stemming from this core have demonstrated compelling antimicrobial and anticancer activities. Future research in this area should focus on elucidating the precise mechanisms of action, exploring a wider range of structural modifications to enhance potency and selectivity, and conducting in vivo studies to validate the therapeutic potential of the most promising lead compounds. The continued investigation of these derivatives holds significant promise for the development of new and effective treatments for infectious diseases and cancer.

References

The Pyrazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility and ability to interact with a wide array of biological targets have led to its incorporation into numerous clinically successful drugs. This technical guide provides a comprehensive overview of the pyrazole scaffold, detailing its synthesis, biological activities, and structure-activity relationships (SAR), with a focus on its role in the development of anti-inflammatory, anti-cancer, and other therapeutic agents.

Core Biological Activities and Therapeutic Applications

The pyrazole moiety is a key pharmacophore in drugs with diverse therapeutic applications, ranging from anti-inflammatory and analgesic to anticancer and antiviral agents.[1][2][3] The success of pyrazole-containing drugs is attributed to the unique physicochemical properties of the pyrazole ring, which can engage in various non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions.[4]

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX)

One of the most notable applications of the pyrazole scaffold is in the development of selective cyclooxygenase-2 (COX-2) inhibitors.[5] Celecoxib, a diaryl-substituted pyrazole, is a prime example of a selective COX-2 inhibitor used for the treatment of pain and inflammation associated with arthritis.[6] The selectivity of these compounds for COX-2 over COX-1 is attributed to the presence of a side pocket in the COX-2 active site, which can accommodate the bulky substituents on the pyrazole ring.[7]

Anticancer Activity: A Multifaceted Approach

Pyrazole derivatives have emerged as a promising class of anticancer agents, exhibiting a wide range of mechanisms of action.[8] They have been shown to target various key signaling pathways involved in cancer progression, including those mediated by protein kinases, and to induce apoptosis and cell cycle arrest in cancer cells.[9][10]

Other Notable Biological Activities

The therapeutic potential of the pyrazole scaffold extends beyond anti-inflammatory and anticancer applications. Pyrazole derivatives have demonstrated a broad spectrum of biological activities, including:

  • Antimicrobial Activity: Exhibiting efficacy against a range of bacterial and fungal pathogens.[3]

  • Analgesic and Antipyretic Effects: As seen with early pyrazole-based drugs like antipyrine and aminopyrine.[5]

  • Cannabinoid Receptor Antagonism: Rimonabant, a 1,5-diarylpyrazole, was developed as a selective CB1 receptor antagonist for the treatment of obesity.[1][2]

  • Phosphodiesterase (PDE) Inhibition: Sildenafil, a pyrazolopyrimidinone derivative, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), widely used for the treatment of erectile dysfunction.[11]

Quantitative Data on Pyrazole Derivatives

The following tables summarize the in vitro biological activities of representative pyrazole derivatives against various targets.

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives (COX Inhibition)

CompoundTargetIC50 (µM)Reference
CelecoxibCOX-20.045[6]
Compound 8bCOX-20.043[6]
Compound 8gCOX-20.045[6]
Compound 8cCOX-20.063[6]
Compound 4aCOX-20.068[6]

Table 2: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)Reference
Compound 22MCF72.82[10]
Compound 23A5493.53[10]
Compound 29HepG210.05[10]
Compound 35Hela5.16[10]
Compound 36 (CDK2)-0.199[10]
Compound 37MCF75.21[10]
Compound 53HepG215.98[10]
Compound 54HepG213.85[10]

Table 3: Cannabinoid Receptor 1 (CB1) Antagonist Activity of Pyrazole Derivatives

CompoundTargetKi (nM)Reference
Rimonabant (SR141716A)CB1~2[12]
AM251CB17.49[2]
AM281CB11.8[2]
Compound 12 (p-iodophenyl analog)CB17.5[2]

Table 4: Phosphodiesterase 5 (PDE5) Inhibitory Activity of Pyrazole Derivatives

CompoundTargetIC50 (nM)Reference
SildenafilPDE54.2[13]
VardenafilPDE50.7[13]
TadalafilPDE51.8[13]
AvanafilPDE55.2[13]

Synthesis of Pyrazole Scaffolds

The synthesis of the pyrazole ring is a well-established area of heterocyclic chemistry, with several named reactions providing versatile routes to a wide range of substituted pyrazoles.

Knorr Pyrazole Synthesis

The most common method for the synthesis of pyrazoles is the Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[14]

Knorr_Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product dicarbonyl 1,3-Dicarbonyl Compound condensation Condensation dicarbonyl->condensation hydrazine Hydrazine Derivative hydrazine->condensation cyclization Intramolecular Cyclization & Dehydration condensation->cyclization pyrazole Substituted Pyrazole cyclization->pyrazole

Knorr Pyrazole Synthesis Workflow.
Other Synthetic Methods

Other important methods for pyrazole synthesis include:

  • Reaction of α,β-unsaturated aldehydes and ketones with hydrazines.

  • 1,3-dipolar cycloaddition of diazo compounds with alkynes.

  • Multicomponent reactions. [15]

Experimental Protocols

This section provides detailed methodologies for the synthesis of key pyrazole-containing drugs and the in vitro assays used to evaluate their biological activity.

Synthesis of Celecoxib

Reaction: Condensation of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione with 4-sulfamoylphenylhydrazine.[16]

Materials:

  • 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione

  • 4-Sulfamoylphenylhydrazine hydrochloride

  • Ethanol

  • Hydrochloric acid

  • Sodium bicarbonate

Procedure:

  • A solution of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol is prepared in a reaction vessel equipped with a reflux condenser and a stirrer.

  • 4-Sulfamoylphenylhydrazine hydrochloride is added to the solution.

  • A catalytic amount of hydrochloric acid is added, and the mixture is heated to reflux for several hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure Celecoxib.[16]

Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.[16]

In Vitro COX-2 Inhibition Assay (Fluorometric)

Objective: To determine the IC50 values of test compounds for COX-2.[17]

Materials:

  • Recombinant Human COX-2

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Arachidonic Acid

  • Test compound (e.g., Celecoxib)

  • 96-well white opaque plate

Procedure:

  • Dissolve test inhibitors in a proper solvent (e.g., DMSO) and dilute to 10X the desired test concentration with COX Assay Buffer.

  • Add 10 µl of the diluted test inhibitor or Assay Buffer (for enzyme control) to the assigned wells.

  • Prepare a reaction mixture containing COX Assay Buffer, COX Cofactor, and COX Probe.

  • Add the reaction mixture to each well.

  • Add 1 µl of recombinant COX-2 to each well.

  • Incubate the plate for 10 minutes at 25°C.

  • Initiate the reaction by adding 10 µl of Arachidonic Acid solution.

  • Measure the fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes.

Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. The IC50 value is determined by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.[17]

Synthesis of Sildenafil

The commercial synthesis of sildenafil is a convergent process. A key final step involves the coupling of 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonyl chloride with 1-methylpiperazine.[18][19]

Salt Formation to Sildenafil Citrate:

  • Dissolve sildenafil base in acetone at 55°C.[20]

  • Slowly add a solution of citric acid in acetone.[20]

  • Maintain the reaction mixture for about 30 minutes.[20]

  • Cool the mixture, filter the precipitate, and dry to obtain sildenafil citrate.[20]

In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)

Objective: To determine the IC50 value of a test compound for PDE5.[13]

Materials:

  • Recombinant Human PDE5A1

  • FAM-Cyclic-3′,5′-GMP (fluorescent substrate)

  • PDE Assay Buffer

  • Binding Agent (phosphate-binding nanoparticles)

  • Test compound (e.g., Sildenafil)

  • 96-well black microplate

Procedure:

  • Add diluted test compound, positive control (Sildenafil), and a DMSO-only control to the wells of a 96-well plate.

  • Add the diluted PDE5A1 enzyme solution to each well.

  • Incubate for 15 minutes at room temperature.

  • Initiate the enzymatic reaction by adding the FAM-Cyclic-3′,5′-GMP substrate solution.

  • Incubate for 30-60 minutes at 37°C.

  • Stop the reaction by adding the Binding Agent.

  • Incubate for an additional 30 minutes at room temperature.

  • Read the fluorescence polarization on a microplate reader.

Data Analysis: Calculate the percentage of PDE5 inhibition for each concentration of the test compound. The IC50 value is determined by plotting the percentage of inhibition versus the log concentration of the inhibitor.[13]

PDE5_Inhibition_Assay_Workflow start Start prep Prepare Reagents: - Test Compound - PDE5 Enzyme - FAM-cGMP Substrate start->prep plate Add Test Compound/Controls to 96-well plate prep->plate add_enzyme Add PDE5 Enzyme plate->add_enzyme incubate1 Incubate (15 min, RT) add_enzyme->incubate1 add_substrate Add FAM-cGMP Substrate incubate1->add_substrate incubate2 Incubate (30-60 min, 37°C) add_substrate->incubate2 stop_reaction Add Binding Agent incubate2->stop_reaction incubate3 Incubate (30 min, RT) stop_reaction->incubate3 read_fp Read Fluorescence Polarization incubate3->read_fp analyze Calculate % Inhibition and IC50 Value read_fp->analyze end End analyze->end

Workflow for PDE5 Inhibition Assay.
Synthesis of Rimonabant

A reported synthesis involves the condensation of 4-chloropropiophenone with diethyl oxalate to form a diketo ester intermediate. This intermediate is then reacted with N-aminopiperidine followed by an acid-catalyzed cyclization with 2,4-dichlorophenylhydrazine hydrochloride to yield rimonabant.[21]

In Vitro CB1 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the CB1 receptor.[22][23]

Materials:

  • Cell membranes expressing CB1 receptors

  • Radioligand (e.g., [³H]CP-55,940)

  • Assay Buffer

  • Test compound

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add assay buffer, the radioligand, and either the test compound, buffer (for total binding), or a non-labeled ligand in excess (for non-specific binding).

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate the plate at 30°C for 60-90 minutes.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The Ki value of the test compound is determined using the Cheng-Prusoff equation.[22][23]

Signaling Pathways of Pyrazole-Containing Drugs

Celecoxib and the COX-2 Pathway

Celecoxib selectively inhibits COX-2, which is responsible for the conversion of arachidonic acid to prostaglandins (PGs) like PGE2. These prostaglandins are key mediators of inflammation and pain. By blocking PGE2 synthesis, celecoxib reduces inflammation and alleviates pain.[24][25]

Celecoxib_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibits

Celecoxib's Mechanism of Action.
Sildenafil and the PDE5 Pathway

Sildenafil enhances the effect of nitric oxide (NO) by inhibiting PDE5, an enzyme that degrades cyclic guanosine monophosphate (cGMP) in the corpus cavernosum. Increased levels of cGMP lead to smooth muscle relaxation and increased blood flow, resulting in an erection.[12][17]

Sildenafil_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 PDE5 cGMP->PDE5 Relaxation Smooth Muscle Relaxation cGMP->Relaxation GMP GMP PDE5->GMP Degrades to Sildenafil Sildenafil Sildenafil->PDE5 Inhibits

Sildenafil's Mechanism of Action.
Rimonabant and the CB1 Receptor Pathway

Rimonabant acts as an inverse agonist/antagonist at the cannabinoid receptor 1 (CB1). By blocking the binding of endocannabinoids (like anandamide), it modulates neurotransmitter release and reduces appetite, which was the basis for its development as an anti-obesity drug.[7][26]

Rimonabant_Pathway Endocannabinoids Endocannabinoids (e.g., Anandamide) CB1_Receptor CB1 Receptor Endocannabinoids->CB1_Receptor Activates Downstream_Signaling Downstream Signaling (e.g., decreased cAMP) CB1_Receptor->Downstream_Signaling Appetite_Stimulation Appetite Stimulation Downstream_Signaling->Appetite_Stimulation Rimonabant Rimonabant Rimonabant->CB1_Receptor Blocks

Rimonabant's Mechanism of Action.

Structure-Activity Relationships (SAR)

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring.

  • COX-2 Inhibitors: For diarylpyrazoles like celecoxib, a p-sulfonamide or a similar group on one of the phenyl rings is crucial for selective COX-2 inhibition. The trifluoromethyl group at the 3-position of the pyrazole also contributes to selectivity.[7]

  • PDE5 Inhibitors: In sildenafil and related compounds, the pyrazolopyrimidinone core is essential. The substituents on the phenyl ring, particularly the ethoxy and the N-methylpiperazine sulfonyl groups, play a key role in potency and selectivity.[11]

  • CB1 Receptor Antagonists: For rimonabant and its analogs, a 1,5-diarylpyrazole scaffold is required. A p-substituted phenyl group at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position are key for high affinity and antagonist activity.[1][2]

Conclusion

The pyrazole scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its adaptability for chemical modification allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, leading to the development of potent and selective drugs for a wide range of diseases. The ongoing exploration of novel pyrazole derivatives promises to yield new therapeutic agents with improved efficacy and safety profiles. This guide has provided a comprehensive overview of the current state of pyrazole-based drug discovery, offering valuable insights and detailed protocols for researchers in the field.

References

Methodological & Application

Application Notes and Protocols for 5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, recognized for its role in the development of numerous kinase inhibitors with significant therapeutic potential.[1][2] Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer, inflammation, and autoimmune disorders.[1] Consequently, kinase inhibitors have become a major focus of drug discovery and development.

Compound Information

Compound Name 5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide
CAS Number 58046-54-1[5]
Molecular Formula C₁₀H₁₁N₅O[5]
Molecular Weight 217.23 g/mol [5]
Appearance White needles[5]
Storage Store at 0-8 °C[5]

Data Presentation: Inhibitory Activity of a Related Pyrazole Derivative

The following table summarizes the in vitro inhibitory activity of a representative 5-amino-1H-pyrazole-4-carboxamide derivative (compound 10h) against various FGFRs, demonstrating the potential of this scaffold.[3]

Target Kinase Compound 10h IC₅₀ (nM)
FGFR146
FGFR241
FGFR399
FGFR2 V564F Mutant62

The following table presents the anti-proliferative activity of the same compound in different cancer cell lines.[3]

Cell Line Cancer Type Compound 10h IC₅₀ (nM)
NCI-H520Lung Cancer19
SNU-16Gastric Cancer59
KATO IIIGastric Cancer73

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase by quantifying the amount of ADP produced.[6]

Materials:

  • Kinase enzyme of interest (e.g., FGFR1)

  • Kinase-specific substrate

  • ATP

  • This compound (dissolved in DMSO)

  • Positive control inhibitor

  • ADP-Glo™ Kinase Assay kit

  • 384-well plates (white, flat-bottom)

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add 5 µL of the diluted test compound, positive control, and DMSO (vehicle control) to the appropriate wells of a 384-well plate.[6]

  • Add 10 µL of the kinase enzyme solution to all wells.[6]

  • Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.[6]

  • Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate. The final ATP concentration should be near the Kₘ value for the kinase.[6]

  • Incubate for 30-60 minutes at 30°C.[6]

  • Stop the reaction and detect the amount of ADP produced by following the ADP-Glo™ reagent manufacturer's instructions.[6]

  • Measure luminescence using a plate reader. The signal is inversely proportional to kinase inhibition.[6]

  • Calculate the percent inhibition for each concentration and determine the IC₅₀ value using a dose-response curve.[6]

Protocol 2: Cell Viability Assay (MTT Assay)

This assay assesses the effect of the inhibitor on the metabolic activity of cancer cells, which serves as an indicator of cell proliferation and viability.[1]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the medium from the wells and add 100 µL of the medium containing the appropriate drug concentrations. Include a vehicle control (DMSO, typically <0.5%).[1]

  • Incubate for 48 or 72 hours.[1]

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.[1]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Protocol 3: Western Blot Analysis for Downstream Signaling

This protocol is used to determine the effect of the inhibitor on the phosphorylation status of downstream proteins in a target signaling pathway.[7][8]

Materials:

  • 6-well cell culture plates

  • Test compound

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-FGFR, anti-total-FGFR, anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.[1]

  • Treat cells with the test compound at various concentrations (e.g., 0.5x, 1x, and 5x the IC₅₀) for a predetermined time (e.g., 2, 6, or 24 hours). Include a vehicle (DMSO) control.[1]

  • After treatment, wash cells twice with ice-cold PBS.[1]

  • Lyse the cells by adding 100-200 µL of ice-cold lysis buffer to each well.[1][9]

  • Scrape the cells and transfer the lysate to a microfuge tube. Incubate on ice for 30 minutes.[1]

  • Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.[1]

  • Determine the protein concentration of each lysate using a BCA assay.

  • Perform SDS-PAGE and transfer the proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the ECL substrate to visualize the protein bands.[6]

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein or a housekeeping protein like GAPDH or β-actin.[6]

Visualizations

experimental_workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays in_vitro_assay In Vitro Kinase Assay (e.g., ADP-Glo) determine_ic50 Determine IC50 in_vitro_assay->determine_ic50 Quantify Inhibition cell_viability Cell Viability Assay (e.g., MTT) determine_ic50->cell_viability Proceed with potent compounds western_blot Western Blot Analysis cell_viability->western_blot Confirm Cellular Potency cell_cycle Cell Cycle Analysis western_blot->cell_cycle Investigate Mechanism start 5-Amino-1-phenyl-1H- pyrazole-4-carbohydrazide start->in_vitro_assay signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibits Apoptosis Inhibitor 5-Amino-1-phenyl-1H- pyrazole-4-carbohydrazide Inhibitor->RTK Inhibition

References

Protocol for Assessing Anticancer Activity of Pyrazole Derivatives on A549 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive set of protocols to evaluate the anticancer effects of novel pyrazole derivatives on the A549 human non-small cell lung cancer cell line. The described methodologies cover the assessment of cytotoxicity, induction of apoptosis, and impact on cell cycle progression, along with the investigation of underlying signaling pathways.

Data Presentation: Summary of Quantitative Data

The following tables summarize key quantitative data points for the anticancer activity of various pyrazole derivatives against A549 cells.

Table 1: Cytotoxicity of Pyrazole Derivatives on A549 Cells

Compound IDAssay TypeIncubation Time (hrs)IC50 / EC50 (µM)Reference
Pyrazole Derivative 1MTTNot Specified613.22[1][2]
Pyrazole Derivative 2MTTNot Specified220.20[1][2]
Compound P-03MTTNot Specified13.5 (mmol)[3]
Doxorubicin (Standard)MTTNot Specified3.63 (mmol)[3]
3-MPA-001SRB4822.5[4]
3-MPA-002SRB4812.1[4]
Positive ControlSRB482.5[4]
PTA-1DNS720.17[5]
Compound 8eNot SpecifiedNot Specified2.09 ± 0.464[6]
Compound 9cNot SpecifiedNot Specified1.65 ± 0.006[6]

Table 2: Apoptosis Induction by Pyrazole Derivatives in A549 Cells

Compound IDConcentration (µM)AssayEarly Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)Reference
Compound P-0312.5FACS5.8913.4219.31[3][7]
Compound P-0325FACS29.8211.2241.04[3][7]
Doxorubicin (Standard)25FACSNot SpecifiedNot Specified46.93[3][7]

Table 3: Cell Cycle Analysis of A549 Cells Treated with Pyrazole Derivatives

Compound IDConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)Reference
Compound P-0312.5Not Specified13.4812.74[3]
Compound P-0325Not Specified24.6429.42[3]
Colchicine (Standard)25Not SpecifiedNot Specified36.55[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Culture and Maintenance
  • Cell Line: A549 human lung carcinoma cells.[4]

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[1][4]

  • Incubation Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[4][8]

  • Subculture: Passage cells every 2-3 days to maintain exponential growth.[4]

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[8]

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[8]

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in the culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[8]

  • Incubation: Incubate the plates for 48-72 hours at 37°C.[8]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[8]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

G MTT Assay Workflow A Seed A549 cells in 96-well plate B Incubate for 24h A->B C Treat with Pyrazole Derivatives (various concentrations) B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan crystals (e.g., with DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed A549 cells in a 6-well plate and treat them with the pyrazole derivatives at their IC50 and 2x IC50 concentrations for 24-48 hours.[4]

  • Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.[4]

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate for 15 minutes at room temperature in the dark.[4]

  • Flow Cytometry: Analyze the stained cells by flow cytometry to determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).[4]

G Apoptosis Assay Workflow A Treat A549 cells with Pyrazole Derivatives B Harvest cells (adherent and floating) A->B C Wash with cold PBS B->C D Resuspend in Annexin V binding buffer C->D E Stain with Annexin V-FITC and PI D->E F Incubate for 15 min in the dark E->F G Analyze by Flow Cytometry F->G H Quantify apoptotic cell populations G->H

Caption: Workflow for detecting apoptosis by Annexin V/PI staining.

Cell Cycle Analysis

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Treat A549 cells with the pyrazole derivatives at their IC50 concentration for 24-48 hours.[8]

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.[8]

  • Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight.[8]

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.[4]

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

  • Data Analysis: Determine the percentage of cells in each phase of the cell cycle using cell cycle analysis software.[4]

G Cell Cycle Analysis Workflow A Treat A549 cells with Pyrazole Derivatives B Harvest and wash cells A->B C Fix cells in cold 70% ethanol B->C D Stain with Propidium Iodide and RNase A C->D E Analyze by Flow Cytometry D->E F Determine cell cycle phase distribution E->F

Caption: Workflow for analyzing cell cycle distribution.

Signaling Pathways

Pyrazole derivatives have been shown to modulate several signaling pathways in A549 cells to exert their anticancer effects.

NF-κB Signaling Pathway

Some pyrazole compounds inhibit the proliferation and metastasis of A549 cells by targeting the TNF-α signaling pathway, which in turn inhibits the nuclear translocation of NF-κB.[9][10] This leads to the downregulation of proteins like MMP-2 and the restoration of E-cadherin.[9]

G NF-κB Signaling Pathway Inhibition cluster_1 Cellular Signaling PD Pyrazole Derivative NFkB NF-κB (p65) PD->NFkB Inhibits Translocation TNFa TNF-α TNFa->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to MMP2 MMP-2 (Metastasis) Nucleus->MMP2 Upregulates Ecad E-cadherin (Adhesion) Nucleus->Ecad Downregulates Prolif Cell Proliferation Nucleus->Prolif Promotes

Caption: Inhibition of the NF-κB pathway by pyrazole derivatives.

Apoptosis and Cell Cycle Regulatory Pathways

Pyrazole derivatives can induce apoptosis and cause cell cycle arrest by modulating the expression and activity of key regulatory proteins.[9] This includes the regulation of EGFR, Bcl-2, and CDK-2 mediated signaling pathways.[9] Furthermore, some derivatives can induce apoptosis through the activation of caspase pathways and cell cycle arrest at the G2/M phase.[11]

G Apoptosis and Cell Cycle Regulation cluster_0 Pyrazole Derivative Action cluster_1 Cellular Processes PD Pyrazole Derivative EGFR EGFR Signaling PD->EGFR Regulates Bcl2 Bcl-2 (Anti-apoptotic) PD->Bcl2 Downregulates Caspases Caspase Activation PD->Caspases Activates CDK2 CDK-2 (Cell Cycle) PD->CDK2 Regulates Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis CellCycleArrest Cell Cycle Arrest (G2/M) CDK2->CellCycleArrest

Caption: Modulation of apoptosis and cell cycle pathways.

References

Application Notes and Protocols for In Vitro Antimicrobial Assay of Pyrazole Carbohydrazides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole carbohydrazides are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial properties.[1][2] The emergence of multidrug-resistant microbial strains necessitates the development of novel antimicrobial agents. This document provides a detailed protocol for the in vitro antimicrobial screening of pyrazole carbohydrazide derivatives, enabling the determination of their inhibitory and cidal activities against various pathogenic microorganisms. The methodologies described herein are based on established and widely accepted antimicrobial susceptibility testing standards.[3][4]

Data Presentation: Antimicrobial Activity of Pyrazole Carbohydrazide Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative pyrazole carbohydrazide derivatives against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. These values, presented in µg/mL, indicate the lowest concentration of the compound that inhibits the visible growth of a microorganism.[4]

Compound IDOrganismMIC (µg/mL)Reference CompoundOrganismMIC (µg/mL)
PC-1 Staphylococcus aureus62.5Chloramphenicol Staphylococcus aureus125
Bacillus subtilis125Bacillus subtilis250
Escherichia coli250Escherichia coli250
Klebsiella pneumoniae125Klebsiella pneumoniae125
PC-2 Staphylococcus aureus31.25Clotrimazole Candida albicans7.8
Bacillus subtilis62.5Aspergillus niger2.9
Escherichia coli125
Klebsiella pneumoniae62.5
PC-H1 Candida albicans7.8
Aspergillus niger2.9

Note: The data presented here is a compilation from various studies and is intended for illustrative purposes. Actual MIC values should be determined experimentally.

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[4]

Materials:

  • Pyrazole carbohydrazide derivatives (test compounds)

  • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria[5]

  • RPMI-1640 medium for fungi

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Test Compounds: Prepare a stock solution of each pyrazole carbohydrazide derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a concentration of 10 mg/mL.[6]

  • Preparation of Inoculum:

    • From a fresh (18-24 hours) culture plate, pick 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[7]

    • Dilute the standardized suspension in the appropriate broth (MHB or RPMI-1640) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[7]

  • Serial Dilution:

    • Dispense 100 µL of sterile broth into wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the test compound stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (inoculum without test compound), and well 12 will be the sterility control (broth only).[7]

  • Inoculation: Add 100 µL of the prepared inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[8]

  • Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth.[3]

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay determines the lowest concentration of an antimicrobial agent required to kill a microorganism.[9]

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth (the MIC well and wells with higher concentrations).

  • Spot-plate the aliquot onto a sterile Mueller-Hinton Agar (MHA) or Sabouraud Dextrose Agar (SDA) plate.

  • Incubate the plates under the same conditions as the MIC assay.

  • Determination of MBC/MFC: After incubation, count the number of colonies on each spot. The MBC or MFC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial bacterial or fungal inoculum.[7][10]

Agar Well Diffusion Assay

This method is a preliminary screening tool to assess the antimicrobial activity of the compounds.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cork borer (6-8 mm diameter)

  • Test compounds and standard antibiotics

  • Bacterial and fungal inoculums prepared as described for the MIC assay.

Procedure:

  • Inoculation of Agar Plates: Using a sterile cotton swab, evenly streak the surface of the MHA plates with the standardized microbial suspension.[8]

  • Creating Wells: Use a sterile cork borer to create uniform wells in the agar.[11]

  • Application of Test Compounds: Add a fixed volume (e.g., 100 µL) of the test compound solution (at a known concentration) into each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[8]

  • Measurement of Inhibition Zones: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.[8] The size of the zone is proportional to the antimicrobial activity of the compound.

Workflow and Pathway Diagrams

experimental_workflow Experimental Workflow for In Vitro Antimicrobial Assay cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC/MFC Determination cluster_diffusion Agar Well Diffusion (Screening) prep_compound Prepare Pyrazole Carbohydrazide Stock Solution serial_dilution Perform 2-fold Serial Dilutions in 96-well Plate prep_compound->serial_dilution prep_inoculum Prepare and Standardize Microbial Inoculum inoculation Inoculate Plates with Standardized Microorganism prep_inoculum->inoculation prep_agar Prepare Inoculated Agar Plates prep_inoculum->prep_agar serial_dilution->inoculation incubation_mic Incubate Plates (37°C, 18-24h) inoculation->incubation_mic read_mic Visually Determine MIC (Lowest concentration with no growth) incubation_mic->read_mic subculture Subculture from Clear Wells onto Agar Plates read_mic->subculture incubation_mbc Incubate Agar Plates subculture->incubation_mbc read_mbc Determine MBC/MFC (≥99.9% killing) incubation_mbc->read_mbc create_wells Create Wells in Agar prep_agar->create_wells add_compound Add Test Compound to Wells create_wells->add_compound incubation_diffusion Incubate Plates add_compound->incubation_diffusion measure_zones Measure Zones of Inhibition incubation_diffusion->measure_zones

References

Application of 5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide in Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-1-phenyl-1H-pyrazole-4-carbohydrazide is a versatile heterocyclic building block with significant applications in the discovery and development of novel agrochemicals.[1][2] Its intrinsic chemical reactivity and the biological significance of the pyrazole scaffold make it a valuable starting material for the synthesis of a wide range of potent fungicides, insecticides, and herbicides. The pyrazole ring is a well-established pharmacophore in many commercial pesticides due to its favorable metabolic stability and ability to interact with various biological targets in pests. This document provides a detailed overview of the application of this compound in the synthesis of agrochemicals, including quantitative data on their biological activity, detailed experimental protocols, and diagrams of synthetic pathways and mechanisms of action.

Application in Fungicide Synthesis

Pyrazole-based compounds, particularly pyrazole carboxamides, are a prominent class of fungicides. Many of these act as Succinate Dehydrogenase Inhibitors (SDHIs), disrupting the mitochondrial electron transport chain in fungi and leading to cell death. The carbohydrazide functional group of this compound serves as a key handle for the introduction of various toxophores and for the construction of pyrazole carboxamide derivatives.

Quantitative Data for Fungicidal Activity
Compound ClassTarget FungiActivity MetricValueReference
Pyrazole CarboxamidesAlternaria solaniEC503.06 µg/mL[3]
Pyrazole CarboxamidesFusarium oxysporumInhibition100% at 100 µg/mL[3]
Pyrazole-Thiazole CarboxamidesSclerotinia sclerotiorumEC500.72 mg/L[4]
Pyrazole Carboxamide Thiazole DerivativesValsa maliEC501.77 mg/L[5]
Isoxazolol Pyrazole CarboxylateRhizoctonia solaniEC500.37 µg/mL[6]
Pyrazole DerivativesBotrytis cinereaEC502.432 µg/mL[7]
Pyrazole DerivativesRhizoctonia solaniEC502.182 µg/mL[7]

Application in Insecticide Synthesis

The 5-aminopyrazole core is a key structural feature of several successful insecticides, most notably the phenylpyrazole class, which includes fipronil. These compounds typically act as potent blockers of the GABA-gated chloride channels in the central nervous system of insects, leading to hyperexcitation and death. The this compound scaffold can be elaborated to produce a variety of insecticidal compounds, including amides, hydrazones, and other heterocyclic systems.

Quantitative Data for Insecticidal Activity
Compound ClassTarget InsectActivity MetricValueReference
Diacylhydrazine DerivativesPlutella xylostellaLC5023.67 mg/L[8]
Diacylhydrazine DerivativesHelicoverpa armigeraInhibition87.5%[8]
N-Pyridylpyrazole AmidesMythimna separataLarvicidal Activity60% at 50 mg/L[9]
N-Pyridylpyrazole AmidesPlutella xylostellaLarvicidal Activity40% at 50 mg/L[9]
5-amino-1-phenyl-1H-pyrazole-4-carbonitrileTuta absolutaMortality75% after 48h

Application in Herbicide Synthesis

Pyrazole derivatives have also been successfully developed as herbicides, targeting various enzymes in plants. For instance, some pyrazole-containing compounds are known to inhibit 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the biosynthesis of plastoquinone and α-tocopherol. The versatile substitution pattern of the pyrazole ring allows for the fine-tuning of herbicidal activity and crop selectivity.

Quantitative Data for Herbicidal Activity
Compound ClassTarget WeedActivity MetricValueReference
Pyrazole-Carbohydrazide Derivative (6l)Brassica campestrisInhibition100% at 200 µg/mL[10]
Pyrazole-Carbohydrazide Derivative (6l)Monocotyledon & Dicotyledon plantsExcellent activityat 150 g/ha[10]
Phenylpyridine Pyrazole DerivativesSetaria viridisInhibition50% at 150 g a.i./hm²[11]
Phenylpyridine Pyrazole DerivativesAbutilon theophrastiInhibition>90% at 150 g a.i./hm²[11]

Experimental Protocols

Synthesis of Pyrazole Carboxamide Fungicides

This protocol describes a general method for the synthesis of pyrazole carboxamides from this compound.

Step 1: Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid

  • To a solution of this compound (1 eq.) in a suitable solvent (e.g., ethanol/water mixture), add an aqueous solution of a strong base (e.g., NaOH, 2 eq.).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Filter the solid, wash with water, and dry to obtain 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid.

Step 2: Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonyl chloride

  • Suspend the 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid (1 eq.) in an excess of thionyl chloride (SOCl₂).

  • Add a catalytic amount of DMF.

  • Heat the mixture to reflux for 2-3 hours until the evolution of gas ceases.

  • Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.

Step 3: Synthesis of Pyrazole Carboxamides

  • Dissolve the desired amine (1 eq.) and a base (e.g., triethylamine or pyridine, 1.2 eq.) in a dry aprotic solvent (e.g., dichloromethane or THF).

  • Cool the solution in an ice bath.

  • Add a solution of the crude 5-amino-1-phenyl-1H-pyrazole-4-carbonyl chloride (1 eq.) in the same solvent dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford the desired pyrazole carboxamide.

Synthesis of Insecticidal Diacylhydrazine Derivatives

This protocol outlines the synthesis of diacylhydrazine insecticides starting from a pyrazole carbohydrazide intermediate.

  • To a solution of a pyrazole carbohydrazide (e.g., a derivative of this compound) (1 eq.) in a suitable solvent such as dichloromethane or THF, add a substituted benzoyl chloride (1.1 eq.) and a base like triethylamine (1.2 eq.).[8]

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete as monitored by TLC.[8]

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to yield the target diacylhydrazine derivative.[8]

Diagrams

Synthesis_of_Pyrazole_Carboxamide_Fungicides start This compound intermediate1 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid start->intermediate1 NaOH, H2O, Reflux intermediate2 5-Amino-1-phenyl-1H-pyrazole-4-carbonyl chloride intermediate1->intermediate2 SOCl2, DMF, Reflux final_product Pyrazole Carboxamide Fungicide intermediate2->final_product Et3N, DCM amine Amine (R-NH2) amine->final_product

Caption: Synthetic pathway for pyrazole carboxamide fungicides.

SDHI_Mechanism_of_Action cluster_ETC Mitochondrial Electron Transport Chain ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII e- ComplexII Complex II (SDH) ComplexII->ComplexIII e- ATP ATP (Energy) ComplexII->ATP Blocked ComplexIV Complex IV ComplexIII->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient ATP_Synthase->ATP Produces SDHI Pyrazole Carboxamide (SDHI) SDHI->ComplexII Inhibits

Caption: Mechanism of action of SDHI fungicides.

Insecticide_Synthesis_Workflow start This compound product Diacylhydrazine Insecticide start->product Et3N, DCM reagent Substituted Benzoyl Chloride reagent->product

Caption: Synthesis of diacylhydrazine insecticides.

GABA_Receptor_Inhibition cluster_neuron Insect Neuron GABA_Receptor GABA-gated Cl- Channel Chloride_Influx Chloride Ion Influx GABA_Receptor->Chloride_Influx Hyperpolarization Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization Hyperexcitation Hyperexcitation & Death Hyperpolarization->Hyperexcitation Prevents Insecticide Phenylpyrazole Insecticide Insecticide->GABA_Receptor Blocks

Caption: Mechanism of GABA receptor inhibition by insecticides.

References

Application Notes and Protocols: Development of Pan-FGFR Covalent Inhibitors from Pyrazole Carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of pan-FGFR (Fibroblast Growth Factor Receptor) covalent inhibitors derived from a pyrazole carboxamide scaffold. This document includes key preclinical data, detailed experimental protocols for their evaluation, and visualizations of the underlying biological pathways and drug discovery workflow.

Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and survival.[1] Aberrant activation of FGFR signaling, through genetic mutations, amplifications, or fusions, is a known driver in a variety of cancers.[1] While several FGFR inhibitors have been developed, the emergence of drug resistance, often through mutations in the kinase domain's gatekeeper residue, limits their clinical efficacy.[1]

Covalent inhibitors, which form a permanent bond with their target protein, offer a promising strategy to achieve sustained target inhibition and overcome certain resistance mechanisms. The 5-amino-1H-pyrazole-4-carboxamide scaffold has emerged as a promising starting point for the design of novel pan-FGFR covalent inhibitors that can effectively target both wild-type and mutated FGFRs.[1]

Data Presentation

The following tables summarize the in vitro activity of a representative 5-amino-1H-pyrazole-4-carboxamide pan-FGFR covalent inhibitor, compound 10h .[1]

Table 1: Biochemical Inhibitory Activity of Compound 10h [1]

TargetIC50 (nM)
FGFR146
FGFR241
FGFR399
FGFR2 V564F (Gatekeeper Mutant)62

Table 2: Anti-proliferative Activity of Compound 10h [1]

Cell LineCancer TypeIC50 (nM)
NCI-H520Lung Cancer19
SNU-16Gastric Cancer59
KATO IIIGastric Cancer73

Mandatory Visualizations

FGFR Signaling Pathway

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR Dimerization & Autophosphorylation FGF->FGFR HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 Phosphorylation PLCG PLCγ FGFR->PLCG STAT STAT FGFR->STAT GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation IP3_DAG IP3 / DAG PLCG->IP3_DAG IP3_DAG->Proliferation STAT->Proliferation

Caption: The FGFR signaling cascade is initiated by ligand binding and receptor dimerization, leading to the activation of downstream pathways such as RAS-MAPK, PI3K-AKT, and PLCγ, which regulate key cellular processes.

Covalent Inhibitor Development Workflow

Covalent_Inhibitor_Development cluster_discovery Discovery & Design cluster_preclinical Preclinical Evaluation cluster_optimization Optimization Target_ID Target Identification (e.g., FGFR) Scaffold_Selection Scaffold Selection (Pyrazole Carboxamide) Target_ID->Scaffold_Selection Covalent_Design Covalent Warhead Design & Incorporation Scaffold_Selection->Covalent_Design Library_Synthesis Library Synthesis Covalent_Design->Library_Synthesis Biochemical_Assay Biochemical Assays (Kinase Inhibition) Library_Synthesis->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (Proliferation, Signaling) Biochemical_Assay->Cell_Based_Assay SAR Structure-Activity Relationship (SAR) Optimization Biochemical_Assay->SAR ADME_Tox ADME/Tox Profiling Cell_Based_Assay->ADME_Tox In_Vivo_Efficacy In Vivo Efficacy (Xenograft Models) ADME_Tox->In_Vivo_Efficacy SAR->Library_Synthesis Iterative Cycles

Caption: The development workflow for covalent inhibitors involves target identification, scaffold selection, covalent warhead design, synthesis, and iterative cycles of preclinical evaluation and optimization.

Experimental Protocols

Synthesis of 5-Amino-1H-pyrazole-4-carboxamide Derivatives (General Procedure)

This protocol describes a general two-step synthesis for the pyrazole carboxamide core structure.

Step 1: Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile

  • To a solution of the desired aryl hydrazine (1.2 mmol) in absolute ethanol (2 mL) with stirring, slowly add (ethoxymethylene)malononitrile (1.2 mmol).

  • Once the addition is complete, bring the solution to reflux under a nitrogen atmosphere. The reaction time will vary depending on the specific aryl hydrazine (typically 0.5-4 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the aryl hydrazine hydrochloride was used, neutralize with triethylamine (1.0 mmol) at 0°C in ethanol prior to the addition of (ethoxymethylene)malononitrile. In this case, after the reaction, dilute the mixture with ethyl acetate (50 mL) and wash with water (30 mL). Dry the organic phase over sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 5-amino-1-aryl-1H-pyrazole-4-carbonitrile.

Step 2: Amide Coupling to form the Pyrazole Carboxamide

  • Acid Chloride Formation: In a flame-dried, nitrogen-purged round-bottom flask, suspend the 5-amino-1-aryl-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of dimethylformamide (DMF). Cool the suspension to 0°C in an ice bath. Slowly add oxalyl chloride or thionyl chloride (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir until gas evolution ceases. Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride, which is used immediately in the next step.

  • Amidation: Dissolve the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (2.0 eq) in anhydrous DCM. Cool the solution to 0°C. Add a solution of the crude acid chloride in DCM dropwise. Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the final 5-amino-1H-pyrazole-4-carboxamide derivative.

In Vitro FGFR Kinase Assay

This protocol outlines a method to determine the in vitro inhibitory activity of the synthesized compounds against FGFR kinases.

  • Reagents and Materials:

    • Recombinant human FGFR1, FGFR2, FGFR3, and mutant FGFR kinases

    • ATP

    • Poly(Glu, Tyr) 4:1 substrate

    • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

    • Test compounds dissolved in DMSO

    • ADP-Glo™ Kinase Assay kit (Promega) or similar

    • 384-well white plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in the kinase assay buffer.

    • In a 384-well plate, add the test compound, the respective FGFR kinase, and the Poly(Glu, Tyr) substrate.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each kinase.

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol.

    • Luminescence is measured using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Proliferation Assay (MTS Assay)

This protocol is used to assess the anti-proliferative effects of the inhibitors on cancer cell lines.

  • Reagents and Materials:

    • Cancer cell lines (e.g., NCI-H520, SNU-16, KATO III)

    • Appropriate cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

    • Test compounds dissolved in DMSO

    • 96-well clear-bottom plates

    • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

  • Procedure:

    • Seed the cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a no-cell control (medium only).

    • Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

    • Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (no-cell control) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

    • Determine the IC50 values by plotting the percentage of cell viability against the log concentration of the compound and fitting to a non-linear regression model.

Western Blot Analysis of FGFR Signaling

This protocol is used to confirm the on-target activity of the inhibitors by measuring the phosphorylation status of FGFR and its downstream effectors.

  • Reagents and Materials:

    • Cancer cell lines

    • Test compounds

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels, running buffer, and transfer buffer

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-FGFR, anti-total FGFR, anti-p-ERK, anti-total ERK, anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • ECL detection reagent

  • Procedure:

    • Seed cells and grow to 70-80% confluency.

    • Treat cells with the test compound at various concentrations for a specified time.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL detection reagent.

    • Capture the chemiluminescent signal using an imaging system.

    • The membrane can be stripped and re-probed for total protein or a loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein signal to the total protein signal and/or the loading control.

    • Compare the levels of phosphorylated proteins in treated versus untreated cells.

In Vivo Xenograft Tumor Model

This protocol describes a general procedure for evaluating the in vivo efficacy of the pan-FGFR inhibitors.

  • Materials and Animals:

    • Immunocompromised mice (e.g., nude or SCID)

    • Cancer cell line with known FGFR alterations

    • Matrigel (optional)

    • Test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose)

    • Calipers

  • Procedure:

    • Subcutaneously inject a suspension of cancer cells (typically 1-10 x 10^6 cells in 100-200 µL of serum-free medium or a 1:1 mixture with Matrigel) into the flank of each mouse.

    • Monitor the tumor growth regularly using calipers.

    • When the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.

    • Administer the test compound and vehicle to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).

    • Measure tumor volumes and body weights 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

  • Data Analysis:

    • Plot the mean tumor volume for each treatment group over time.

    • Calculate the tumor growth inhibition (TGI) for the treated groups compared to the vehicle control.

    • Perform statistical analysis to determine the significance of the anti-tumor effect.

    • Monitor and report any signs of toxicity, such as significant body weight loss.

References

Application Notes and Protocols: Molecular Docking Simulation of Pyrazole Derivatives with EGFR Kinase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for performing molecular docking simulations of pyrazole derivatives with the Epidermal Growth Factor Receptor (EGFR) kinase. This guide is intended to assist in the rational design and virtual screening of novel EGFR inhibitors.

Part 1: Introduction to EGFR and Pyrazole Derivatives

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Aberrant EGFR signaling, often due to overexpression or mutations, is a hallmark of various cancers, making it a prime target for anticancer therapies.[3] Small-molecule tyrosine kinase inhibitors (TKIs) that compete with ATP at the kinase's binding site are a major strategy for inhibiting EGFR activity.[4]

Pyrazole, a five-membered heterocyclic ring, serves as a privileged scaffold in the design of kinase inhibitors. Its structural properties allow for hydrogen bonding and π-π stacking interactions within the ATP-binding pocket of EGFR, making pyrazole derivatives promising candidates for potent and selective inhibitors. Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a ligand to a protein target, thereby guiding the optimization of lead compounds.[5][6]

The EGFR Signaling Pathway

Upon binding of ligands like Epidermal Growth Factor (EGF), EGFR dimerizes, leading to the activation of its intracellular kinase domain and autophosphorylation of tyrosine residues.[2] These phosphorylated sites act as docking platforms for adaptor proteins (e.g., Grb2, Shc), which initiate downstream signaling cascades.[2][4][7] Key pathways include:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily regulates cell proliferation and differentiation.[2][7]

  • PI3K-AKT-mTOR Pathway: Crucial for promoting cell survival and inhibiting apoptosis.[2][7]

  • JAK/STAT Pathway: Involved in mediating immune response, inflammation, and proliferation.[2][7]

Understanding this pathway is essential for contextualizing the mechanism of action of EGFR inhibitors.

EGFR_Signaling_Pathway EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT RAS RAS Grb2_SOS->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription ERK ERK MEK->ERK ERK->Transcription STAT->Transcription

Caption: Simplified EGFR signaling cascade.

Part 2: Protocol for Molecular Docking Simulation

This protocol outlines the necessary steps for performing a molecular docking simulation of pyrazole derivatives against the EGFR kinase domain using widely accepted methodologies.

Software and Hardware Requirements
  • Molecular Graphics Laboratory (MGL) Tools with AutoDock Vina: For protein/ligand preparation and docking.[3]

  • Biovia Discovery Studio Visualizer or PyMOL: For visualization and analysis of docking results.[3]

  • A modern computer: With a multi-core processor is recommended for efficient computation.

Experimental Workflow

The computational workflow involves several key stages, from data retrieval to the final analysis of the results.

Docking_Workflow Molecular Docking Workflow PDB 1. Protein Structure Retrieval (e.g., PDB: 1XKK, 4HJO) Protein_Prep 3. Protein Preparation (Remove water, add hydrogens) PDB->Protein_Prep Ligand_Design 2. Ligand Preparation (2D to 3D, Energy Minimization) Docking 5. Molecular Docking (AutoDock Vina) Ligand_Design->Docking Grid_Box 4. Grid Box Generation (Define active site) Protein_Prep->Grid_Box Grid_Box->Docking Analysis 6. Results Analysis (Binding Energy, Pose Visualization) Docking->Analysis Validation 7. Post-Docking Analysis (Compare with experimental data) Analysis->Validation

Caption: General workflow for molecular docking.
Detailed Methodologies

Step 1: Protein Preparation

  • Obtain Crystal Structure: Download the 3D crystal structure of the EGFR kinase domain from the Protein Data Bank (PDB). Commonly used structures include wild-type (PDB ID: 1XKK) and mutant forms (PDB ID: 4HJO).[3]

  • Prepare the Receptor:

    • Load the PDB file into a molecular modeling tool like AutoDock Tools.

    • Remove all water molecules and co-crystallized ligands/inhibitors from the structure to create a clean docking canvas.[3]

    • Add polar hydrogens to the protein, which are crucial for forming hydrogen bonds.

    • Assign Gasteiger charges to the protein atoms.

    • Save the prepared protein in the PDBQT file format, which includes charge and atom type information.

Step 2: Ligand Preparation

  • Create 2D Structures: Draw the 2D structures of the pyrazole derivatives using chemical drawing software (e.g., ChemDraw).

  • Convert to 3D: Convert the 2D structures into 3D models.

  • Energy Minimization: Perform energy minimization on the 3D ligand structures using a force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

  • Prepare for Docking:

    • Load the 3D ligand structure into AutoDock Tools.

    • Define the rotatable bonds to allow for conformational flexibility during docking.

    • Save the prepared ligand in the PDBQT file format.

Step 3: Molecular Docking Simulation

  • Define the Binding Site (Grid Box):

    • Identify the ATP-binding site of the EGFR kinase domain. This can be done by referring to the position of the co-crystallized inhibitor in the original PDB file.

    • Using AutoDock Tools, define a grid box that encompasses the entire binding pocket. The size and center of the grid should be large enough to allow the ligand to move and rotate freely.

  • Configure and Run Docking:

    • Use AutoDock Vina as the docking engine.[3] Vina uses a sophisticated gradient optimization method in its local search.

    • Create a configuration file specifying the paths to the prepared protein (receptor) and ligand PDBQT files, as well as the grid box parameters (center coordinates and dimensions).

    • Execute the docking run from the command line. Vina will generate an output file containing the binding poses of the ligand, ranked by their predicted binding affinity (in kcal/mol).

Step 4: Analysis of Results

  • Evaluate Binding Affinity: The primary quantitative result is the docking score or binding energy. More negative values indicate a higher predicted binding affinity.

  • Visualize Binding Poses:

    • Load the protein and the docked ligand poses (from the Vina output file) into a visualization software like Discovery Studio or PyMOL.[3]

    • Analyze the top-ranked pose to identify key molecular interactions, such as:

      • Hydrogen bonds: Note the specific amino acid residues involved (e.g., Met769, Thr766).[3]

      • Hydrophobic interactions.

      • π-π stacking.

  • Compare with Known Inhibitors: If available, dock a known EGFR inhibitor (e.g., Erlotinib) using the same protocol to serve as a positive control and a benchmark for binding scores.[8]

Part 3: Data Presentation and Interpretation

Summarizing docking results in a structured format is crucial for comparison and structure-activity relationship (SAR) analysis.

Quantitative Data Summary

The following table presents example data from molecular docking studies of various pyrazole derivatives against EGFR kinase. This data combines computational predictions with experimental validation.

Compound IDBinding Energy (kcal/mol) (Wild-Type EGFR)Binding Energy (kcal/mol) (Mutant EGFR)Key H-Bond Interactions (Residues)Experimental IC₅₀ (µM)
Erlotinib (Control) -10.23-Met7930.11
Compound F4 -10.3-10.9Met769, Thr766N/A
Compound F8 -10.1-10.7Met769, Thr766N/A
Compound F16 -10.2-10.8Met769, Thr766[3]N/A
Compound 4a -9.52--0.31
Compound 6h --Hinge Region1.66[9]
Compound 6j --Hinge Region1.90[9]
Compound 3f ---0.066

N/A: Not Available in the cited sources.

Interpretation of Results
  • Binding Energy: A lower binding energy suggests a more stable protein-ligand complex. In the example, compounds F4, F8, and F16 show high affinity for the mutant EGFR.[3]

  • Molecular Interactions: The formation of hydrogen bonds with key residues in the hinge region of the ATP binding site (like Met769) is a critical determinant of inhibitory activity.[3]

  • Correlation with Experimental Data: Docking scores should ideally correlate with experimental data, such as IC₅₀ values from in vitro kinase assays.[9] While not always a perfect correlation, docking is an invaluable tool for prioritizing compounds for synthesis and biological testing. The pyrazole scaffold's ability to be strategically modified allows for the optimization of these interactions to improve potency and selectivity.[3]

References

Application Notes and Protocols for the Synthesis of Pyrazole-Based Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of pyrazole-based anti-inflammatory agents, a critical class of compounds in medicinal chemistry. The protocols detailed below offer step-by-step methodologies for the synthesis of key pyrazole scaffolds and prominent anti-inflammatory drugs.

Introduction

Pyrazole derivatives are a cornerstone in the development of anti-inflammatory drugs, primarily due to their ability to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.[1][2] This selective inhibition provides potent anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[2] The versatile pyrazole scaffold allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2][3]

General Synthetic Strategies

The synthesis of pyrazole-based anti-inflammatory agents predominantly relies on the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[4][5][6] The Knorr pyrazole synthesis is a classic and widely used method for this transformation.[4][5][6][7] Variations of this method, including the use of substituted hydrazines and various 1,3-dicarbonyl precursors, allow for the creation of a diverse library of pyrazole derivatives.[2][5] Modern synthetic approaches, such as microwave-assisted and continuous flow synthesis, offer advantages in terms of reaction times and yields.[8]

G cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_product Product A 1,3-Dicarbonyl Compound C Cyclocondensation (e.g., Knorr Synthesis) A->C B Hydrazine Derivative B->C D Hydrazone/Enamine Intermediate C->D E Substituted Pyrazole D->E

Figure 1: General synthetic workflow for pyrazole synthesis.

Key Signaling Pathway: COX-2 Inhibition

The primary mechanism of action for many pyrazole-based anti-inflammatory agents is the inhibition of the COX-2 enzyme.[2] In the inflammatory cascade, arachidonic acid is converted by COX enzymes into prostaglandins, which are key mediators of pain and inflammation.[2] COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is induced during inflammation.[2] Selective inhibition of COX-2 reduces the production of pro-inflammatory prostaglandins without affecting the protective functions of COX-1.[2]

G Inflammatory Stimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid Inflammatory Stimuli->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins (PGs) Prostaglandins (PGs) COX-2->Prostaglandins (PGs) Inflammation & Pain Inflammation & Pain Prostaglandins (PGs)->Inflammation & Pain Pyrazole-based Inhibitor Pyrazole-based Inhibitor Pyrazole-based Inhibitor->COX-2

Figure 2: Inhibition of the COX-2 signaling pathway.

Experimental Protocols

Protocol 1: General Knorr Synthesis of a 3,5-Disubstituted Pyrazole

This protocol describes a general method for the synthesis of a pyrazole derivative from a β-ketoester and a hydrazine hydrate, a variation of the Knorr synthesis.[9]

Materials:

  • Ethyl benzoylacetate (1 equivalent)

  • Hydrazine hydrate (2 equivalents)

  • 1-Propanol

  • Glacial acetic acid (catalytic amount)

  • Water

Procedure:

  • In a round-bottom flask, combine ethyl benzoylacetate and hydrazine hydrate in 1-propanol.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Heat the mixture to approximately 100°C with stirring for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, add water to the hot reaction mixture to induce precipitation.

  • Allow the mixture to cool to room temperature with continuous stirring to facilitate complete precipitation.

  • Collect the solid product by vacuum filtration through a Büchner funnel.

  • Wash the collected solid with cold water and allow it to air dry.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[4]

Protocol 2: Synthesis of Celecoxib (a Selective COX-2 Inhibitor)

This protocol outlines a common synthetic route to Celecoxib.[2][3]

Step 1: Synthesis of 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione

  • Materials: p-Methylacetophenone, ethyl trifluoroacetate, sodium methoxide, toluene, hydrochloric acid.

  • Procedure:

    • In a reaction vessel, dissolve p-methylacetophenone and ethyl trifluoroacetate in toluene.

    • Add sodium methoxide and heat the mixture under reflux.

    • After the reaction is complete (monitored by TLC), cool the mixture and neutralize with hydrochloric acid.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain the crude diketone.[10]

Step 2: Cyclocondensation to form Celecoxib

  • Materials: 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione, 4-sulfamoylphenylhydrazine hydrochloride, ethanol.

  • Procedure:

    • Dissolve the diketone from Step 1 and 4-sulfamoylphenylhydrazine hydrochloride in ethanol.

    • Heat the mixture to reflux for several hours.[2]

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure Celecoxib.[11][12]

Protocol 3: Synthesis of Deracoxib (a Veterinary COX-2 Inhibitor)

The synthesis of Deracoxib follows a similar pathway to Celecoxib, starting from a different diketone precursor.[13][14][15]

Step 1: Synthesis of 4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione

  • This intermediate is commercially available or can be synthesized via a Claisen condensation between an appropriate acetophenone and a difluoroacetate ester.[13]

Step 2: Cyclocondensation to form Deracoxib

  • Materials: 4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione, 4-hydrazinylbenzenesulfonamide hydrochloride, ethanol.

  • Procedure:

    • Dissolve 4,4-difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione and p-hydrazinylbenzenesulfonamide hydrochloride in ethanol.

    • Stir the reaction mixture under reflux for approximately 16 hours.

    • Cool the reaction solution to room temperature and add water to precipitate the product.

    • Collect the precipitate by filtration, wash with a suitable solvent, and dry under vacuum.[13]

Protocol 4: Synthesis of Mavacoxib (a Long-acting Veterinary COX-2 Inhibitor)

Mavacoxib synthesis also involves the cyclocondensation of a fluorinated diketone with a substituted hydrazine.[16][17][18]

Step 1: Synthesis of 1-(4-Fluorophenyl)-4,4,4-trifluoro-butane-1,3-dione

  • This starting material can be prepared by a Claisen condensation of 4-fluoroacetophenone with ethyl trifluoroacetate.

Step 2: Cyclocondensation to form Mavacoxib

  • Materials: 1-(4-Fluorophenyl)-4,4,4-trifluoro-butane-1,3-dione, 4-hydrazinylbenzenesulfonamide hydrochloride, a suitable solvent (e.g., ethanol).

  • Procedure:

    • React 1-(4-fluorophenyl)-4,4,4-trifluoro-butane-1,3-dione with 4-hydrazinylbenzenesulfonamide hydrochloride in a suitable solvent under reflux conditions.

    • After the reaction is complete, the product can be isolated by precipitation and purified by recrystallization.

Data Presentation: In Vitro and In Vivo Activity of Pyrazole-Based Anti-Inflammatory Agents

The following table summarizes the inhibitory activity of several pyrazole derivatives against COX-1 and COX-2 enzymes, as well as their in vivo anti-inflammatory effects. Lower IC50 values indicate greater potency.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)In Vivo Anti-inflammatory Activity (% inhibition of paw edema)Reference(s)
Celecoxib150.0437557.14%[1]
SC-558>19000.0053>358,490Not specified[1]
Compound 5u204.511.79114.25Not specified[19]
Compound 5s165.042.5165.75Not specified[19]
Compound 5f14.381.509.59Not specified[20]
Compound 6f9.611.158.36Not specified[20]
PYZ16>5.60.52>10.7364.28%
PYZ31Not specified0.01987Not specifiedNot specified[21]
Deracoxib230.6336.5Increases weight bearing in a canine model[14]
K-3Not specifiedNot specifiedNot specified52.0% (at 100 mg/kg)[22][23]
Compound 6bNot specifiedNot specifiedNot specified89.57%[24]

Conclusion

The synthetic routes to pyrazole-based anti-inflammatory agents are well-established and highly adaptable. The protocols provided herein offer a foundation for the synthesis and exploration of novel pyrazole derivatives with potential therapeutic applications. The ability to systematically modify the pyrazole scaffold continues to make it a privileged structure in the ongoing search for safer and more effective anti-inflammatory drugs.

References

Application Note: Evaluating Pyrazole Compounds in Cancer Cell Lines Using the MTT Cell Viability Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazole derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[1][2] Several pyrazole-based compounds have been investigated for their potent cytotoxic effects against various cancer cell lines.[3][4] Their mechanisms of action often involve the modulation of critical cellular pathways, such as inducing apoptosis through the generation of reactive oxygen species (ROS), activating caspases, or inhibiting key protein kinases like EGFR, VEGFR, and CDKs.[3][5][6]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used, reliable, and sensitive colorimetric method for assessing cell viability and proliferation.[7][8] The assay's principle lies in the capacity of mitochondrial dehydrogenases in metabolically active, viable cells to reduce the yellow, water-soluble MTT salt into a purple, insoluble formazan product.[9] The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of living cells.[10] This application note provides a detailed protocol for using the MTT assay to determine the cytotoxic effects of novel pyrazole compounds on cancer cell lines, along with data presentation and troubleshooting guidelines.

Experimental Protocols

Materials and Reagents
  • Cell Lines: Human cancer cell lines of interest (e.g., A549 lung carcinoma, MDA-MB-231 breast adenocarcinoma, HepG2 hepatocellular carcinoma).

  • Culture Medium: Appropriate complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Pyrazole Compounds: Stock solutions of test pyrazole compounds dissolved in sterile Dimethyl Sulfoxide (DMSO).

  • MTT Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder, dissolved in sterile phosphate-buffered saline (PBS) at 5 mg/mL. The solution should be filtered, sterilized, and protected from light.

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • Equipment:

    • Sterile 96-well flat-bottom tissue culture plates

    • Humidified incubator (37°C, 5% CO₂)

    • Multichannel pipette

    • Microplate reader (spectrophotometer) capable of measuring absorbance at 570 nm[9]

    • Inverted microscope

Experimental Workflow Diagram

The overall experimental process for evaluating the cytotoxicity of pyrazole compounds is outlined below.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_assay Phase 3: MTT Assay & Data Analysis A Maintain Cancer Cell Line Culture D Seed Cells into 96-Well Plate A->D B Prepare Pyrazole Compound Stock Solutions in DMSO C Prepare Serial Dilutions of Compounds B->C F Treat Cells with Pyrazole Compound Dilutions C->F E Incubate Overnight (Allow Attachment) D->E E->F G Incubate for 24-72 hours F->G H Perform MTT Assay (Add MTT & Solubilizer) G->H I Measure Absorbance at 570 nm H->I J Calculate % Cell Viability I->J K Determine IC50 Values & Plot Dose-Response Curve J->K G A Start with Treated Cells in 96-Well Plate (Post-Incubation) B Add 10 µL of 5 mg/mL MTT Reagent to each well A->B C Incubate at 37°C for 2-4 hours B->C D Viable cells form purple formazan crystals C->D E Remove Medium D->E F Add 100 µL of Solubilizing Agent (e.g., DMSO) E->F G Shake plate to dissolve crystals F->G H Read Absorbance at 570 nm G->H G PC Pyrazole Compound Cell Cancer Cell PC->Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Induces Mito Mitochondrial Depolarization ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

References

Application Note: Utilizing Pyrazole Hydrazides for the Development of Antimalarial Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Malaria remains a significant global health threat, with the continuous emergence of drug-resistant Plasmodium falciparum strains necessitating the discovery of novel therapeutics.[1][2] The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[3][4] Hybrid molecules incorporating pyrazole and hydrazide moieties have shown particular promise as antimalarial agents, potentially acting on multiple targets within the parasite and offering a pathway to overcome existing resistance mechanisms.[5][6] This document outlines the application of pyrazole hydrazides in antimalarial drug discovery, summarizing their efficacy, mechanisms of action, and key experimental protocols.

Mechanism of Action

Pyrazole hydrazide derivatives exert their antimalarial effects by targeting essential parasite enzymes. The multi-functional nature of these compounds allows them to interact with various biological targets, a promising strategy for developing effective antiplasmodial agents.[2][5] Key identified targets include:

  • Falcipain-2: A crucial cysteine protease in Plasmodium that catabolizes hemoglobin at the early trophozoite stage.[5] Molecular docking studies have shown that pyrazole-hydrazine coupled Schiff base derivatives interact favorably with the binding site of falcipain-2.[2][5]

  • Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH): This enzyme is central to the de novo synthesis of pyrimidines, which are essential for parasite survival.[1] Certain 5-hydroxy- and 3-hydroxy-1H-pyrazole-4-carboxylates have demonstrated inhibitory activity against PfDHODH.[1]

  • Dihydrofolate Reductase (DHFR): DHFR is a well-established target in antimicrobial and antimalarial therapy, essential for the folate synthesis pathway.[7] Pyrazole analogues bearing a benzenesulphonamide moiety have proven to be potent DHFR inhibitors.[7][8]

cluster_parasite Plasmodium falciparum Parasite cluster_pathways Essential Pathways PfDHODH PfDHODH Pyrimidine Pyrimidine Synthesis PfDHODH->Pyrimidine Falcipain2 Falcipain-2 Hemoglobin Hemoglobin Digestion Falcipain2->Hemoglobin DHFR DHFR Folate Folate Synthesis DHFR->Folate Parasite Survival Parasite Survival Pyrimidine->Parasite Survival Hemoglobin->Parasite Survival Folate->Parasite Survival Compound Pyrazole Hydrazide Derivatives Compound->PfDHODH Inhibition Compound->Falcipain2 Inhibition Compound->DHFR Inhibition

Caption: Putative mechanisms of action for pyrazole hydrazide antimalarials.

Data Presentation: Efficacy of Pyrazole Hydrazide Derivatives

The following tables summarize the quantitative data on the efficacy of various pyrazole hydrazide derivatives from recent studies.

Table 1: In Vivo Antimalarial Activity of Pyrazole Hydrazide Derivatives against P. berghei

Compound Dose (mg/kg) Parasitemia Suppression (%) Reference
BepINH 15 95.35 [2][5]
BepBeH 15 95.17 [2][5]
Compound 14 Not Specified 70.2 [9]
Compound 15 Not Specified 90.4 [9]

| ACT-Lonart (Control) | Not Specified | 99.38 |[2][5] |

Table 2: In Vitro Antiplasmodial and Enzyme Inhibitory Activity

Compound/Series Target/Strain Activity Metric Value Reference
Pyrazole Schiff Base (6bf) P. falciparum (3D7) EC₅₀ 1.95 µg/mL [10]
Pyrazole Schiff Base (6bd) P. falciparum (3D7) EC₅₀ 1.98 µg/mL [10]
Pyrazolylpyrazoline (5b) P. falciparum (RKL9, CQ-Resistant) IC₅₀ More potent than Chloroquine [11]
Pyrazolylpyrazoline (6a) P. falciparum (RKL9, CQ-Resistant) IC₅₀ More potent than Chloroquine [11]
Pyrazole Sulphonamide (3a) DHFR Enzyme IC₅₀ 0.11 µM [7]
Pyrazole Sulphonamide (6a) DHFR Enzyme IC₅₀ 0.09 µM [7]
Methotrexate (Control) DHFR Enzyme IC₅₀ 0.14 µM [7]

| 1-(naphthalene-2-yl)-5-hydroxy-1H-pyrazole-4-carboxylate | PfDHODH Enzyme | % Inhibition | ~30% |[1] |

Experimental Protocols

Detailed methodologies are critical for the successful screening and development of novel drug candidates. The following protocols are generalized from cited literature.

Protocol 1: General Synthesis of Hydrazine-Coupled Pyrazole Derivatives

This protocol describes a common method for synthesizing the pyrazole core structure.[3][6]

  • Reaction Setup: Combine a 1,3-dicarbonyl compound or a suitable α,β-unsaturated ketone with a hydrazine derivative (e.g., hydrazine hydrate, phenyl hydrazine) in a solvent such as ethanol or N,N-dimethylacetamide.[3]

  • Cyclocondensation: The reaction is often catalyzed by a small amount of acid.[12] Reflux the mixture for several hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate directly or after the addition of cold water.

  • Purification: Collect the solid product by filtration, wash with a suitable solvent (e.g., cold ethanol or water), and dry.[6] Further purification can be achieved by recrystallization from an appropriate solvent system to yield the final pyrazole hydrazide derivative.

  • Characterization: Verify the structure of the synthesized compound using techniques such as FTIR, ¹H NMR, and elemental microanalysis.[6][9]

Protocol 2: In Vivo Antimalarial Suppressive Test (Based on Peters' 4-Day Test)

This protocol is used to evaluate the curative and prophylactic potential of compounds in a rodent malaria model.[5]

  • Animal Model: Use Swiss albino mice, typically weighing 18-22g.

  • Infection: Inoculate mice intraperitoneally with Plasmodium berghei-infected red blood cells (approximately 1x10⁷ parasitized erythrocytes).

  • Drug Administration (Curative): Two hours post-infection, orally administer the test compounds (e.g., BepINH, BepBeH at 2.5, 10, and 15 mg/kg) to respective groups of mice.[5] Treatment is continued daily for four consecutive days. A positive control group (e.g., Artesunate-Lumefantrine) and a negative control group (vehicle only) must be included.

  • Drug Administration (Prophylactic): Administer the test compounds to mice for three consecutive days prior to infection. On the fourth day, infect the mice as described in step 2.[5]

  • Parasitemia Monitoring: On day 4 post-infection, collect thin blood smears from the tail of each mouse. Stain the smears with Giemsa stain and examine under a microscope to determine the percentage of parasitized red blood cells.

  • Data Analysis: Calculate the average percentage of parasitemia suppression for each group relative to the negative control group.

Protocol 3: In Vitro Antiplasmodial Activity Assay

This protocol assesses the direct activity of compounds against P. falciparum blood stages.

  • Parasite Culture: Maintain asexual erythrocytic stages of P. falciparum (e.g., chloroquine-sensitive 3D7 or resistant RKL9 strains) in continuous culture using human O+ erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine.[10][11]

  • Compound Preparation: Prepare stock solutions of the test compounds in DMSO and create serial dilutions.

  • Assay Plate Setup: In a 96-well plate, add the parasite culture (at ~1% parasitemia and 2% hematocrit) to wells containing the serially diluted test compounds. Include parasite-only (negative control) and drug-only (positive control, e.g., chloroquine) wells.

  • Incubation: Incubate the plates for 72 hours in a controlled environment (5% CO₂, 5% O₂, 90% N₂).

  • Growth Inhibition Measurement: Quantify parasite growth inhibition using a suitable method, such as a SYBR Green I-based fluorescence assay or by microscopic counting of Giemsa-stained smears.

  • Data Analysis: Determine the 50% effective concentration (EC₅₀) or inhibitory concentration (IC₅₀) by fitting the dose-response data to a sigmoidal curve.[10]

cluster_synthesis Compound Synthesis & Characterization cluster_screening Screening Cascade cluster_moa Mechanism Studies start 1,3-Dicarbonyls + Hydrazines synthesis Cyclocondensation Reaction start->synthesis purify Purification & Characterization synthesis->purify library Compound Library purify->library invitro In Vitro Assay (P. falciparum) library->invitro Test Compounds ic50 Determine IC50/ Identify Hits invitro->ic50 invivo In Vivo Assay (P. berghei Mouse Model) ic50->invivo lead Lead Compound Identification invivo->lead enzyme Enzyme Inhibition (PfDHODH, Falcipain-2) lead->enzyme docking Molecular Docking lead->docking optimization Candidate Drug lead->optimization Optimization

Caption: Workflow for discovery of pyrazole hydrazide antimalarials.

Conclusion

Pyrazole hydrazides represent a versatile and promising class of compounds for the development of new antimalarial drugs. Their ability to be synthesized readily and modified to target multiple essential parasitic pathways provides a robust platform for overcoming drug resistance. The protocols and data presented herein serve as a guide for researchers to explore and advance these compounds from initial synthesis to lead candidate identification. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and pharmacokinetic profiles of this important scaffold.

References

High-Throughput Screening of a 5-Aminopyrazole Compound Library for the Identification of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of 5-aminopyrazole have demonstrated a wide spectrum of pharmacological activities, including potent inhibition of various protein kinases, making them attractive candidates for the development of novel therapeutics, particularly in oncology.[1][2] High-throughput screening (HTS) of compound libraries based on this scaffold is a critical step in identifying promising lead compounds for drug discovery programs.[1][2]

This document provides detailed application notes and protocols for conducting a high-throughput screening campaign of a 5-aminopyrazole compound library to identify novel kinase inhibitors, with a specific focus on Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[3][4] The protocols cover a primary biochemical screen to identify direct inhibitors, a secondary cell-based assay to assess cellular activity and cytotoxicity, and guidelines for data analysis and hit validation.

Data Presentation: Summary of a Hypothetical HTS Campaign

The following tables summarize the results of a hypothetical high-throughput screening campaign of a 10,000-compound 5-aminopyrazole library against CDK2.

Table 1: Primary Screen Summary

ParameterValueDescription
Library Size10,000Total number of 5-aminopyrazole compounds screened.
Screening Concentration10 µMSingle concentration used for the primary screen.
Assay Format384-wellMiniaturized format for high-throughput screening.
Z'-Factor0.78Indicates an excellent and robust assay performance.[5][6]
Primary Hit Rate2.5%Percentage of compounds showing ≥50% inhibition.
Number of Primary Hits250Total number of initial hits identified.

Table 2: Dose-Response Analysis of Confirmed Hits (Top 5)

Compound IDIC50 (µM) - CDK2/cyclin A (Biochemical)IC50 (µM) - HCT116 Cell Viability (Cell-Based)
APZ-0010.0370.52
APZ-0020.151.2
APZ-0030.968.5
APZ-0041.4715.3
APZ-0052.0122.1
Roscovitine (Control)0.2412.8

Experimental Protocols

Protocol 1: Primary High-Throughput Screening - Biochemical Kinase Assay (ADP-Glo™)

This protocol describes a luminescent-based biochemical assay to identify direct inhibitors of CDK2 from the 5-aminopyrazole library.[7][8]

1. Objective: To identify compounds that inhibit the kinase activity of CDK2/cyclin A in a 384-well format.

2. Materials:

  • Recombinant Human CDK2/cyclin A enzyme

  • Histone H1 protein (substrate)

  • ATP (Adenosine triphosphate)

  • Kinase Assay Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well low-volume, white, solid-bottom assay plates

  • 5-Aminopyrazole compound library (10 mM in DMSO)

  • Roscovitine (positive control)

  • DMSO (negative control)

3. Method:

  • Compound Plating: Using an acoustic liquid handler, dispense 10 nL of each compound from the library into the wells of a 384-well plate. Dispense DMSO into negative control wells and Roscovitine (final concentration 10 µM) into positive control wells.

  • Enzyme and Substrate Addition: Add 2.5 µL of a solution containing CDK2/cyclin A and Histone H1 in kinase assay buffer to each well.

  • Compound Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of a solution containing ATP in kinase assay buffer. The final reaction volume is 5 µL.

  • Kinase Reaction Incubation: Incubate the reaction mixture for 60 minutes at room temperature.

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[9]

  • ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.[9]

  • Signal Reading: Read the luminescence signal using a plate reader.

4. Data Analysis:

  • Calculate the percent inhibition for each compound relative to the positive (Roscovitine) and negative (DMSO) controls.

  • Identify primary hits as compounds exhibiting ≥50% inhibition.

  • Calculate the Z'-factor for each plate to assess assay quality using the formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|.[5][6]

Protocol 2: Secondary Assay - Cell Viability (MTT Assay)

This protocol is used to assess the effect of the primary hit compounds on the viability of a cancer cell line.[10][11][12]

1. Objective: To determine the half-maximal inhibitory concentration (IC50) of active compounds on the proliferation of HCT116 human colon carcinoma cells.

2. Materials:

  • HCT116 cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well clear, flat-bottom cell culture plates

  • Hit compounds from the primary screen

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

3. Method:

  • Cell Seeding: Seed HCT116 cells into 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the hit compounds (typically from 100 µM to 0.01 µM). Add 100 µL of the diluted compounds to the respective wells. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

  • Plot the percent viability against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Visualizations

Signaling Pathway

CDK2_Signaling_Pathway Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) Cyclin_D_CDK4_6 Cyclin D-CDK4/6 Mitogenic_Signals->Cyclin_D_CDK4_6 activates Rb pRb Cyclin_D_CDK4_6->Rb phosphorylates (hypo) E2F E2F Rb->E2F inhibits Cyclin_E Cyclin E E2F->Cyclin_E promotes transcription S_Phase_Entry S-Phase Entry (DNA Replication) E2F->S_Phase_Entry activates CDK2_Cyclin_E CDK2-Cyclin E Cyclin_E->CDK2_Cyclin_E activates CDK2_Cyclin_E->Rb phosphorylates (hyper) p21_p27 p21/p27 (CKIs) p21_p27->CDK2_Cyclin_E inhibits Aminopyrazole 5-Aminopyrazole Inhibitor Aminopyrazole->CDK2_Cyclin_E inhibits

CDK2 signaling pathway in cell cycle progression.
Experimental Workflow

HTS_Workflow cluster_primary Primary Screen cluster_secondary Secondary Screen & Hit Validation cluster_downstream Lead Optimization Compound_Library 5-Aminopyrazole Library (10,000) Primary_Screen Biochemical HTS (CDK2/cyclin A, ADP-Glo™) Single Concentration (10 µM) Compound_Library->Primary_Screen Data_Analysis_1 Data Analysis: % Inhibition, Z'-Factor Primary_Screen->Data_Analysis_1 Primary_Hits Primary Hits (250) (≥50% Inhibition) Data_Analysis_1->Primary_Hits Dose_Response Dose-Response Assay (Biochemical IC50) Primary_Hits->Dose_Response Cell_Viability Cell-Based Assay (HCT116, MTT) Cytotoxicity IC50 Primary_Hits->Cell_Viability Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits Cell_Viability->Confirmed_Hits SAR Structure-Activity Relationship (SAR) Studies Confirmed_Hits->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

High-throughput screening workflow for 5-aminopyrazole library.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common synthetic pathway involves a two-step process:

  • Synthesis of the pyrazole core: Reaction of phenylhydrazine with ethyl (ethoxymethylene)cyanoacetate to form ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.

  • Formation of the carbohydrazide: Subsequent reaction of the ethyl ester intermediate with hydrazine hydrate.

Q2: What are the key challenges in the synthesis of this compound?

The primary challenge lies in the second step, the conversion of the ethyl ester to the carbohydrazide. Direct hydrazinolysis of similar ethyl 5-aminopyrazole-4-carboxylates has been reported to be problematic, sometimes resulting in low yields, failure to react, or the formation of side products.[1] Optimizing the reaction conditions for this step is crucial for achieving a high yield.

Q3: What are the critical reaction parameters to control for a higher yield?

Key parameters to monitor and optimize include:

  • Purity of starting materials

  • Reaction temperature

  • Reaction time

  • Solvent

  • Stoichiometry of reactants

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a common and effective method to monitor the reaction's progress. By comparing the spots of the reaction mixture with the starting materials, you can determine when the reaction is complete.

Troubleshooting Guides

Issue 1: Low Yield in the Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (Step 1)
Symptom Possible Cause Suggested Solution
Low conversion of starting materials Impure phenylhydrazine or ethyl (ethoxymethylene)cyanoacetate.Use freshly distilled or purified reagents.
Suboptimal reaction temperature.Optimize the reflux temperature. While ethanol is a common solvent, ensure a consistent and adequate temperature is maintained.
Insufficient reaction time.Monitor the reaction by TLC and continue reflux until the starting materials are consumed.
Formation of multiple products (observed on TLC) Side reactions due to incorrect stoichiometry.Ensure accurate measurement of reactants. A slight excess of phenylhydrazine may be beneficial in some cases.
Decomposition of reactants or products.Avoid excessively high temperatures or prolonged reaction times beyond what is necessary for completion.
Issue 2: Low Yield or Failure in the Synthesis of this compound (Step 2)
Symptom Possible Cause Suggested Solution
No reaction or very slow conversion of the ethyl ester Low reactivity of the ester.Increase the reaction temperature. Consider using a higher boiling point solvent than ethanol, such as n-butanol, under reflux.
Insufficient hydrazine hydrate.Use a significant excess of hydrazine hydrate to drive the reaction to completion.
Formation of 5-amino-1-phenyl-1H-pyrazole (de-ethoxycarbonylation) A known side reaction for similar substrates, especially with prolonged heating or harsh conditions.[1]Carefully control the reaction time and temperature. Monitor the reaction closely by TLC and stop it as soon as the starting ester is consumed.
Formation of other unidentified byproducts Complex side reactions involving the amino group or the pyrazole ring.Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
Product is difficult to isolate or purify Product may be soluble in the reaction mixture.After the reaction, cool the mixture in an ice bath to promote precipitation. If the product remains in solution, carefully remove the solvent under reduced pressure and attempt purification by recrystallization from a different solvent system or by column chromatography.

Data Presentation

Table 1: Impact of Solvent on the Yield of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile Synthesis (A closely related reaction)

SolventYield (%)
Ethanol84
Methanol75
THF50
TFE88

This table provides insight into solvent effects on a similar pyrazole synthesis and can be a starting point for optimization.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate

  • In a round-bottom flask equipped with a reflux condenser, dissolve phenylhydrazine (1.0 eq) in absolute ethanol.

  • To this solution, add ethyl (ethoxymethylene)cyanoacetate (1.0 eq).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain pure ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.

Protocol 2: Synthesis of this compound (Optimized Approach)

Given the reported difficulties with the direct hydrazinolysis of the ethyl ester, this protocol incorporates best practices to favor the desired reaction.

  • In a round-bottom flask, suspend ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (1.0 eq) in a minimal amount of a high-boiling point solvent such as n-butanol.

  • Add a significant excess of hydrazine hydrate (e.g., 10-20 equivalents).

  • Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen).

  • Monitor the reaction progress carefully by TLC every 30-60 minutes.

  • Upon completion (disappearance of the starting ester spot), immediately cool the reaction mixture to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol to remove excess hydrazine hydrate.

  • Dry the product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

Mandatory Visualization

Synthesis_Workflow Start Start: Synthesis of This compound Step1 Step 1: Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate Start->Step1 Troubleshoot1 Troubleshooting Step 1: - Check Reagent Purity - Optimize Temp. & Time - Check Stoichiometry Step1->Troubleshoot1 Low Yield? Step2 Step 2: Synthesis of This compound Step1->Step2 Successful Troubleshoot1->Step1 Implement Solutions Troubleshoot2 Troubleshooting Step 2: - Increase Temp./Use High-Boiling Solvent - Use Excess Hydrazine Hydrate - Control Reaction Time - Use Inert Atmosphere Step2->Troubleshoot2 Low Yield/ No Reaction? Purification Purification: - Recrystallization - Column Chromatography Step2->Purification Successful Troubleshoot2->Step2 Implement Solutions FinalProduct Final Product: This compound Purification->FinalProduct

Caption: Workflow for the synthesis and troubleshooting of this compound.

Troubleshooting_Logic Start Low Yield Observed CheckPurity Assess Starting Material Purity Start->CheckPurity OptimizeConditions Optimize Reaction Conditions (Temp, Time, Solvent, Stoichiometry) CheckPurity->OptimizeConditions Purity Confirmed MonitorReaction Monitor Reaction Progress (TLC) OptimizeConditions->MonitorReaction SideReactions Investigate Potential Side Reactions MonitorReaction->SideReactions No Improvement Resolution Yield Improved MonitorReaction->Resolution Improvement Seen PurificationLoss Evaluate Purification Procedure for Loss SideReactions->PurificationLoss PurificationLoss->OptimizeConditions Re-optimize

Caption: A logical flowchart for troubleshooting low yield in the synthesis.

References

Technical Support Center: Overcoming Solubility Issues of Pyrazole Compounds in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with pyrazole compounds in aqueous buffers during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my pyrazole compound precipitating when I dilute my DMSO stock solution into an aqueous buffer?

A1: This common phenomenon is known as "antisolvent precipitation" or "crashing out". Pyrazole compounds are often highly soluble in organic solvents like dimethyl sulfoxide (DMSO) but have limited solubility in aqueous solutions. When a concentrated DMSO stock is rapidly diluted into an aqueous buffer, the DMSO disperses, and the pyrazole compound is no longer soluble in the predominantly aqueous environment, causing it to precipitate.

Q2: What is the maximum recommended concentration of DMSO for cell-based assays?

A2: The tolerance to DMSO is cell-line dependent. However, a general guideline is to keep the final concentration of DMSO at or below 0.5% (v/v) to minimize solvent-induced toxicity and other off-target effects. It is crucial to include a vehicle control (culture medium with the same final DMSO concentration as the test samples) in your experiments to account for any effects of the solvent itself.

Q3: How can I improve the solubility of my pyrazole compound in aqueous buffers?

A3: Several strategies can be employed to enhance the aqueous solubility of pyrazole compounds. These include:

  • Using Co-solvents: Employing a mixture of solvents can increase solubility.

  • pH Adjustment: Modifying the pH of the buffer can be effective for ionizable pyrazole compounds.

  • Utilizing Surfactants: Surfactants can form micelles that encapsulate and solubilize hydrophobic compounds.

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with pyrazole compounds, enhancing their apparent solubility.

Q4: Can pH adjustment improve the solubility of any pyrazole compound?

A4: No, pH adjustment is most effective for pyrazole compounds that are weakly acidic or weakly basic. As a weak base, 1,3-Dimethylpyrazole's solubility can be increased by lowering the pH of the aqueous buffer to below its pKa (predicted at 2.72), which promotes the formation of the more soluble protonated form. Conversely, for weakly acidic pyrazoles like Celecoxib (pKa ≈ 11.1), increasing the pH to alkaline conditions will enhance solubility. It is critical to ensure the final pH of the solution is compatible with your experimental system (e.g., cells, enzymes).

Q5: How do cyclodextrins work to increase the solubility of pyrazole compounds?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly water-soluble molecules, such as pyrazole derivatives, forming an "inclusion complex." This complex presents a water-soluble exterior, which significantly enhances the apparent aqueous solubility of the guest molecule.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution of DMSO Stock

If you observe immediate precipitation when adding your pyrazole compound's DMSO stock solution to an aqueous buffer, follow this troubleshooting workflow:

G start Precipitation Observed check_dmso Is final DMSO concentration > 0.5%? start->check_dmso reduce_dmso Reduce final DMSO concentration to <= 0.5% check_dmso->reduce_dmso Yes stepwise_dilution Perform stepwise dilution of the stock solution check_dmso->stepwise_dilution No reduce_dmso->stepwise_dilution solubility_test Determine maximum soluble concentration in your buffer stepwise_dilution->solubility_test consider_alternatives Consider alternative solubilization methods solubility_test->consider_alternatives

Caption: Troubleshooting workflow for immediate precipitation.

Issue 2: Compound Precipitates During Incubation

If your compound solution is initially clear but forms a precipitate during incubation, consider the following possibilities:

  • Temperature Effects: Some compounds are less soluble at different temperatures. Ensure your incubation temperature does not negatively impact solubility.

  • Compound Instability: The pyrazole compound may not be stable in the aqueous buffer over the incubation period. It is often recommended to prepare fresh working solutions for each experiment.

  • Interaction with Media Components: Components in complex media, such as salts or proteins, can sometimes lead to the precipitation of the compound over time.

Data Presentation

Table 1: Solubility of Celecoxib in Various Solvents and Conditions
Solvent/ConditionSolubility (µg/mL)Temperature (°C)
Water3 - 725
Water55 - 40
pH 7.4 Phosphate Buffer13.35 ± 0.0237
pH 7.6625
pH 9.051125
pH 10.94825
Water (with Pluronic F 127, 1:5 w/w)35.10 ± 0.0137
pH 7.4 Phosphate Buffer (with Pluronic F 127, 1:5 w/w)63.83 ± 0.0237

Experimental Protocols

Protocol 1: Preparation of a Pyrazole Compound Formulation for Oral Gavage using Co-solvents and Surfactants

This protocol describes a common method for preparing a vehicle for oral administration of poorly water-soluble pyrazole compounds.

Materials:

  • Pyrazole compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Tween-80

  • Sterile saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing the Compound: Accurately weigh the required amount of the pyrazole compound based on the desired final concentration and dosing volume.

  • Initial Solubilization: In a sterile conical tube, add the appropriate volume of DMSO to the pyrazole compound. The final concentration of DMSO in the formulation should typically be between 5-10%. Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution.

  • Addition of Co-solvents and Surfactants: Sequentially add PEG400 and Tween-80 to the solution, vortexing after each addition. A common formulation consists of 40% PEG400 and 5% Tween-80.

  • Final Dilution: Add sterile saline to reach the final desired volume and vortex until a clear and homogenous solution is obtained.

  • Storage: It is best to prepare the formulation fresh on the day of the experiment. If short-term storage is necessary, store it protected from light at 2-8°C. Visually inspect for any precipitation before administration.

Protocol 2: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

This protocol outlines the preparation of a pyrazole compound formulation using cyclodextrin complexation, suitable for various applications including intravenous injection.

Materials:

  • Pyrazole compound

  • DMSO

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile saline (0.9% NaCl) or 5% dextrose in water (D5W)

  • Sterile, pyrogen-free vials

  • Sterile filters (0.22 µm)

  • Vortex mixer

Procedure:

  • Initial Solubilization in a Sterile Environment: In a sterile vial, dissolve the pyrazole compound in a minimal amount of DMSO to achieve a high stock concentration.

  • Preparation of Cyclodextrin Solution: In a separate sterile vial, prepare a solution of HP-β-CD in the aqueous vehicle (saline or D5W). The concentration of HP-β-CD will depend on the specific compound and its complexation efficiency.

  • Complexation and Final Dilution: Slowly add the aqueous HP-β-CD solution to the organic solution containing the pyrazole compound while continuously vortexing. The final concentration of organic solvents should be minimized to reduce potential toxicity.

  • Sterile Filtration: Filter the final solution through a sterile 0.22 µm syringe filter into a sterile vial.

  • Quality Control: Visually inspect the final solution for any particulates or precipitation. The solution must be clear for administration. It is recommended to prepare this formulation fresh before use.

Visualization of Experimental Workflow

The following diagram illustrates a general decision-making workflow for selecting a suitable solubilization strategy for a poorly soluble pyrazole compound.

G start Poorly Soluble Pyrazole Compound check_ionizable Is the compound ionizable (weak acid/base)? start->check_ionizable ph_adjustment Attempt pH adjustment check_ionizable->ph_adjustment Yes use_cosolvents Use co-solvents (e.g., DMSO, PEG400) check_ionizable->use_cosolvents No check_success_ph Solubility sufficient? ph_adjustment->check_success_ph check_success_ph->use_cosolvents No end Optimized Formulation check_success_ph->end Yes check_success_cosolvent Solubility sufficient? use_cosolvents->check_success_cosolvent use_surfactants Add surfactants (e.g., Tween-80) check_success_cosolvent->use_surfactants No check_success_cosolvent->end Yes check_success_surfactant Solubility sufficient? use_surfactants->check_success_surfactant use_cyclodextrins Use cyclodextrins (e.g., HP-β-CD) check_success_surfactant->use_cyclodextrins No check_success_surfactant->end Yes use_cyclodextrins->end

Caption: Decision workflow for selecting a solubilization method.

Technical Support Center: Optimizing Carbohydrazide Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions involving the carbohydrazide moiety. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you navigate challenges and improve your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common molecules to couple with carbohydrazide?

A1: Carbohydrazide is a symmetrical and highly reactive molecule with two hydrazide functionalities (-NHNH₂). It is most commonly coupled with:

  • Aldehydes and Ketones: The reaction of carbohydrazide with aldehydes or ketones yields carbohydrazones. This reaction is a type of nucleophilic addition-elimination where a water molecule is lost.[1][2] The resulting C=N double bond forms a stable hydrazone linkage.[3]

  • Carboxylic Acids: Carbohydrazide reacts with carboxylic acids or their activated derivatives (like acid chlorides or esters) to form N,N'-diacylhydrazines. This typically requires activation of the carboxylic acid, for example, using carbodiimide chemistry.[4][5]

  • Epoxides: As a curing agent, carbohydrazide can react with epoxide-type resins, where the amine groups open the epoxide ring.[6]

Q2: What are the typical starting conditions for a carbohydrazide coupling reaction?

A2: Starting conditions depend on the coupling partner.

  • With Aldehydes/Ketones: These reactions are often carried out in a polar protic solvent like ethanol or methanol. A catalytic amount of acid (e.g., acetic acid) is frequently added to facilitate the reaction. The reaction can often proceed at room temperature but may be heated to drive it to completion.[2]

  • With Carboxylic Acids: This coupling requires an activating agent for the carboxylic acid, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with an additive like 1-hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.[7] A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is typically used in an aprotic polar solvent like Dimethylformamide (DMF).[8]

Q3: My reaction yield is very low. What are the potential causes and solutions?

A3: Low yield is a common problem with several potential causes:

  • Inactive Reagents: Ensure the purity and activity of your starting materials, especially coupling reagents like EDC which can be moisture-sensitive. Use freshly opened or properly stored reagents.[9]

  • Poor Solubility: One or more of your reactants may not be fully dissolved in the chosen solvent. Consider changing the solvent system or gently heating the mixture. Carbohydrazide itself is highly soluble in water but less so in many organic solvents.[6]

  • Suboptimal pH: The pH of the reaction is critical, especially for carbodiimide-mediated couplings. For EDC chemistry, the optimal pH is often a balance between protonating the carbodiimide for activation and ensuring the nucleophilicity of the hydrazide.[7]

  • Steric Hindrance: Bulky groups near the reactive site on either coupling partner can physically block the reaction from occurring efficiently.[8] In such cases, increasing the reaction temperature, extending the reaction time, or using more potent coupling reagents may be necessary.

Q4: How can I monitor the progress of my coupling reaction?

A4: The best method depends on the properties of your reactants and products.

  • Thin-Layer Chromatography (TLC): This is the most common method. A spot of the reaction mixture is placed on a TLC plate and eluted with an appropriate solvent system. The disappearance of starting materials and the appearance of a new product spot indicate reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS can be used to track the mass of the reactants and the expected product over time.

  • ¹H NMR Spectroscopy: If the proton signals for the starting materials and product are distinct, taking small aliquots from the reaction mixture and analyzing them by ¹H NMR can provide a quantitative measure of conversion.[9]

Q5: What are the best practices for purifying the final product?

A5: Purification strategy depends on the product's properties.

  • Crystallization: If the product is a solid and has different solubility characteristics from the starting materials and byproducts, recrystallization from a suitable solvent is an effective purification method.[10]

  • Column Chromatography: For many organic compounds, silica gel column chromatography is the standard method for separating the desired product from impurities based on polarity.

  • Precipitation and Washing: If the product is insoluble in the reaction solvent, it may precipitate out as it forms. The solid can then be collected by filtration and washed with a solvent in which the impurities are soluble.[11]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Potential Cause Recommended Solution
Low to No Product Yield Inactive Catalyst/Coupling Reagent: Reagents like EDC are moisture-sensitive. Catalysts can be oxidized and deactivated.[9]• Use fresh or properly stored reagents. • For palladium-catalyzed reactions, ensure an inert atmosphere (e.g., argon or nitrogen).[9]
Poor Quality Reagents: Solvents or starting materials contain impurities (e.g., water) that inhibit the reaction.[9]• Use anhydrous solvents. • Purify starting materials if their purity is questionable.
Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to low conversion.• Carefully check calculations and accurately weigh all reactants. • Consider a slight excess (1.1-1.2 equivalents) of one reagent if the other is more valuable.
Incomplete Conversion Insufficient Reaction Time or Temperature: The reaction may be slow under the current conditions.• Monitor the reaction by TLC or LC-MS. If it stalls, consider increasing the temperature gently.[9] • Allow the reaction to run for a longer period (e.g., 24 hours).
Catalyst Deactivation: The catalyst may lose activity over the course of the reaction.• In some cases, a second addition of a small amount of fresh catalyst may restart the reaction.[9]
Reversible Reaction: The reaction may be in equilibrium, preventing full conversion.• If water is a byproduct (e.g., in hydrazone formation), consider using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves to remove it and drive the reaction forward.
Formation of Multiple Products / Side Reactions Over-activation of Carboxylic Acid: In EDC couplings, the activated intermediate can be unstable.• Reduce the pre-activation time before adding the carbohydrazide.[8] • Additives like HOBt or Oxyma Pure can form more stable active esters and suppress side reactions.[8]
Di-acylation vs. Mono-acylation: Both hydrazide groups on carbohydrazide can react.• To favor mono-acylation, use a 1:1 stoichiometry of carbohydrazide to the coupling partner at dilute concentrations. To favor di-acylation, use at least 2 equivalents of the coupling partner.
Homocoupling: In some metal-catalyzed reactions, the starting material may couple with itself.[12]• Adjust the catalyst, ligand, or solvent system. This often requires screening different conditions.
Starting Material or Product Degradation Harsh Reaction Conditions: High temperatures or strongly acidic/basic conditions can decompose sensitive molecules.[9]• Run the reaction at the lowest effective temperature. • Use milder bases (e.g., N-methylmorpholine instead of DIPEA) or acids.[8][9]
Air/Oxidative Sensitivity: Some reactants or products may be sensitive to oxidation.• Degas solvents prior to use and maintain an inert atmosphere (nitrogen or argon) over the reaction.[9]

Data Summary Tables

Table 1: General Conditions for Carbohydrazide Coupling Reactions
Coupling Partner Typical Solvent Catalyst / Reagent Typical Temperature pH / Additive
Aldehyde / KetoneEthanol, MethanolCatalytic Acetic AcidRoom Temp. to RefluxAcidic
Carboxylic AcidDMF, DMSO, CH₂Cl₂EDC, HATU, PyBOP0 °C to Room Temp.Base (DIPEA, NMM), Additive (HOBt, Oxyma)[8]
Aryl HalideDioxane, ToluenePalladium or Copper Catalyst[13][14]80 - 120 °CBase (K₂CO₃, KOH), Ligand (e.g., PPh₃)[9]
Table 2: Effect of pH and Temperature on a Model Coupling Reaction

The following data is illustrative, based on general principles of optimizing bioconjugation reactions which are applicable here.[15]

pH Temperature (°C) Reaction Time (h) Relative Yield (%) Notes
6.022495Optimal for minimizing degradation while achieving high yield.[15]
7.44475Previously published conditions, lower yield and potential for degradation.[15]
8.022896Higher pH required longer time but also gave excellent yield.[15]
8.037485Increased temperature led to some product degradation.

Experimental Protocols

Protocol 1: Synthesis of a Carbohydrazone from an Aldehyde

This protocol describes the general procedure for reacting carbohydrazide with an aldehyde.

  • Dissolve Reactants: In a round-bottom flask, dissolve the aldehyde (2.0 mmol) in ethanol (20 mL).

  • Add Carbohydrazide: Add a solution of carbohydrazide (1.0 mmol, to favor the di-substituted product) in water or ethanol to the aldehyde solution with stirring.

  • Add Catalyst: Add 2-3 drops of glacial acetic acid to the mixture.

  • Reaction: Stir the reaction mixture at room temperature. If the reaction is slow, it can be gently heated to 50-60 °C. Monitor the reaction progress by TLC.

  • Isolation: Upon completion, the product may precipitate from the solution. If so, cool the mixture in an ice bath to maximize precipitation and collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials and impurities. The product can be further purified by recrystallization if necessary.

Protocol 2: Synthesis of a Diacylhydrazide via EDC Coupling

This protocol outlines the coupling of a carboxylic acid with carbohydrazide.

  • Setup: To a dry round-bottom flask under an inert atmosphere (N₂), add the carboxylic acid (2.2 mmol), HOBt (2.2 mmol), and anhydrous DMF (25 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Activation: Add EDC·HCl (2.2 mmol) to the solution and stir for 15-20 minutes at 0 °C to pre-activate the carboxylic acid.

  • Add Carbohydrazide: Add carbohydrazide (1.0 mmol) to the reaction mixture, followed by the dropwise addition of DIPEA (4.4 mmol).

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by LC-MS.

  • Workup: Once the reaction is complete, pour the mixture into cold water. The product may precipitate and can be collected by filtration. Alternatively, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The crude product can be purified by washing the organic layer with brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure. Further purification is typically achieved by silica gel column chromatography.

Visualizations

experimental_workflow Experimental Workflow for Carbohydrazide Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep 1. Dissolve Reactants (Carbohydrazide & Coupling Partner) reagents 2. Add Reagents (Catalyst/Coupling Agents) prep->reagents react 3. Reaction (Stir at defined Temp/Time) reagents->react monitor 4. Monitor Progress (TLC / LC-MS) react->monitor workup 5. Quench & Isolate (Precipitation/Extraction) monitor->workup purify 6. Purify Product (Crystallization/Chromatography) workup->purify analyze 7. Characterize (NMR, MS, etc.) purify->analyze

Caption: A typical experimental workflow for carbohydrazide coupling reactions.

troubleshooting_tree Troubleshooting Decision Tree start Reaction Issue Identified q1 Is there any product formation at all? start->q1 no_prod No Product q1->no_prod No low_yield Low Yield / Incomplete Reaction q1->low_yield Yes, but low side_products Multiple Side Products q1->side_products Yes, with impurities check_reagents Check Reagent Quality & Stoichiometry no_prod->check_reagents check_conditions Verify Reaction Conditions (Temp, Solvent, Atmosphere) no_prod->check_conditions optimize_time_temp Increase Reaction Time or Temperature low_yield->optimize_time_temp check_catalyst Check for Catalyst Deactivation low_yield->check_catalyst remove_byproducts Remove Water or other byproducts low_yield->remove_byproducts milder_cond Use Milder Conditions (Lower Temp, Weaker Base) side_products->milder_cond additives Use Additives (e.g., HOBt for EDC) side_products->additives

Caption: A decision tree for troubleshooting common carbohydrazide coupling issues.

Caption: Simplified mechanism for the formation of a carbohydrazone.

References

Technical Support Center: Stability of 5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability testing of 5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide in various solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. As a molecule containing both a pyrazole ring and a carbohydrazide functional group, it is susceptible to hydrolysis (especially under acidic or basic conditions), oxidation, and photodegradation.[1][2][3]

Q2: What are the expected degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented in the public domain, based on its chemical structure, the following are plausible degradation routes:

  • Hydrolysis: The carbohydrazide group is susceptible to hydrolysis, which can lead to the formation of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid and hydrazine. This is more likely to occur under acidic or basic conditions.

  • Oxidation: The pyrazole ring and the amino group can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidized species.[1]

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the cleavage of bonds or rearrangement of the molecule.[2][4][5][6]

Q3: How can I monitor the degradation of my compound?

A3: A stability-indicating analytical method is crucial for monitoring the degradation of this compound. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common and effective technique.[7] This method should be able to separate the parent compound from its degradation products.

Q4: What are the recommended storage conditions for solutions of this compound?

A4: To minimize degradation, solutions of this compound should be:

  • Stored at low temperatures (e.g., 2-8 °C or -20 °C).

  • Protected from light by using amber vials or by wrapping the container in aluminum foil.

  • Prepared in a suitable, non-reactive solvent. If aqueous solutions are necessary, they should be freshly prepared and buffered at a neutral pH if possible.

Troubleshooting Guides

Issue 1: Rapid Degradation of the Compound in Solution
Possible Cause Troubleshooting Step
Inappropriate pH Prepare solutions in a buffered system at a neutral pH (around 7.0) to minimize acid or base-catalyzed hydrolysis.
Exposure to Light Store solutions in amber vials or protect them from light. Conduct experiments under low-light conditions if necessary.
High Temperature Store stock solutions and samples at reduced temperatures (refrigerated or frozen). Avoid unnecessary exposure to elevated temperatures during experiments.
Presence of Oxidizing Agents Use high-purity solvents and de-gas them before use to remove dissolved oxygen. Avoid contact with metals that can catalyze oxidation.
Issue 2: Inconsistent or Irreproducible Stability Data
Possible Cause Troubleshooting Step
Inaccurate Solution Preparation Ensure accurate weighing of the compound and precise measurement of solvent volumes. Use calibrated equipment.
Variable Storage Conditions Maintain consistent temperature and light protection for all samples throughout the stability study.
Analytical Method Not Stability-Indicating Develop and validate an HPLC method to ensure it can separate the parent compound from all potential degradation products. Perform forced degradation studies to confirm this.
Sample Adsorption to Container Use inert container materials (e.g., silanized glass or polypropylene) if adsorption is suspected.

Experimental Protocols

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of the analytical method.[3][8][9]

1. Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

Stress Condition Protocol
Acid Hydrolysis Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
Base Hydrolysis Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
Oxidative Degradation Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
Thermal Degradation Place a solid sample of the compound in an oven at 105°C for 24 hours. Also, heat a solution of the compound at 60°C for 24 hours.
Photodegradation Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[2][4][5][6] A control sample should be wrapped in aluminum foil to exclude light.

3. Sample Analysis: Analyze the stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

Proposed Stability-Indicating HPLC Method

This method is based on a protocol for a structurally similar compound and should be optimized and validated for this compound.[7]

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A gradient of Acetonitrile and 0.1% Formic Acid in Water.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength Determined by UV-Vis scan (likely in the range of 250-350 nm)
Column Temperature 30°C

Method Validation Parameters: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock_solution Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock_solution->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock_solution->base oxidation Oxidation (3% H2O2, RT) stock_solution->oxidation thermal Thermal (60°C solution, 105°C solid) stock_solution->thermal photo Photodegradation (ICH Q1B) stock_solution->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation hplc->data degradation_pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photo Photodegradation parent This compound acid_product 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid parent->acid_product H+/OH- hydrazine Hydrazine parent->hydrazine H+/OH- n_oxide N-oxide derivatives parent->n_oxide [O] photoproducts Various Photolytic Products parent->photoproducts hν (UV/Vis)

References

Technical Support Center: Regioselective Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to regioisomer formation during pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis, and why are they a concern?

A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring. This issue commonly arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine. The substituted nitrogen of the hydrazine can attack either of the two non-equivalent carbonyl carbons, resulting in two distinct pyrazole products. The formation of a mixture of regioisomers is a significant concern in pharmaceutical and materials science, as different regioisomers can exhibit vastly different biological activities, physical properties, and toxicological profiles. Therefore, obtaining a single, desired regioisomer in high purity is often crucial.

Q2: What are the primary factors that dictate the regioselectivity in the Knorr pyrazole synthesis?

A2: The regiochemical outcome of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is governed by a combination of factors:

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the approach of the nucleophilic nitrogen to a particular carbonyl group, thus directing the reaction towards the less hindered site.[1]

  • Electronic Effects: The electronic nature of the substituents plays a critical role. Electron-withdrawing groups on the dicarbonyl compound can render the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[1] Conversely, the nucleophilicity of the two nitrogen atoms in a substituted hydrazine can be influenced by the substituent on the hydrazine.

  • Reaction pH: The acidity or basicity of the reaction medium can influence which nitrogen atom of the substituted hydrazine acts as the primary nucleophile.[1] Adding a catalytic amount of acid or base can alter the nucleophilicity of the two nitrogen atoms and influence the cyclization pathway.

  • Solvent: The choice of solvent can have a profound impact on regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase the regioselectivity in N-methylpyrazole synthesis compared to conventional solvents like ethanol.[2][3]

Q3: What alternative synthetic strategies can be employed to achieve high regioselectivity in pyrazole synthesis?

A3: When the classical Knorr synthesis provides poor regioselectivity, several alternative methods can be utilized:

  • Use of 1,3-Dicarbonyl Surrogates: Instead of traditional 1,3-diketones, precursors with differentiated reactivity at the carbonyl positions can be used. Examples include β-enaminones and acetylenic (α,β-ethynyl) ketones, which direct the initial nucleophilic attack of the hydrazine to a specific position, leading to a single regioisomer.[4][5]

  • 1,3-Dipolar Cycloaddition: This powerful method involves the reaction of a 1,3-dipole, such as a nitrile imine or a diazo compound, with a dipolarophile, like an alkyne or an alkene.[6] This approach offers excellent control over regioselectivity, which is determined by the electronic and steric properties of the substituents on both reactants.[6]

  • Multicomponent Reactions: These reactions combine three or more reactants in a single step to form a complex product. Several multicomponent strategies have been developed for the regioselective synthesis of highly substituted pyrazoles.[7][8]

Troubleshooting Guides

This section provides solutions to common problems encountered during pyrazole synthesis, with a focus on avoiding or addressing regioisomer formation.

Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers.

  • Possible Cause: The steric and electronic differences between the two carbonyl groups of your unsymmetrical 1,3-dicarbonyl compound are insufficient to direct the reaction towards a single pathway under standard conditions.

  • Solution 1: Modify Reaction Conditions.

    • Change the Solvent: Switch from a standard solvent like ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[3] This has been shown to dramatically improve regioselectivity in favor of one isomer.

    • Adjust pH: Add a catalytic amount of acid (e.g., acetic acid) or a mild base (e.g., sodium acetate) to potentially influence the nucleophilicity of the hydrazine nitrogens.[1]

  • Solution 2: Employ an Alternative Synthetic Strategy.

    • Consider using a 1,3-dicarbonyl surrogate like a β-enaminone or an acetylenic ketone to enforce regioselectivity.[4][5]

    • Explore a 1,3-dipolar cycloaddition reaction, which often provides a single regioisomer.[6]

Issue 2: I have a mixture of regioisomers and need to isolate the desired one.

  • Possible Cause: The synthesis yielded an inseparable mixture.

  • Solution: Chromatographic Separation.

    • Thin Layer Chromatography (TLC) Scouting: First, perform a thorough screening of various solvent systems using TLC to identify an eluent that provides the best possible separation between the two isomer spots.[9] Start with a non-polar solvent like hexanes and gradually increase the polarity by adding ethyl acetate or dichloromethane.

    • Column Chromatography: Once a suitable solvent system is identified, perform silica gel column chromatography to separate the regioisomers.[9][10] For challenging separations, High-Performance Liquid Chromatography (HPLC) may be necessary.[10]

  • Solution: Recrystallization.

    • If the regioisomers have sufficiently different solubilities in a particular solvent, fractional recrystallization can be an effective purification method.[11]

Issue 3: How can I confirm the structure of the major regioisomer?

  • Possible Cause: Ambiguity in the structural assignment of the synthesized pyrazole.

  • Solution: Spectroscopic Analysis.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) can provide initial clues. However, for unambiguous assignment, 2D NMR techniques are often required.

    • Nuclear Overhauser Effect Spectroscopy (NOESY): This technique is particularly powerful for distinguishing regioisomers. By observing through-space correlations between protons on the N-substituent and protons on the substituents at the C3 and C5 positions of the pyrazole ring, the regiochemistry can be definitively determined.[9][12]

Data Presentation

Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Synthesis from 1,3-Diketones and Methylhydrazine. [13]

1,3-Diketone (R¹-CO-CH₂-CO-R²)SolventRegioisomer Ratio (A:B)¹Total Yield (%)
R¹ = Ph, R² = CF₃Ethanol85:1580
R¹ = Ph, R² = CF₃TFE>99:192
R¹ = Ph, R² = CF₃HFIP>99:195
R¹ = 2-Furyl, R² = CF₃Ethanol70:3075
R¹ = 2-Furyl, R² = CF₃TFE98:288
R¹ = 2-Furyl, R² = CF₃HFIP>99:191
R¹ = Me, R² = CF₃Ethanol60:4065
R¹ = Me, R² = CF₃TFE95:582
R¹ = Me, R² = CF₃HFIP98:285

¹Regioisomer A has the N-methyl group adjacent to the R² substituent. Regioisomer B has the N-methyl group adjacent to the R¹ substituent.

Experimental Protocols

Protocol 1: Regioselective Synthesis of N-Methylpyrazoles using Fluorinated Alcohols.

  • Materials:

    • Unsymmetrical 1,3-diketone (1.0 eq)

    • Methylhydrazine (1.1 eq)

    • 2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-diketone in the fluorinated alcohol (TFE or HFIP).

    • Add methylhydrazine dropwise to the solution at room temperature.

    • Heat the reaction mixture to reflux.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Perform an aqueous work-up by diluting the residue with ethyl acetate and washing sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography to isolate the major regioisomer.

Protocol 2: Regioselective Synthesis of Tetrasubstituted Pyrazoles via 1,3-Dipolar Cycloaddition. [6]

  • Materials:

    • Hydrazonyl chloride (1.0 eq)

    • α-Bromocinnamaldehyde (alkyne surrogate) (1.0 eq)

    • Triethylamine (1.1 eq)

    • Dry chloroform or dichloromethane

  • Procedure:

    • To a solution of the α-bromocinnamaldehyde and the hydrazonyl chloride in dry chloroform or dichloromethane, add triethylamine.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction until the disappearance of the starting materials as evidenced by TLC (typically 7-10 hours).

    • Once the reaction is complete, evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the pure 1,3,4,5-tetrasubstituted pyrazole.

Visualizations

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 1_3_Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Reaction Condensation 1_3_Dicarbonyl->Reaction Hydrazine Substituted Hydrazine Hydrazine->Reaction Intermediate_A Hydrazone Intermediate A Reaction->Intermediate_A Pathway A Intermediate_B Hydrazone Intermediate B Reaction->Intermediate_B Pathway B Cyclization_A Cyclization Intermediate_A->Cyclization_A Cyclization_B Cyclization Intermediate_B->Cyclization_B Regioisomer_A Regioisomer A Cyclization_A->Regioisomer_A Regioisomer_B Regioisomer B Cyclization_B->Regioisomer_B

Caption: Knorr pyrazole synthesis pathways leading to regioisomer formation.

Troubleshooting_Regioisomers Start Reaction yields a mixture of regioisomers Decision Is regioselectivity >95:5? Start->Decision Separate Separate Isomers Decision->Separate No End Pure Regioisomer Obtained Decision->End Yes Optimize Optimize Reaction Conditions Change_Solvent Use Fluorinated Alcohol (TFE, HFIP) Optimize->Change_Solvent Adjust_pH Add Catalytic Acid/Base Optimize->Adjust_pH Change_Solvent->Start Adjust_pH->Start Alternative_Method Employ Alternative Synthetic Strategy Use_Surrogate Use 1,3-Dicarbonyl Surrogate Alternative_Method->Use_Surrogate Dipolar_Cycloaddition Perform 1,3-Dipolar Cycloaddition Alternative_Method->Dipolar_Cycloaddition Use_Surrogate->Start Dipolar_Cycloaddition->Start Separate->Optimize If separation is difficult, re-synthesize Separate->Alternative_Method Consider for future syntheses Chromatography Column Chromatography Separate->Chromatography Recrystallization Recrystallization Separate->Recrystallization Chromatography->End Recrystallization->End

Caption: Troubleshooting workflow for poor regioselectivity in pyrazole synthesis.

References

Troubleshooting low bioactivity in newly synthesized pyrazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the bioactivity of newly synthesized pyrazole derivatives.

Section 1: Initial Troubleshooting for Low Bioactivity

This section addresses the primary steps to take when a newly synthesized pyrazole derivative exhibits lower-than-expected or no biological activity.

Frequently Asked Questions (FAQs)

Q1: My newly synthesized pyrazole derivative shows unexpectedly low bioactivity in my primary assay. What are the first steps I should take?

When encountering low bioactivity, a systematic troubleshooting approach is crucial. The initial focus should be on verifying the compound's integrity and the experimental setup's validity before questioning the compound's inherent activity.

G start Low Bioactivity Observed purity 1. Verify Compound Purity (>95% by LC-MS, NMR) start->purity structure 2. Confirm Chemical Structure (NMR, HRMS) purity->structure solubility 3. Assess Compound Solubility in Assay Buffer structure->solubility assay_validation 4. Validate Assay Performance solubility->assay_validation improve_solubility Improve Solubility (e.g., use DMSO, change formulation) solubility->improve_solubility Inadequate positive_control Is the positive control active? assay_validation->positive_control z_factor Is Z' factor > 0.5? positive_control->z_factor Yes troubleshoot_assay Troubleshoot Assay Protocol positive_control->troubleshoot_assay No retest Retest Compound z_factor->retest Yes z_factor->troubleshoot_assay No revisit_sar Re-evaluate Hypothesis / SAR retest->revisit_sar improve_solubility->retest

Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.

Section 3: Structure-Activity Relationship (SAR) and Compound Design

If compound and assay issues are ruled out, the low bioactivity may be inherent to the molecule's structure. Understanding the Structure-Activity Relationship (SAR) is key to designing more potent derivatives.

Frequently Asked Questions (FAQs)

Q5: My initial lead compound has low activity. What structural modifications on the pyrazole ring are known to enhance bioactivity?

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. S[1][2]AR studies have revealed several key insights.

  • Substituents at N1: The substituent at the N1 position is often crucial. Large, aromatic groups are common in many bioactive pyrazoles. *[3] Substituents at C3 and C5: These positions are frequently substituted with aryl or heteroaryl groups. Modifications here can influence target binding and selectivity. For example, in some anti-inflammatory pyrazoles, a p-sulfonamide phenyl group at N1 and a trifluoromethyl group at C3 are important for COX-2 selectivity. *[4] Substituents at C4: While less commonly a primary site for interaction, substitution at C4 can modulate the physicochemical properties (e.g., solubility, metabolism) of the molecule.

Q6: Are there common "bioisosteres" for the pyrazole ring that I could consider?

While the pyrazole ring itself is often a key pharmacophore, sometimes it serves as a scaffold. In drug design, a pyrazole ring can act as a bioisostere for other aromatic rings, providing unique hydrogen bond donor (at N1-H) and acceptor (at N2) capabilities that can improve binding affinity and pharmacokinetic properties.

[5]#### Data Presentation: Example SAR Table

The table below shows hypothetical IC50 data for a series of pyrazole derivatives designed as inhibitors for a target protein. This illustrates how systematic modifications can inform SAR.

| Compound ID | R1 (at N1) | R2 (at C3) | R3 (at C5) | Target X IC50 (µM) |[3] | :--- | :--- | :--- | :--- | :--- | | PYR-001 | Phenyl | CF3 | p-tolyl | 15.2 | | PYR-002 | Phenyl | CF3 | p-chlorophenyl | 2.5 | | PYR-003 | Phenyl | CF3 | p-methoxyphenyl | 8.9 | | PYR-004 | 4-pyridyl | CF3 | p-chlorophenyl | 28.1 | | PYR-005 | Phenyl | CH3 | p-chlorophenyl | > 50 |

From this data, one could conclude that a p-chlorophenyl group at the C5 position and a CF3 group at the C3 position are favorable for activity.

Section 4: Experimental Protocols

Providing standardized protocols ensures that experimental variables are minimized.

Protocol: DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is a common and economical method to measure the in vitro antioxidant activity of newly synthesized compounds, including pyrazoles. I[6][7]t measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical.

Experimental Workflow: DPPH Assay

G prep_dpph 1. Prepare 0.1 mM DPPH solution in Methanol mixing 3. Mix 1 mL of DPPH solution with 1 mL of sample solution prep_dpph->mixing prep_samples 2. Prepare serial dilutions of pyrazole compounds and positive control (Ascorbic Acid) prep_samples->mixing incubation 4. Incubate in the dark at room temperature for 30 min mixing->incubation measurement 5. Measure absorbance at 517 nm using a spectrophotometer incubation->measurement calculation 6. Calculate % Inhibition and determine IC50 measurement->calculation

Caption: Standard experimental workflow for the DPPH assay.

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in an amber bottle to protect from light.

    • Prepare a stock solution of the test pyrazole derivative (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO, methanol).

    • Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 1, 10, 25, 50, 100 µg/mL).

    • Prepare similar dilutions for a positive control, such as Ascorbic Acid or Trolox.

  • Assay Procedure:

    • In a set of test tubes, add 1.0 mL of each sample dilution.

    • Add 1.0 mL of the 0.1 mM DPPH solution to each test tube.

    • For the blank, add 1.0 mL of methanol instead of the sample dilution.

    • Vortex the tubes thoroughly.

  • Incubation:

    • Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each solution at 517 nm using a UV-Vis spectrophotometer.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • Plot the % inhibition against the compound concentration to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

References

Technical Support Center: Scaling Up the Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide. The information is presented in a question-and-answer format to directly address potential challenges and frequently asked questions encountered during experimentation.

Troubleshooting Guides and FAQs

This section is designed to help users identify and resolve common issues that may arise during the synthesis of this compound and its precursors.

Q1: My attempt to synthesize this compound directly from ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate using hydrazine hydrate resulted in a low yield or a different product. What is happening?

A1: Direct conversion of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate to the corresponding carbohydrazide using hydrazine hydrate can be problematic. In some cases, refluxing the ethyl ester with hydrazine hydrate may lead to the cleavage of other functional groups instead of the desired hydrazinolysis. For instance, in related benzamidopyrazole systems, this reaction has been reported to result in the loss of the benzoyl group, yielding a 5-amino derivative rather than the expected hydrazide[1]. It is advisable to consider an alternative synthetic route.

Q2: What is a more reliable synthetic route for preparing this compound on a larger scale?

A2: A more dependable method involves a two-step process. First, synthesize the precursor ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. Then, instead of direct hydrazinolysis, convert this ester to a more reactive intermediate, such as 1-phenyl-5-chloro-1H-pyrazole-4-carboxamide. This intermediate can then be successfully reacted with hydrazine hydrate to yield the target this compound[2].

Q3: I am observing a significant exotherm during the reaction with hydrazine hydrate. How can I control this on a larger scale?

A3: Reactions involving hydrazine hydrate can be highly exothermic, posing a significant safety risk, especially during scale-up. To manage the exotherm, consider the following strategies:

  • Slow and Controlled Addition: Add the hydrazine hydrate solution dropwise to the reaction mixture at a controlled rate.

  • Adequate Cooling: Ensure the reaction vessel is equipped with an efficient cooling system, such as an ice bath or a cryostat, to dissipate the heat generated.

  • Dilution: Use a sufficient volume of an appropriate solvent to help absorb the heat of the reaction.

Q4: What are some common impurities I might encounter, and how can I minimize them?

A4: Common impurities can include unreacted starting materials, side products from incomplete reactions, and regioisomers. To minimize these:

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction and ensure it goes to completion.

  • Control Stoichiometry: Use the correct molar ratios of reactants to avoid excess starting materials in the final product.

  • Optimize Reaction Conditions: Adjusting temperature, reaction time, and catalyst (if applicable) can help to favor the formation of the desired product and reduce side reactions.

  • Purification: Recrystallization from a suitable solvent is a common and effective method for purifying the final product. Experiment with different solvents to find the one that provides the best balance of solubility for the product and insolubility for the impurities.

Q5: My final product has a low yield. What are the potential causes and solutions?

A5: Low yields can result from several factors:

  • Incomplete Reaction: As mentioned, monitor the reaction to ensure it has finished. If the reaction stalls, consider increasing the temperature or extending the reaction time.

  • Product Loss During Workup: Optimize the extraction and filtration steps to minimize the loss of product. Ensure the pH is appropriate during aqueous washes to prevent the product from dissolving.

  • Side Reactions: If side reactions are significant, re-evaluate the reaction conditions. A lower temperature or a different solvent might improve selectivity.

Data Presentation

The following tables summarize quantitative data for the key steps in the synthesis of this compound.

Table 1: Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate

Reactant 1Reactant 2SolventReaction TimeTemperatureYieldReference
PhenylhydrazineEthyl (ethoxymethylene)cyanoacetateEthanol14 hours (6h reflux + 48h standing + 8h reflux)Reflux44%[3]

Table 2: Synthesis of this compound from a Chloro-Intermediate

Starting MaterialReagentReaction TimeTemperatureYieldReference
1-phenyl-5-chloro-1H-pyrazole-4-carboxamideHydrazine hydrate~40 minutesBoiling~50% (for a similar compound)[3]
1-phenyl-N-formyl-5-chloro-1H-pyrazole-4-carboxamideHydrazine hydrate3 hoursBoilingNot specified

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate

This protocol is adapted from a literature procedure.

Materials:

  • Phenylhydrazine

  • Ethyl (ethoxymethylene)cyanoacetate

  • Ethanol

  • Ice water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve phenylhydrazine (e.g., 31.9 g) and ethyl (ethoxymethylene)cyanoacetate (e.g., 50.0 g) in ethanol (e.g., 500 ml).

  • Heat the mixture to reflux and maintain for 6 hours.

  • Allow the reaction mixture to stand at room temperature for approximately 48 hours.

  • Heat the mixture to reflux again for an additional 8 hours.

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, pour the mixture into ice water to precipitate the product.

  • Collect the solid by filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain pure ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.

Protocol 2: Synthesis of this compound via a Chloro-Intermediate (Conceptual)

This protocol is based on a reported transformation and serves as a model.

Materials:

  • 1-phenyl-5-chloro-1H-pyrazole-4-carboxamide

  • Hydrazine hydrate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend 1-phenyl-5-chloro-1H-pyrazole-4-carboxamide in hydrazine hydrate.

  • Heat the mixture to boiling for approximately 40 minutes to 3 hours. The optimal time should be determined by monitoring the reaction.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature to allow the product to precipitate.

  • Collect the solid product by filtration.

  • Wash the crude product with water.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate cluster_step2 Step 2: Synthesis of 1-phenyl-5-chloro-1H-pyrazole-4-carboxamide (Intermediate) cluster_step3 Step 3: Synthesis of this compound A Phenylhydrazine D Reflux A->D B Ethyl (ethoxymethylene)cyanoacetate B->D C Ethanol (Solvent) C->D E Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate D->E F Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate G Chlorination & Amidation F->G H 1-phenyl-5-chloro-1H-pyrazole-4-carboxamide G->H I 1-phenyl-5-chloro-1H-pyrazole-4-carboxamide K Heating I->K J Hydrazine Hydrate J->K L This compound K->L Troubleshooting_Workflow cluster_analysis Problem Analysis cluster_solutions Potential Solutions Start Low Yield or Impure Product Check_Completion Reaction Complete? Start->Check_Completion Check_Purity Significant Impurities? Check_Completion->Check_Purity Yes Increase_Time_Temp Increase Reaction Time/Temp Check_Completion->Increase_Time_Temp No Optimize_Workup Optimize Workup/Purification Check_Purity->Optimize_Workup Yes (Starting Materials) Change_Conditions Change Reaction Conditions Check_Purity->Change_Conditions Yes (Side Products) Increase_Time_Temp->Start Optimize_Workup->Start Alternative_Route Consider Alternative Route Change_Conditions->Alternative_Route Alternative_Route->Start

References

Technical Support Center: Structural Modification of the Pyrazole Core

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the versatile pyrazole scaffold. This guide provides troubleshooting advice and answers to frequently asked questions regarding the challenges encountered during the structural modification of the pyrazole core.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the structural modification of the pyrazole core?

The main challenges stem from the inherent chemical nature of the pyrazole ring.[1][2] Key difficulties include:

  • Regioselectivity: Controlling substitution at the two distinct nitrogen atoms (N1 and N2) and the three carbon atoms (C3, C4, C5) is a significant hurdle.[3] N-alkylation or N-arylation of unsymmetrical pyrazoles often yields a mixture of regioisomers.[3][4]

  • Tautomerism: Unsubstituted or N1-unsubstituted pyrazoles exist as tautomers, which can influence their reactivity and lead to different products.[1]

  • Reaction Conditions: The pyrazole ring is generally stable but can be susceptible to ring-opening under the influence of strong bases.[5] Conversely, harsh reaction conditions are sometimes required for certain modifications, which can affect sensitive functional groups.[6]

  • Steric Hindrance: Bulky substituents on the pyrazole ring or on the incoming reagents can impede reactions and lower yields.[4]

Q2: How do substituents already on the pyrazole ring affect its reactivity?

Substituents play a crucial role in directing further modifications. Electron-donating groups tend to increase the acidity of the pyrrole-like NH group.[1] The electronic properties of substituents influence the charge density at different positions of the ring. For example, the combined electron-richness of the two nitrogen atoms reduces the charge density at C3 and C5, making the C4 position the most favorable site for electrophilic attack.[5]

Q3: What is prototropic tautomerism in pyrazoles and why is it a challenge?

Prototropic tautomerism in pyrazoles refers to the migration of a proton between the two adjacent nitrogen atoms (N1 and N2), resulting in two distinct, rapidly interconverting forms.[1] This is a challenge because the two tautomers can exhibit different reactivity, potentially leading to a mixture of products in substitution reactions.[1] The preferred tautomer can be influenced by the solvent, temperature, and the nature of the substituents on the ring.[1]

Q4: Which positions on the pyrazole ring are most susceptible to electrophilic and nucleophilic attack?

  • Electrophilic Attack: The C4 position is the most common site for electrophilic substitution due to its higher electron density compared to the C3 and C5 positions.[5] The N2 (pyridine-like) nitrogen, with its available lone pair of electrons, is basic and readily reacts with electrophiles.[5]

  • Nucleophilic Attack: Direct nucleophilic substitution on the carbon atoms of the pyrazole ring is generally difficult unless activated by electron-withdrawing groups. However, after deprotonation with a strong base, the N1 (pyrrole-like) nitrogen becomes a potent nucleophile and can react with various electrophiles.[5]

Troubleshooting Guides

Problem 1: My N-alkylation or N-arylation reaction is producing a mixture of regioisomers. How can I improve selectivity?

Answer: Achieving regioselectivity in the N-functionalization of unsymmetrical pyrazoles is a common and significant challenge because the similar properties of the two nitrogen atoms in the azole ring complicate the process.[3] The strategy to control the outcome often depends on manipulating electronic and steric effects, as well as reaction conditions.[4]

Troubleshooting Steps & Solutions:

  • Vary the Solvent: The choice of solvent can dramatically influence regioselectivity. Studies have shown that using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly improve the regioselectivity of pyrazole formation, favoring one isomer over the other.[7] These non-nucleophilic alcohols do not compete with the hydrazine during the reaction, leading to a cleaner product profile.[7]

  • Modify the Base and Cation: The nature of the base and its counter-ion can control the site of alkylation.[3] Changing the base can alter the nucleophilicity of the two nitrogen atoms differently.

  • Utilize Catalysis: For N-arylation, copper-catalyzed cross-coupling reactions are frequently used.[8][9] By carefully selecting the copper catalyst and the associated ligands (e.g., diamine ligands), you can tune the reaction to favor a specific regioisomer.[8][9][10]

  • Consider Steric Effects: If one nitrogen atom is significantly more sterically hindered than the other (due to an adjacent bulky substituent), the incoming electrophile will preferentially react at the less hindered nitrogen. You can leverage this by choosing reagents with appropriate steric bulk.[4]

Data Presentation: Effect of Solvent on Regioselectivity

The following table summarizes data from a study on the condensation of 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione with methylhydrazine, illustrating the powerful effect of fluorinated solvents on regioselectivity.

EntryReactant (R)SolventRatio of Regioisomers (Desired:Undesired)
12-FurylEtOH15:85
22-FurylTFE85:15
32-FurylHFIP97:3
4PhenylEtOH30:70
5PhenylHFIP>99:1

Problem 2: I am observing low yields in my pyrazole synthesis. What are potential causes and solutions?

Answer: Low yields can result from incomplete reactions, side product formation, or difficulties in product isolation and purification. The classical Knorr synthesis (condensation of a 1,3-dicarbonyl with a hydrazine) is robust, but optimization is often necessary.[11][12]

Troubleshooting Steps & Solutions:

  • Optimize Reaction Time and Temperature: Monitor the reaction using Thin-Layer Chromatography (TLC) to determine the optimal reaction time.[11] Some reactions, like chalcone cyclization, may require refluxing for 6-12 hours.[13]

  • Use Microwave-Assisted Synthesis: This modern technique can dramatically reduce reaction times (from hours to minutes) and often improves yields by ensuring uniform and rapid heating.[11]

  • Employ a Catalyst: For multicomponent reactions (MCRs), adding a catalyst such as a mineral acid (e.g., HCl) or a Lewis acid can significantly improve reaction efficiency and yield.[13]

  • Check Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can lead to side reactions. Ensure starting materials are pure before beginning the synthesis.

  • Improve Work-up and Purification: Precipitation of the pyrazole product can sometimes be induced by pouring the reaction mixture into ice water.[11][13] If the product is an oil or does not precipitate, extraction with an appropriate organic solvent followed by column chromatography may be necessary. Recrystallization from a suitable solvent like ethanol is a common final step to obtain a pure product.[11]

Problem 3: The pyrazole ring appears to be unstable under my reaction conditions. How can I prevent this?

Answer: While the pyrazole ring is aromatic and generally stable, it can undergo ring-opening, particularly in the presence of a strong base which can cause deprotonation at C3.[5]

Troubleshooting Steps & Solutions:

  • Avoid Strong Bases: If ring instability is suspected, avoid using very strong bases like organolithium reagents. Opt for milder bases such as potassium carbonate or triethylamine where possible.[3][11]

  • Protect the Ring Nitrogens: If the reaction conditions are necessarily harsh, consider protecting the N1-H of the pyrazole ring with a suitable protecting group. This can stabilize the ring and prevent unwanted side reactions.

  • Lower the Reaction Temperature: Running the reaction at a lower temperature can often minimize degradation and side product formation.

  • Use Milder Synthetic Routes: Explore alternative synthetic pathways that do not require harsh conditions. For example, 1,3-dipolar cycloadditions can be a powerful and often milder method for constructing the pyrazole ring compared to some classical condensation reactions.[11][14]

Visualizations

troubleshooting_workflow cluster_start Experiment cluster_analysis Analysis cluster_results Outcome cluster_solutions Troubleshooting start Run Pyrazole Modification Reaction analysis Analyze Product Mixture (NMR, LC-MS, TLC) start->analysis expected Expected Product? analysis->expected regio_issue Regioselectivity Issue: - Change Solvent (TFE, HFIP) - Vary Base/Catalyst - Adjust Sterics expected->regio_issue No yield_issue Low Yield Issue: - Optimize Time/Temp - Use Microwave - Add Catalyst expected->yield_issue No stability_issue Ring Instability: - Use Milder Base - Lower Temperature - Protect N-H expected->stability_issue No end_node Pure Desired Product expected->end_node Yes regio_issue->start Re-run Experiment yield_issue->start Re-run Experiment stability_issue->start Re-run Experiment

Caption: A general troubleshooting workflow for pyrazole modification experiments.

regioselectivity_challenge cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Potential Products pyrazole Unsymmetrical Pyrazole (R1 ≠ R2) conditions Base, Solvent, Catalyst, Temp. pyrazole->conditions electrophile Electrophile (e.g., R-X) electrophile->conditions product1 N1-Substituted Product conditions->product1 Selective Conditions A product2 N2-Substituted Product conditions->product2 Selective Conditions B mixture Mixture of Regioisomers conditions->mixture Non-Selective Conditions

Caption: Controlling regioselectivity in the N-substitution of pyrazoles.

knorr_synthesis reactant1 1,3-Dicarbonyl Compound step1 Condensation (Loss of H2O) reactant1->step1 reactant2 Hydrazine Derivative reactant2->step1 intermediate Hydrazone/ Enamine Intermediate step1->intermediate step2 Cyclization & Dehydration (Loss of H2O) intermediate->step2 product Substituted Pyrazole step2->product

Caption: Key steps in the classical Knorr Pyrazole Synthesis pathway.

Key Experimental Protocols

Protocol 1: Microwave-Assisted Knorr Pyrazole Synthesis [11]

  • Reactant Mixture: In a microwave reaction vessel, combine the 1,3-dicarbonyl compound (1 mmol) and the desired hydrazine derivative (1.2 mmol).

  • Solvent: Add a suitable solvent such as acetic acid or ethanol (5 mL).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a specified power (e.g., 360 W) and temperature (e.g., 120°C) for 7-10 minutes.

  • Cooling and Precipitation: After the reaction is complete, cool the vessel to room temperature. Pour the reaction mixture into crushed ice to induce precipitation.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Purification: Wash the solid with cold water and then recrystallize from an appropriate solvent (e.g., ethanol) to obtain the pure pyrazole derivative.

Protocol 2: Synthesis from α,β-Unsaturated Carbonyls (Chalcones) [13]

  • Reactant Mixture: Suspend the synthesized chalcone (1.0 mmol) in a solvent such as ethanol or acetic acid.

  • Hydrazine Addition: Add the hydrazine derivative (e.g., phenylhydrazine, 1.1 mmol).

  • Reaction Execution: Heat the mixture to reflux for 6-12 hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice water.

  • Isolation & Purification: Collect the resulting solid by filtration, wash thoroughly with water, and purify by recrystallization to yield the final pyrazole product.

Protocol 3: Copper-Diamine Catalyzed N-Arylation [9][10]

  • Reaction Setup: To an oven-dried, argon-flushed reaction tube, add CuI (5 mol %), the pyrazole (1.0 mmol), the aryl halide (e.g., aryl iodide or bromide, 1.2 mmol), and a base (e.g., K₃PO₄, 2.0 mmol).

  • Ligand and Solvent: Add the diamine ligand (e.g., N,N'-dimethylethylenediamine, 10 mol %) and a dry solvent (e.g., dioxane or toluene).

  • Reaction Execution: Seal the tube and heat the reaction mixture in an oil bath at a specified temperature (e.g., 110°C) for the required time (typically 12-24 hours), with vigorous stirring.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography on silica gel to isolate the N-aryl pyrazole.

References

Enhancing the selectivity of pyrazole-based kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-based kinase inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges in your experiments, with a focus on enhancing inhibitor selectivity.

Frequently Asked Questions (FAQs)

Q1: Why is achieving high selectivity a major challenge for kinase inhibitors? A1: The primary challenge stems from the high degree of conservation in the ATP-binding site across the human kinome, which consists of over 500 kinases.[1] Most kinase inhibitors are designed to be ATP-competitive, meaning they bind to this conserved pocket.[2] Because the ATP-binding sites are so similar, an inhibitor designed for one kinase can often bind to many others, leading to off-target effects and potential toxicity.[1][3]

Q2: What makes the pyrazole scaffold suitable for developing kinase inhibitors? A2: The pyrazole scaffold is considered a "privileged" structure in medicinal chemistry. Its derivatives have shown a wide range of pharmacological activities.[4][5] For kinase inhibitors, the pyrazole ring can act as a bioisostere for other aromatic rings, improving properties like lipophilicity and solubility.[6] Crucially, it can form key hydrogen bonds with the hinge region of the kinase active site, which is a critical interaction for anchoring ATP-competitive inhibitors.[6][7] Its versatile chemistry allows for substitutions at multiple positions, enabling chemists to fine-tune potency and selectivity.[7][8]

Q3: What is the first step I should take to determine the selectivity of my new pyrazole-based inhibitor? A3: The essential first step is to perform a comprehensive kinase selectivity profile.[9] This involves screening your compound against a large panel of kinases (often >100) that represent the human kinome.[9][10] This is typically done first at a single high concentration (e.g., 1 µM) to identify all potential "hits".[4][11] Any kinases that show significant inhibition (e.g., >70% inhibition) should be followed up with dose-response curves to determine IC50 or Kd values.[11] This broad screening is vital to uncover unexpected off-target activities that could otherwise confound experimental results.[10]

Q4: My inhibitor is potent in a biochemical assay but shows weak activity in a cell-based assay. What are the common reasons for this discrepancy? A4: This is a frequent issue. Several factors can cause this difference:

  • Cell Permeability: The inhibitor may have poor membrane permeability and fail to reach its intracellular target.

  • High Intracellular ATP Concentration: Cellular ATP levels (typically 1-5 mM) are much higher than the ATP concentrations used in many biochemical assays (which are often set near the Km of the kinase).[12] This high level of the natural competitor (ATP) can significantly reduce the apparent potency of your inhibitor in a cellular context.[12]

  • Efflux Pumps: The compound may be a substrate for cellular efflux pumps (like P-gp), which actively remove it from the cell.

  • Compound Stability: The inhibitor might be rapidly metabolized or degraded within the cell.

  • Target Engagement: Even if the inhibitor enters the cell, it may not engage with the target kinase effectively in the complex cellular environment.[12]

Q5: What are the main strategies to improve the selectivity of a promiscuous pyrazole-based inhibitor? A5: Improving selectivity typically involves iterative cycles of design, synthesis, and testing. Key strategies include:

  • Structure-Based Design: Use X-ray crystallography or computational modeling to understand how your inhibitor binds to its target and off-targets. This allows for rational modifications to exploit subtle differences in the binding pockets.[13][14]

  • Targeting Unique Features: Design modifications that interact with less conserved regions outside the core ATP pocket, such as the hydrophobic pocket behind the "gatekeeper" residue or solvent-exposed areas.[1][15]

  • Exploiting Different Kinase Conformations: Target inactive kinase conformations (e.g., the "DFG-out" state), which are often more structurally diverse than the active "DFG-in" state.[15]

  • Covalent Inhibition: Introduce a reactive group (e.g., an acrylamide) to form a covalent bond with a non-conserved cysteine residue near the active site.[1]

  • Structure-Activity Relationship (SAR) Studies: Systematically modify different parts of the pyrazole scaffold and measure the effect on both on-target potency and off-target activity to identify substitutions that enhance selectivity.[16][17]

Troubleshooting Guides

Problem 1: My lead pyrazole inhibitor shows significant off-target activity in a kinome scan.

Q: My initial kinase profiling results show my compound inhibits multiple kinases with similar potency to my primary target. How do I approach improving its selectivity? A: A promiscuous kinase profile is a common starting point. A systematic approach is needed to improve selectivity.

Troubleshooting Workflow:

  • Analyze the Data:

    • Identify Off-Targets: List all kinases inhibited by >70% at your screening concentration.

    • Determine IC50 Values: Obtain full dose-response curves for the primary target and the most potent off-targets to get accurate IC50 values.[11]

    • Calculate Selectivity Score: Quantify selectivity using metrics like the Gini score or by simply calculating the fold-selectivity (IC50 off-target / IC50 on-target).[10]

  • Computational & Structural Analysis:

    • Homology Modeling/Docking: If crystal structures are unavailable, build homology models of your target and key off-targets. Dock your compound into the binding sites of each.

    • Binding Site Comparison: Analyze the amino acid residues in the binding pockets. Look for differences, particularly in the "gatekeeper" residue, the hinge region, and the solvent-front region, that can be exploited.[14][18]

  • Structure-Based Drug Design (SBDD) & SAR:

    • Hypothesize Modifications: Based on the structural analysis, propose modifications to your pyrazole compound. For example, adding a bulky group might clash with a smaller off-target pocket but be accommodated by the on-target kinase.[15]

    • Iterative Synthesis: Synthesize a small library of analogs based on your hypotheses.

    • Re-screen: Screen the new compounds against your primary target and the key off-targets identified in step 1. This focused screening is more efficient than repeating a full kinome scan for every analog.[19]

    • Evaluate SAR: Analyze how each modification affects on-target and off-target potency to build a structure-activity relationship for selectivity.[13]

G start Start: Inhibitor with Poor Selectivity kinome_scan Analyze Kinome Profiling Data start->kinome_scan identify_off_targets Identify Key Off-Targets (On-Target vs. Off-Target) kinome_scan->identify_off_targets structural_analysis Structural Analysis (Crystallography / Docking) identify_off_targets->structural_analysis compare_pockets Compare Binding Pockets (e.g., gatekeeper residue) structural_analysis->compare_pockets hypothesize Hypothesize Modifications to Increase Selectivity compare_pockets->hypothesize synthesis Synthesize Analogs (SAR Library) hypothesize->synthesis rescreen Re-screen Analogs on Target and Key Off-Targets synthesis->rescreen evaluate_sar Evaluate Selectivity SAR rescreen->evaluate_sar end End: Selective Inhibitor evaluate_sar->end Success no Selectivity Not Improved evaluate_sar->no Failure no->hypothesize

Caption: Troubleshooting workflow for improving inhibitor selectivity.
Problem 2: My pyrazole-based inhibitor has poor aqueous solubility.

Q: My compound precipitates out of solution when I try to make dilutions in aqueous buffer for my assays. What can I do? A: Poor solubility is a very common problem for heterocyclic small molecules. Several standard laboratory techniques can be employed to overcome this.

Troubleshooting Options:

  • Use of Co-solvents:

    • Why it works: Many kinase inhibitors are soluble in organic solvents like DMSO but not in aqueous buffers. A co-solvent system can maintain solubility.[20]

    • How to do it: Prepare a high-concentration stock (e.g., 10-20 mM) in 100% DMSO. For your experiment, perform an intermediate dilution in a co-solvent like ethanol, and then add this to the final aqueous buffer. This prevents the compound from "crashing out" upon direct dilution into the aqueous phase.[20] Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <1%) and consistent across all experimental conditions, including controls.[21]

  • pH Adjustment:

    • Why it works: Many kinase inhibitors contain ionizable functional groups, such as basic amines. These compounds are often more soluble at a lower pH where they are protonated and charged.[20]

    • How to do it: If your compound is a weak base, preparing your aqueous assay buffer at a pH 1-2 units below the compound's pKa can significantly increase solubility.[20] For example, using a buffer at pH 6.0 instead of 7.4 can make a substantial difference.

  • Use of Excipients:

    • Why it works: Certain excipients can act as solubilizing agents.

    • How to do it: Including surfactants like Pluronic® F-68 or cyclodextrins in your aqueous buffer can help keep hydrophobic compounds in solution.[20] These should be used with caution and tested to ensure they do not interfere with the assay itself.

  • Sonication and Warming:

    • Why it works: These methods provide energy to break up the crystal lattice of the compound and facilitate its dissolution.

    • How to do it: After adding the solvent, vortex the solution thoroughly. If solids remain, sonicate the vial in a water bath or gently warm it (e.g., to 37°C) for 5-10 minutes.[20] Always ensure your compound is stable to heat before warming.

Experimental Protocols

Protocol 1: General Biochemical Kinase Assay (ADP-Glo™ Format)

This protocol describes a common luminescence-based biochemical assay to measure the IC50 of an inhibitor by quantifying ADP production.[19]

Materials:

  • Purified recombinant kinase and its specific substrate (protein or peptide).

  • Pyrazole inhibitor stock solution (e.g., 10 mM in DMSO).

  • Kinase reaction buffer (specific to the kinase, but typically contains HEPES, MgCl₂, DTT, and Brij-35).

  • ATP solution (at the Km concentration for the kinase).

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • White, opaque 384-well assay plates.

  • Luminometer plate reader.

Methodology:

  • Compound Plating: Prepare serial dilutions of your pyrazole inhibitor in DMSO. Typically, an 11-point, 3-fold dilution series is used. Dispense a small volume (e.g., 50 nL) of each dilution into the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Enzyme Addition: Dilute the kinase to its optimal concentration in kinase reaction buffer. Add the kinase solution (e.g., 5 µL) to all wells except the "no enzyme" controls.

  • Pre-incubation: Gently mix the plate and pre-incubate the inhibitor and enzyme for 15-30 minutes at room temperature.[19]

  • Initiate Reaction: Prepare a solution of substrate and ATP in kinase reaction buffer. Add this solution (e.g., 5 µL) to all wells to start the kinase reaction.

  • Kinase Reaction: Incubate the plate at room temperature for the optimized reaction time (e.g., 1-2 hours).[19]

  • Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to all wells. This will stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

  • Convert ADP to ATP & Detect: Add 20 µL of Kinase Detection Reagent to all wells. This converts the ADP produced by the kinase reaction into ATP, which is then used by a luciferase to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[19]

  • Read Plate: Measure the luminescence signal using a plate reader.

  • Data Analysis: Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Target Engagement via Western Blot

This protocol is used to confirm that your inhibitor is engaging its target kinase within a cellular context by measuring the phosphorylation of a known downstream substrate.

Materials:

  • Cell line expressing the target kinase.

  • Complete cell culture medium.

  • Pyrazole inhibitor stock solution (10 mM in DMSO).

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Primary antibodies: one for the phosphorylated substrate (e.g., anti-pSTAT3) and one for the total substrate (e.g., anti-STAT3).

  • HRP-conjugated secondary antibody.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Standard Western blot equipment (gels, transfer system, imaging system).

Methodology:

  • Cell Seeding: Seed cells in 6-well plates and grow them to 70-80% confluency.

  • Compound Treatment: Treat the cells with your pyrazole inhibitor at various concentrations (e.g., 0.1x, 1x, 10x the cell-based IC50). Always include a vehicle-only (DMSO) control. Incubate for a predetermined time (e.g., 2, 6, or 24 hours) to observe the effect on substrate phosphorylation.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.

  • Protein Extraction: Incubate the lysate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.

  • Quantify Protein: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts for each sample, prepare them with loading buffer, and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or milk in TBST) for 1 hour.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again, then add ECL substrate and image the blot.

  • Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe it with the primary antibody for the total substrate protein.

  • Data Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated protein to total protein indicates successful target engagement and inhibition by your compound.

G cluster_pathway JAK/STAT Signaling Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates (P) pSTAT pSTAT STAT->pSTAT Dimer pSTAT Dimer pSTAT->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Gene Gene Expression Nucleus->Gene Inhibitor Pyrazole-based JAK Inhibitor Inhibitor->JAK

Caption: Simplified diagram of pyrazole inhibitors targeting the JAK/STAT pathway.

Data Presentation

Summarizing quantitative data is essential for comparing the potency and selectivity of different compounds. The tables below provide examples based on published findings for pyrazole-based inhibitors.

Table 1: Selectivity Profile of a Pyrazole-Based JNK3 Inhibitor [14]

Kinase TargetSR-3576 IC50 (nM)SR-3737 IC50 (nM)Fold Selectivity (SR-3576 vs. p38α)
JNK3 712> 2800x
p38α > 20,00031x

This table illustrates how structural modifications between the aminopyrazole (SR-3576) and indazole (SR-3737) scaffolds dramatically impact selectivity against the closely related p38α kinase.[14]

Table 2: Potency of Pyrazole-Based Inhibitors Against Various Kinase Families

Compound IDTarget KinaseIC50 / KD (nM)Key Off-Target(s)Selectivity (Fold)Reference
Ruxolitinib JAK1~3JAK3~143x[7]
Ruxolitinib JAK2~3JAK3~143x[7]
eCF506 SRC< 1ABL> 1000x[17]
Afuresertib AKT10.02AKT2100x[4][7]
AT7519 CDK247--
Compound 22 CDK224--[4]
Compound 22 CDK523--[4]

This table compiles data for several well-known pyrazole-based inhibitors, demonstrating their potency and selectivity profiles across different kinase families.[4][7][17]

References

Validation & Comparative

Pyrazole Derivatives Emerge as Potent Antimicrobial Contenders: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

In the global fight against escalating antimicrobial resistance, researchers are increasingly turning their attention to heterocyclic compounds, with pyrazole derivatives showing significant promise as a versatile and potent class of antimicrobial agents. Recent comparative studies have highlighted the broad-spectrum activity of these compounds against a range of pathogenic bacteria and fungi, in some cases surpassing the efficacy of standard antibiotics. This guide provides a comprehensive comparison of the antimicrobial performance of various pyrazole derivatives, supported by quantitative data and detailed experimental protocols to aid researchers and drug development professionals in this critical field.

The inherent chemical flexibility of the pyrazole scaffold allows for extensive structural modifications, leading to the development of novel derivatives with enhanced antimicrobial properties. These compounds have demonstrated potent inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens, underscoring their potential as a valuable source for new antibiotic discovery.

Comparative Antimicrobial Performance of Pyrazole Derivatives

The antimicrobial efficacy of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth. The following table summarizes the MIC values of representative pyrazole derivatives against a panel of clinically relevant microorganisms, offering a clear comparison of their potency.

Compound/DrugStaphylococcus aureus (Gram-positive)Bacillus subtilis (Gram-positive)Escherichia coli (Gram-negative)Klebsiella pneumoniae (Gram-negative)Candida albicans (Fungus)Aspergillus niger (Fungus)Reference
Pyrazole Derivative 21a 62.5 µg/mL62.5 µg/mL125 µg/mL62.5 µg/mL7.8 µg/mL2.9 µg/mL[1]
Pyrazole Derivative 21b 125 µg/mL125 µg/mL250 µg/mL125 µg/mL15.6 µg/mL7.8 µg/mL[1]
Pyrazole Derivative 21c 125 µg/mL125 µg/mL250 µg/mL125 µg/mL15.6 µg/mL7.8 µg/mL[1]
Pyrazole-Thiazole Hybrid 21c 0.25 µg/mL-----[2]
Pyrazole-Thiazole Hybrid 23h 0.25 µg/mL-----[2]
Chloramphenicol (Standard) 125 µg/mL125 µg/mL125 µg/mL125 µg/mL--[1]
Clotrimazole (Standard) ----7.8 µg/mL7.8 µg/mL[1]
Gatifloxacin (Standard) 1 µg/mL-----[2]

Note: '-' indicates data not available in the cited sources. Lower MIC values indicate greater potency.

Experimental Protocols

The following methodologies are standard for determining the antimicrobial activity of pyrazole derivatives.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using the broth microdilution method. A two-fold serial dilution of the test compounds and standard drugs is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi). Each well is then inoculated with a standardized microbial suspension (approximately 5 x 10^5 CFU/mL for bacteria and 0.5 x 10^5 to 2.5 x 10^5 CFU/mL for fungi). The plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi. The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.

Agar Well Diffusion Method

For the agar well diffusion method, a standardized inoculum of the test microorganism is uniformly spread on the surface of an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi). Wells of a fixed diameter (e.g., 6 mm) are created in the agar, and a specific volume of the test compound solution at a defined concentration is added to each well. The plates are then incubated under the same conditions as the MIC assay. The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates the general workflow for evaluating the antimicrobial activity of pyrazole derivatives.

experimental_workflow cluster_prep Preparation cluster_assay Antimicrobial Assay cluster_analysis Data Analysis compound Pyrazole Derivative Solution mic_assay Broth Microdilution (MIC Determination) compound->mic_assay well_diffusion Agar Well Diffusion (Zone of Inhibition) compound->well_diffusion media Microbial Growth Media media->mic_assay media->well_diffusion inoculum Standardized Microbial Inoculum inoculum->mic_assay inoculum->well_diffusion read_mic Read MIC Values mic_assay->read_mic Incubation measure_zone Measure Inhibition Zones well_diffusion->measure_zone Incubation comparison Compare with Standard Drugs read_mic->comparison measure_zone->comparison

Caption: General workflow for antimicrobial susceptibility testing of pyrazole derivatives.

The presented data and standardized protocols underscore the significant potential of pyrazole derivatives as a promising class of antimicrobial agents.[3] Their broad-spectrum activity, coupled with the potential for diverse chemical modifications, positions them as a key area of interest in the ongoing search for novel therapeutics to combat microbial infections. Further research, including in vivo efficacy and toxicity studies, is crucial to fully realize their clinical potential.

References

The Rise of Pyrazole-Based Compounds in EGFR-Targeted Cancer Therapy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

While 5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide serves as a versatile chemical scaffold in medicinal chemistry rather than a direct Epidermal Growth Factor Receptor (EGFR) inhibitor, its derivatives have emerged as a promising class of compounds targeting this critical oncogenic pathway.[1] This guide provides a comparative overview of the performance of various pyrazole-based EGFR inhibitors against established therapeutic agents, supported by experimental data, to inform researchers and drug development professionals in the field of oncology.

The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[2] Dysregulation of EGFR signaling, often due to mutations or overexpression, is a key driver in the development and progression of several cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.[3] This has led to the development of EGFR tyrosine kinase inhibitors (TKIs), which have become a cornerstone of targeted cancer therapy.[4]

The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, has been identified as a "privileged scaffold" in the design of kinase inhibitors due to its ability to form key interactions within the ATP-binding site of enzymes like EGFR.[5] Researchers have synthesized and evaluated a multitude of pyrazole derivatives, demonstrating their potential to inhibit both wild-type and mutant forms of EGFR.

Comparative Performance of Pyrazole Derivatives and Standard EGFR Inhibitors

The efficacy of EGFR inhibitors is typically evaluated by their half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit a specific biological process by 50%. Lower IC50 values indicate greater potency. The following tables summarize the in vitro activity of representative pyrazole derivatives compared to well-established EGFR inhibitors such as Erlotinib, Osimertinib, and Gefitinib.

Compound ClassSpecific DerivativeTargetIC50 (µM)Reference
Pyrazole Derivative Compound 4a (a pyrimidine-pyrazole hybrid)EGFR (wild-type)0.31[2]
Pyrazole Derivative Compound 3 (a fused pyrazole derivative)EGFR (wild-type)0.06[6]
Pyrazole-Thiadiazole Hybrid Compound 6g A549 cell line (EGFR wild-type)1.537
First-Generation TKI Erlotinib EGFR (wild-type)0.014[4]
Third-Generation TKI Osimertinib EGFR (wild-type)0.493[7]

Table 1: In Vitro Inhibitory Activity against Wild-Type EGFR. This table compares the potency of selected pyrazole derivatives against wild-type EGFR and a corresponding cancer cell line with that of standard EGFR inhibitors.

Compound ClassSpecific DerivativeTargetIC50 (nM)Reference
Pyrazole Derivative PD13 EGFR (L858R/T790M)10.51[4]
Third-Generation TKI Osimertinib EGFR (L858R/T790M)11.44[7]
First-Generation TKI Erlotinib PC9 cells (EGFR exon 19 del)~30[8]
Third-Generation TKI Osimertinib PC-9ER cells (EGFR T790M)166[9]

Table 2: In Vitro Inhibitory Activity against Mutant EGFR. This table highlights the efficacy of a pyrazole derivative and standard inhibitors against clinically relevant EGFR mutations that confer resistance to earlier-generation drugs.

EGFR Signaling Pathway and Inhibition

The EGFR signaling cascade is initiated by the binding of ligands such as epidermal growth factor (EGF), leading to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[10] This triggers downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which promote cell proliferation and survival.[2] EGFR inhibitors act by competing with ATP for the binding site in the kinase domain, thereby blocking the phosphorylation cascade.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding EGFR_dimer EGFR Dimerization & Autophosphorylation EGFR->EGFR_dimer Grb2_Sos Grb2/SOS EGFR_dimer->Grb2_Sos PI3K PI3K EGFR_dimer->PI3K Ras RAS Grb2_Sos->Ras Raf RAF Ras->Raf Akt AKT PI3K->Akt MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription mTOR mTOR Akt->mTOR mTOR->Transcription Proliferation Cell Proliferation, Survival, Growth Transcription->Proliferation Inhibitor EGFR Inhibitors (e.g., Pyrazole Derivatives) Inhibitor->EGFR_dimer Inhibition Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_data Data Analysis cluster_lead Lead Optimization start Start: Design of Pyrazole Derivatives synthesis Chemical Synthesis & Purification start->synthesis kinase_assay EGFR Kinase Assay synthesis->kinase_assay cell_viability Cell Viability Assay (e.g., MTT) synthesis->cell_viability ic50_kinase Determine Kinase IC50 kinase_assay->ic50_kinase ic50_cell Determine Cellular IC50 cell_viability->ic50_cell sar Structure-Activity Relationship (SAR) Analysis ic50_kinase->sar ic50_cell->sar lead_optimization Lead Optimization sar->lead_optimization lead_optimization->start Iterative Design

References

The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 5-Aminopyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 5-aminopyrazole derivatives represent a privileged scaffold in medicinal chemistry. Their inherent structural features allow for diverse chemical modifications, leading to a broad spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these compounds, focusing on their anticancer and antimicrobial properties, supported by experimental data and detailed protocols.

The 5-aminopyrazole core, a five-membered heterocycle with two adjacent nitrogen atoms and an amino group at the C5 position, serves as a versatile building block for the synthesis of a multitude of bioactive molecules.[1] The presence of multiple reaction sites allows for the introduction of various substituents, significantly influencing the pharmacological profile of the resulting derivatives. This has led to the development of potent inhibitors of key biological targets, including protein kinases and microbial enzymes.

Anticancer Activity: Targeting Key Signaling Pathways

5-Aminopyrazole derivatives have emerged as potent anticancer agents, primarily through their ability to inhibit protein kinases that are crucial for cancer cell proliferation and survival. Two of the most extensively studied targets are p38 Mitogen-Activated Protein Kinase (MAPK) and Fibroblast Growth Factor Receptors (FGFRs).

p38 MAPK Inhibition

The p38 MAPK signaling pathway plays a pivotal role in cellular responses to stress and inflammation and is implicated in cancer progression.[2] Inhibition of p38α MAPK can suppress tumor growth and inflammation. The SAR of 5-aminopyrazole-based p38α MAPK inhibitors reveals several key features for potent inhibition.

General SAR Observations for p38 MAPK Inhibitors:

  • Substitution at N1: The nature of the substituent at the N1 position of the pyrazole ring is critical for activity. Bulky and lipophilic groups are often favored.

  • Amide/Urea Moiety at C4: A carboxamide or urea linkage at the C4 position is a common feature, participating in hydrogen bonding interactions within the kinase active site.

  • Aryl Group at C3 or N1: The presence of an aryl group, often substituted, at either the C3 or N1 position is crucial for occupying the hydrophobic pocket of the enzyme.

Below is a comparison of 5-aminopyrazole derivatives as p38α MAPK inhibitors.

Compound IDR1R2R3p38α IC50 (nM)
1 t-ButylH4-Fluorophenyl100
2j [2]t-ButylH2,4-Difluorophenyl8
3 CyclopropylH4-Fluorophenyl150
4 t-ButylCH34-Fluorophenyl50

Data compiled from published studies.[2]

The data clearly indicates that substitution on the N1-phenyl ring significantly impacts potency, with the 2,4-difluorophenyl derivative (2j) exhibiting the highest activity.

FGFR Inhibition

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that, when aberrantly activated, can drive the growth of various cancers.[3] 5-Aminopyrazole derivatives have been developed as potent FGFR inhibitors, including those that can overcome resistance mutations.

General SAR Observations for FGFR Inhibitors:

  • Covalent Targeting: Introduction of a reactive group, such as an acrylamide moiety, allows for covalent bond formation with a cysteine residue in the FGFR active site, leading to irreversible inhibition.[4]

  • Pyrazolo[3,4-d]pyrimidine Scaffold: Fusion of the pyrazole ring to a pyrimidine ring often enhances binding affinity.

  • Substituents on the N1-Aryl Group: Modifications on the aryl ring attached to the N1 position are crucial for optimizing potency and pharmacokinetic properties.

Here is a comparison of 5-aminopyrazole derivatives as pan-FGFR inhibitors.

Compound IDR Group on AcrylamideFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)SNU-16 Cell Proliferation IC50 (nM)
10a [3]H120110250150
10h [3]CH346419959
11 H807515090
12 CH330256045

Data compiled from a study on pan-FGFR covalent inhibitors.[3]

The addition of a methyl group to the acrylamide moiety (compound 10h vs. 10a) demonstrates a notable increase in inhibitory activity against both the enzymes and cancer cell proliferation.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. 5-Aminopyrazole derivatives have shown promising activity against a range of bacterial and fungal pathogens. Their mechanism of action often involves the inhibition of essential microbial enzymes.

General SAR Observations for Antimicrobial Agents:

  • Fused Heterocyclic Systems: Condensation of the 5-aminopyrazole core with other heterocyclic rings, such as pyrimidine or triazine, can lead to enhanced antimicrobial potency.

  • Substituents on the Aryl Moiety: The nature and position of substituents on aryl rings attached to the pyrazole scaffold significantly influence the antimicrobial spectrum and activity.

  • Hydrazone Linkage: The incorporation of a hydrazone linkage at the C4-carboxamide position has been shown to be a fruitful strategy for developing potent antimicrobial agents.[5]

The following table compares the antimicrobial activity of a series of 5-aminopyrazole-based hydrazone derivatives against Staphylococcus aureus.

Compound IDR Group on BenzylideneMinimum Inhibitory Concentration (MIC) against S. aureus (µg/mL)
21a [5]4-Methyl62.5
21b [5]4-Chloro125
21c [5]4-Nitro250
22 [5]4-(Dimethylamino)62.5

Data from a study on pyrazole-1-carbothiohydrazide derivatives.[5]

The results highlight that electron-donating groups (4-methyl and 4-dimethylamino) on the benzylidene moiety are favorable for anti-staphylococcal activity compared to electron-withdrawing groups (4-chloro and 4-nitro).

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for the synthesis of a 5-aminopyrazole derivative and the evaluation of its anticancer activity.

Synthesis of 5-Amino-1-(aryl)-1H-pyrazole-4-carboxamide Derivatives

General Procedure:

  • To a solution of an appropriately substituted arylhydrazine hydrochloride (1.0 eq) in ethanol, add triethylamine (1.1 eq) and stir at room temperature for 10 minutes.

  • Add ethyl 2-cyano-3-ethoxyacrylate (1.0 eq) to the reaction mixture.

  • Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and stir for 30 minutes.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • The crude ethyl 5-amino-1-(aryl)-1H-pyrazole-4-carboxylate is then hydrolyzed using aqueous sodium hydroxide (2 M) in ethanol at reflux for 2 hours to yield the corresponding carboxylic acid.

  • The resulting carboxylic acid is then coupled with the desired amine using a standard peptide coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-Diisopropylethylamine (DIPEA) in a solvent like Dichloromethane (DCM) at room temperature for 12-16 hours to afford the final 5-amino-1-(aryl)-1H-pyrazole-4-carboxamide derivative.[6]

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Treat the cells with various concentrations of the 5-aminopyrazole derivatives and a vehicle control (e.g., DMSO) for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[7]

Visualizing the Mechanisms and Workflows

To better understand the biological context and experimental procedures, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 P PLCG PLCγ FGFR->PLCG P GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC PKC->Transcription

Caption: FGFR Signaling Pathway.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation Start Starting Materials (Arylhydrazine, Acrylate) React Reaction & Reflux Start->React Isolate Isolation & Purification React->Isolate Characterize Characterization (NMR, MS) Isolate->Characterize Product 5-Aminopyrazole Derivative Characterize->Product Treatment Compound Treatment Product->Treatment CellCulture Cell Seeding (96-well plate) CellCulture->Treatment MTT MTT Assay Treatment->MTT Readout Absorbance Measurement MTT->Readout Analysis Data Analysis (IC50 Calculation) Readout->Analysis

Caption: Experimental Workflow.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is a critical aspect of preclinical development. The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous potent kinase inhibitors. However, the therapeutic success of these molecules is intrinsically linked to their selectivity profile. Off-target activities can lead to unexpected toxicities or polypharmacology, necessitating a thorough investigation of their cross-reactivity across the human kinome. This guide provides a comparative analysis of the cross-reactivity of pyrazole-based kinase inhibitors, supported by experimental data and detailed methodologies for key profiling assays.

The pyrazole ring system is a versatile scaffold found in a multitude of FDA-approved drugs and clinical candidates targeting various protein kinases.[1][2][3] The substituents around the pyrazole core play a crucial role in determining the inhibitor's potency and, most importantly, its selectivity.[1] Minor structural modifications can significantly alter the binding profile, highlighting the importance of comprehensive cross-reactivity screening in the development of safe and effective therapeutics.[4]

Comparative Cross-Reactivity Data of Pyrazole-Based Kinase Inhibitors

To illustrate the varying selectivity profiles of pyrazole-based compounds, the following tables summarize the inhibitory activity of a selection of inhibitors against a panel of kinases. This data, compiled from various sources, showcases how different substitution patterns on the pyrazole scaffold can influence target engagement and off-target effects. It is important to note that assay conditions can vary, and direct comparison of absolute values across different studies should be made with caution.

Inhibitor (Primary Target)Off-Target KinaseInhibition Metric (e.g., IC50, Kd)Reference
Compound A (JAK2)TYK25 nM (IC50)[5]
FLT315 nM (IC50)[5]
VEGFR220 nM (IC50)[5]
Compound B (Akt1)PKA>1000 nM (IC50)[5]
CDK2>1000 nM (IC50)[5]
Ruxolitinib (JAK1/2)SRCWeakly active[6]
Crizotinib (ALK/MET)MTH1Active (S-enantiomer)[6]

This table is a representative example. A comprehensive guide would require sourcing and curating data for a wider range of pyrazole-based inhibitors.

Key Experimental Protocols for Cross-Reactivity Profiling

A multi-faceted approach is often employed to build a comprehensive understanding of a compound's selectivity.[7] This typically involves a combination of in vitro biochemical assays and cell-based target engagement studies.

In Vitro Kinase Profiling: KINOMEscan™

The KINOMEscan™ platform is a widely used competition binding assay to quantitatively measure the interactions between a test compound and a large panel of kinases.[8][9][10][11]

Methodology:

  • Assay Principle: The assay is based on a competition between the test compound and an immobilized, active-site directed ligand for binding to a DNA-tagged kinase.[8]

  • Reaction Setup: Kinases, the immobilized ligand, and the test compound are incubated to allow for binding to reach equilibrium.

  • Quantification: The amount of kinase captured on the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of captured kinase indicates stronger binding of the test compound.[8]

  • Data Analysis: The results are often reported as the percentage of the control (%Ctrl), where a lower value signifies a stronger interaction. For more detailed characterization, dissociation constants (Kd) can be determined from 11-point dose-response curves.[9]

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique to assess target engagement in a cellular context.[12][13][14][15] The principle is that the binding of a ligand, such as a kinase inhibitor, can increase the thermal stability of its target protein.[13][16]

Methodology:

  • Cell Treatment: Intact cells are treated with the pyrazole-based inhibitor or a vehicle control.[12]

  • Thermal Challenge: The treated cells are then heated to various temperatures, causing proteins to denature and precipitate.

  • Lysis and Fractionation: After heating, the cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.

  • Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.

  • Data Analysis: A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the control indicates target engagement.[12] Isothermal dose-response experiments can be performed to determine the IC50 of target engagement.[15]

In-Cell Kinase Profiling: KiNativ™

The KiNativ™ platform is an activity-based protein profiling (ABPP) method used to assess the potency and selectivity of enzyme inhibitors directly in complex biological systems like cell lysates.[17][18][19][20]

Methodology:

  • Proteome Treatment: Cell or tissue lysates are incubated with the pyrazole-based inhibitor at various concentrations.

  • Probe Labeling: A biotinylated acyl-phosphate probe of ATP or ADP is added, which covalently labels the active site of kinases that are not blocked by the inhibitor.[17][18]

  • Enrichment and Digestion: The labeled proteins are enriched using streptavidin beads and then digested, typically with trypsin.

  • Mass Spectrometry Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinases.

  • Data Analysis: A decrease in the signal for a particular kinase in the presence of the inhibitor indicates target engagement.

Visualizing Kinase Inhibition and Experimental Workflows

To better understand the concepts of kinase signaling and the methodologies for profiling, the following diagrams are provided.

G cluster_0 Kinase Inhibitor Cross-Reactivity Profiling Workflow A Pyrazole-Based Inhibitor Library B Primary Target Screening A->B C Broad Kinome Profiling (e.g., KINOMEscan) B->C D Hit Identification & Selectivity Scoring C->D E Cell-Based Target Engagement (e.g., CETSA) D->E F In-Cell Selectivity Profiling (e.g., KiNativ) D->F G Lead Optimization E->G F->G H Preclinical Candidate G->H

Caption: Generalized workflow for kinase inhibitor cross-reactivity profiling.

G cluster_1 Simplified Kinase Signaling Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase (RTK) Extracellular_Signal->Receptor Kinase1 Kinase 1 (Primary Target) Receptor->Kinase1 Kinase2 Kinase 2 (Off-Target) Receptor->Kinase2 Substrate1 Substrate 1 Kinase1->Substrate1 Substrate2 Substrate 2 Kinase2->Substrate2 Cellular_Response1 Desired Cellular Response Substrate1->Cellular_Response1 Cellular_Response2 Adverse Off-Target Effect Substrate2->Cellular_Response2 Inhibitor Pyrazole-Based Inhibitor Inhibitor->Kinase1 High Affinity Inhibitor->Kinase2 Lower Affinity (Cross-reactivity)

Caption: Illustration of on-target and off-target kinase inhibition.

By employing a combination of these robust experimental strategies, researchers can build a comprehensive cross-reactivity profile for their pyrazole-based kinase inhibitors. This detailed understanding of on-target potency and off-target interactions is paramount for the successful development of selective and safe kinase-targeted therapies.

References

A Head-to-Head Comparison of Pyrazole and Triazole Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, heterocyclic scaffolds form the bedrock of numerous therapeutic agents. Among these, pyrazole and triazole rings have emerged as "privileged structures" due to their versatile physicochemical properties and broad pharmacological activities. This guide provides a comprehensive head-to-head comparison of these two important five-membered nitrogen-containing heterocycles to aid researchers in making informed decisions during the drug design and development process. This comparison is supported by experimental data and detailed methodologies for key assays.

Physicochemical Properties: A Tale of Two Rings

The subtle differences in the arrangement of nitrogen atoms within the pyrazole (two adjacent nitrogens) and triazole (three nitrogens) rings impart distinct physicochemical characteristics that significantly influence their pharmacokinetic and pharmacodynamic profiles.

A comparative analysis of their fundamental properties reveals key distinctions. Triazole is generally more acidic than pyrazole.[1] The inherent polarity of the triazole scaffold often contributes to a lower logP, which can suggest an improvement in water solubility.[2] Both scaffolds are considered metabolically stable, a desirable feature in drug candidates.[2][3]

Table 1: Comparison of Physicochemical Properties

PropertyPyrazoleTriazoleKey Implications in Drug Design
Structure 5-membered ring with 2 adjacent N atoms5-membered ring with 3 N atoms (1,2,3- or 1,2,4-isomers)The number and position of nitrogen atoms influence electronics, hydrogen bonding capacity, and metabolic stability.
pKa ~2.5 (for the protonated form)1,2,4-Triazole: ~2.2 and 10.2Triazoles are generally more acidic, which can affect ionization state at physiological pH and receptor interactions.[1]
LogP ~0.37 (unsubstituted)1,2,4-Triazole: ~ -0.45 (unsubstituted)Triazoles tend to be more polar, potentially leading to better aqueous solubility but lower membrane permeability if not appropriately substituted.[2]
Hydrogen Bonding 1 H-bond donor, 1 H-bond acceptor1,2,4-Triazole: 1 H-bond donor, 2 H-bond acceptorsThe additional nitrogen in triazoles provides an extra hydrogen bond acceptor site, offering more opportunities for target interaction.[4]
Metabolic Stability Generally stableGenerally stableBoth scaffolds are relatively resistant to metabolic degradation, contributing to improved pharmacokinetic profiles.[2][3]
Bioisosterism Can act as a bioisostere for phenyl rings and other heterocycles.[4]Frequently used as a bioisostere for amide bonds, esters, and other heterocycles.[5][6][7]This versatility allows for the modulation of physicochemical and pharmacological properties while retaining biological activity.

Pharmacological Activities and Approved Drugs

Both pyrazole and triazole scaffolds are integral to a wide array of FDA-approved drugs, demonstrating their therapeutic significance across various disease areas.

Pyrazole-Containing Drugs

The pyrazole core is found in numerous blockbuster drugs, highlighting its success in drug discovery.[5] These drugs target a diverse range of clinical conditions, from inflammatory diseases to cancer and cardiovascular disorders.[4][6]

Table 2: Selected FDA-Approved Drugs Containing a Pyrazole Scaffold

Drug NameTherapeutic AreaMechanism of Action
Celecoxib Anti-inflammatorySelective COX-2 inhibitor[5]
Sildenafil Erectile Dysfunction, Pulmonary HypertensionPhosphodiesterase-5 (PDE5) inhibitor[5]
Apixaban AnticoagulantFactor Xa inhibitor[5]
Ruxolitinib Myelofibrosis, Polycythemia VeraJanus kinase (JAK) inhibitor[5]
Crizotinib Non-Small Cell Lung CancerALK and ROS1 inhibitor[5]
Triazole-Containing Drugs

The triazole scaffold, particularly the 1,2,4-triazole isomer, is a cornerstone of many antifungal agents and is also found in drugs for other conditions like epilepsy and cancer.[8]

Table 3: Selected FDA-Approved Drugs Containing a Triazole Scaffold

Drug NameTherapeutic AreaMechanism of Action
Fluconazole AntifungalInhibits fungal cytochrome P450 enzyme 14α-demethylase[9]
Letrozole Breast CancerAromatase inhibitor[1]
Anastrozole Breast CancerAromatase inhibitor[1]
Rufinamide EpilepsyModulation of sodium channel activity[1]
Tazobactam Antibacterial (β-lactamase inhibitor)Inhibits bacterial β-lactamase enzymes[1]

Head-to-Head Performance in Specific Drug Targets

Direct comparative studies of pyrazole and triazole derivatives targeting the same biological entity provide valuable insights into their relative performance.

Phosphodiesterase 4 (PDE4) Inhibitors

A study designing and synthesizing pyrazole and triazole derivatives as PDE4 inhibitors found that the compounds containing a 1,2,4-triazole moiety exhibited higher inhibitory activity than the corresponding pyrazole-attached derivatives.[10] Molecular docking studies suggested that the 1,2,4-triazole moiety played a key role in forming essential hydrogen bonds and π-π stacking interactions with the PDE4B protein.[10][11]

Cyclooxygenase-2 (COX-2) Inhibitors

In a study of diaryl-based pyrazole and triazole derivatives as selective COX-2 inhibitors, a diaryltriazole derivative showed the best inhibitory activity, even surpassing the reference drug celecoxib (a pyrazole-containing drug).[12] This was attributed to its ability to better fit into an extra hydrophobic pocket present in the COX-2 enzyme.[12]

Experimental Protocols

Detailed and robust experimental protocols are crucial for the accurate evaluation and comparison of drug candidates. Below are representative methodologies for key in vitro assays.

Enzyme Inhibition Assay (General Protocol)

This protocol outlines a general procedure for determining the inhibitory activity of a compound against a specific enzyme.

Materials:

  • Purified enzyme

  • Substrate for the enzyme

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Assay buffer (optimized for the specific enzyme)

  • Microplate reader or spectrophotometer

  • 96-well plates

Procedure:

  • Prepare Reagents: Prepare stock solutions of the enzyme, substrate, and test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, a solution of the test compound at various concentrations, and the enzyme solution. Include a control with no inhibitor and a blank with no enzyme.

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the substrate solution to all wells to start the enzymatic reaction.

  • Measure Activity: Immediately begin measuring the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the control. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Receptor Binding Assay (Radioligand Displacement)

This protocol describes a competitive binding assay to determine the affinity of a test compound for a specific receptor.

Materials:

  • Cell membranes or purified receptors

  • Radiolabeled ligand with known affinity for the target receptor (e.g., [3H]-ligand)

  • Test compounds

  • Binding buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Assay Setup: In test tubes or a 96-well filter plate, combine the cell membranes/receptors, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound in the binding buffer.

  • Incubation: Incubate the mixture at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters under vacuum. The filters will trap the membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. Determine the Ki (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of potential drug candidates.

Materials:

  • Cancer cell line(s) of interest

  • Cell culture medium and supplements (e.g., FBS, antibiotics)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO, isopropanol with HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Visualizing Key Concepts

Diagrams created using Graphviz (DOT language) can effectively illustrate complex relationships and workflows in drug design.

Drug_Discovery_Workflow cluster_design Scaffold Selection & Design cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_optimization Lead Optimization Scaffold_Selection Scaffold Selection (Pyrazole vs. Triazole) Library_Design Library Design (Bioisosteric Replacements) Scaffold_Selection->Library_Design Synthesis Chemical Synthesis Library_Design->Synthesis Synthesize Compounds Purification Purification & Characterization Synthesis->Purification Enzyme_Assay Enzyme Inhibition Assay Purification->Enzyme_Assay Test Activity Receptor_Assay Receptor Binding Assay Purification->Receptor_Assay Test Affinity Cytotoxicity_Assay Cytotoxicity Assay Purification->Cytotoxicity_Assay Test Toxicity SAR_Analysis Structure-Activity Relationship (SAR) Enzyme_Assay->SAR_Analysis Receptor_Assay->SAR_Analysis Cytotoxicity_Assay->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Library_Design Iterative Design

Caption: A generalized workflow for drug discovery, highlighting the iterative process of design, synthesis, and screening.

Signaling_Pathway_Inhibition Signal External Signal Receptor Receptor Signal->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Cellular_Response Cellular Response (e.g., Proliferation) Transcription_Factor->Cellular_Response Inhibitor Pyrazole/Triazole Inhibitor Inhibitor->Kinase_A

Caption: A simplified signaling pathway illustrating the mechanism of action for a kinase inhibitor.

Conclusion

Both pyrazole and triazole scaffolds are undeniably powerful tools in the medicinal chemist's arsenal. The choice between them is not a matter of inherent superiority but rather a strategic decision based on the specific drug design goals.

  • Pyrazole has a long and successful history, particularly in the development of kinase inhibitors and anti-inflammatory agents. Its physicochemical properties make it an excellent scaffold for achieving high potency and good pharmacokinetic profiles.

  • Triazole , with its additional nitrogen atom, offers unique hydrogen bonding capabilities and is a highly effective bioisostere for amide bonds. This has led to its prominence in antifungal drug development and as a versatile linker in creating novel molecular architectures.

Ultimately, a thorough understanding of the subtle yet significant differences in their physicochemical properties, combined with a data-driven approach to structure-activity relationship studies, will enable researchers to harness the full potential of these remarkable heterocyclic scaffolds in the quest for new and improved medicines.

References

In Vivo Validation of Pyrazole Compounds as Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo anticancer activities of promising pyrazole compounds, with a focus on their validation in preclinical models. The data presented herein is supported by detailed experimental protocols and visual representations of key biological pathways and workflows to facilitate a deeper understanding of their therapeutic potential.

Comparative Efficacy of Pyrazole Compounds

Recent research has highlighted several pyrazole derivatives with potent anticancer activities. This guide focuses on two exemplary compounds, a 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-one derivative, designated as Compound 3i , and a 3,4-diaryl pyrazole derivative, Compound 6 , which have demonstrated significant promise in both cell-based assays and animal models.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo anticancer activities of Compound 3i and Compound 6, along with a comparison to the standard-of-care drug, Sorafenib.

Table 1: In Vitro Anticancer Activity of Pyrazole Compounds

CompoundCancer Cell LineIC50 (µM)Reference Drug (Sorafenib) IC50 (µM)
Compound 3i PC-3 (Prostate)1.241.13
Compound 6 Murine Mammary CarcinomaNot explicitly stated, but showed high potencyNot applicable

Table 2: In Vivo Anticancer Activity of Pyrazole Compound 3i

Animal ModelTreatment GroupTumor Volume Reduction (%)Tumor Weight Reduction (%)
Ehrlich Ascites Carcinoma (Mouse)Compound 3i 49.8Not explicitly stated
Ehrlich Ascites Carcinoma (Mouse)Sorafenib55.5Significant reduction

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate the design of future studies.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., PC-3) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The pyrazole compounds, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations. Control wells receive the vehicle only.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

In Vivo Antitumor Activity in a Mouse Model

This protocol describes the evaluation of the anticancer efficacy of a pyrazole compound in an Ehrlich Ascites Carcinoma (EAC) solid tumor model in mice.[1]

  • Animal Model: Female Swiss albino mice are used for the study.

  • Tumor Cell Inoculation: EAC cells are injected subcutaneously into the right flank of each mouse to induce solid tumor formation.

  • Compound Formulation and Administration:

    • The pyrazole compound is formulated for intraperitoneal (IP) injection. A common vehicle for poorly water-soluble compounds consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

    • Once the tumors reach a palpable size, the mice are randomly assigned to treatment and control groups.

    • The formulated compound is administered intraperitoneally at a predetermined dose and schedule (e.g., daily or every other day). The control group receives the vehicle only.

  • Tumor Measurement: Tumor volume is measured periodically (e.g., every two days) using a digital caliper. The tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the tumor volume and weight in the treated groups to the control group.

Visualizing the Mechanism of Action and Experimental Design

To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated using the DOT language.

Experimental Workflow for In Vivo Validation

experimental_workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis animal_model Swiss Albino Mice tumor_inoculation Subcutaneous Injection of EAC Cells animal_model->tumor_inoculation Induces formulation Formulate Pyrazole Compound in Vehicle ip_injection Intraperitoneal Administration formulation->ip_injection Administer tumor_measurement Measure Tumor Volume (Calipers) endpoint Euthanize and Excise Tumors tumor_measurement->endpoint Periodic data_analysis Calculate Tumor Growth Inhibition endpoint->data_analysis Analyze

Caption: Workflow for in vivo validation of pyrazole compounds.

VEGFR-2 Signaling Pathway and Inhibition by Pyrazole Compounds

The anticancer activity of many pyrazole compounds, including Compound 3i, is attributed to their ability to inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.[1] This pathway is crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen, enabling their growth and metastasis.

VEGFR2_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Leads to Pyrazole Pyrazole Compound (e.g., Compound 3i) Pyrazole->VEGFR2 Inhibits

References

New Pyrazole Derivatives Show Promise in Head-to-Head Cancer Cell Studies Against Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Recent preclinical studies have highlighted the potential of novel pyrazole derivatives as potent anticancer agents, with several compounds demonstrating comparable or superior efficacy to the widely used chemotherapy drug doxorubicin in various cancer cell lines. These findings, detailed in multiple independent research efforts, underscore the growing interest in pyrazole-based compounds for the development of next-generation cancer therapies.

The research community has been actively exploring pyrazole scaffolds due to their versatile chemical nature, which allows for modifications that can enhance their anticancer activity and selectivity.[1] A number of newly synthesized pyrazole derivatives have been benchmarked against doxorubicin, a cornerstone of many chemotherapy regimens, revealing promising results in breast, colon, and lung cancer cell lines, among others.

Comparative Cytotoxicity: A Quantitative Look

A key benchmark in anticancer drug development is the half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit the growth of 50% of a cancer cell population. In numerous studies, newly synthesized pyrazole derivatives have exhibited potent cytotoxic effects, with some showing lower IC50 values than doxorubicin in specific cancer cell lines.

For instance, one study reported a pyrazole carbaldehyde derivative with an IC50 of 0.25 µM against the MCF-7 breast cancer cell line, significantly more potent than doxorubicin's IC50 of 0.95 µM in the same study.[1] Another investigation into novel indole-linked pyrazole derivatives found that compounds 33 and 34 displayed more potent inhibition of HCT116, MCF7, HepG2, and A549 cancer cell lines (IC50 < 23.7 µM) than doxorubicin (IC50 = 24.7–64.8 µM).[1]

The following tables summarize the IC50 values of various new pyrazole derivatives compared to doxorubicin across several human cancer cell lines, as reported in recent literature.

CompoundCancer Cell LinePyrazole Derivative IC50 (µM)Doxorubicin IC50 (µM)Reference
Pyrazole Carbaldehyde (Compound 43)MCF-7 (Breast)0.250.95[1]
Indole-Pyrazole (Compound 33)HCT116 (Colon)< 23.724.7 - 64.8[1]
Indole-Pyrazole (Compound 34)MCF-7 (Breast)< 23.724.7 - 64.8[1]
1,3,4-Triarylpyrazole (Compound 55)MCF-7 (Breast)6.5345.0[1]
1,3,4-Triarylpyrazole (Compound 55)A549 (Lung)26.4048.8[1]
Pyrazole-Thiophene Hybrid (Compound 2)MCF-7 (Breast)6.574.17[2]
Pyrazole-Thiophene Hybrid (Compound 2)HepG2 (Liver)8.864.50[2]
Pyrazole Derivative (Compound 11)MCF-7 (Breast)2.85-[3]
Pyrazole Derivative (Compound 11)HT-29 (Colon)2.12-[3]
Pyrazole Derivative (Compound 3f)MDA-MB-468 (Breast)14.97 (24h)-[4]
CompoundCancer Cell LinePyrazole Derivative IC50 (µg/mL)Doxorubicin IC50 (µg/mL)Reference
Pyrazolo[4,3-c]pyridine (Compound 41)MCF-7 (Breast)1.9374.162[1]
Pyrazolo[4,3-c]pyridine (Compound 41)HepG2 (Liver)3.6953.832[1]
Pyrazolo[4,3-c]pyridine (Compound 42)HCT116 (Colon)2.9143.676[1]

Mechanisms of Action: More Than Just Cytotoxicity

Beyond their direct cytotoxic effects, researchers are elucidating the mechanisms through which these pyrazole derivatives exert their anticancer activity. Many of these compounds have been found to interfere with key signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

Several pyrazole derivatives have been identified as inhibitors of critical cellular machinery. For example, some compounds have been shown to inhibit tubulin polymerization, a process essential for cell division.[5] Others act as inhibitors of key enzymes like Cyclin-Dependent Kinases (CDKs), which regulate the cell cycle, and Epidermal Growth Factor Receptor (EGFR), a protein often overactive in cancer.[1] Furthermore, some pyrazole derivatives have been observed to bind to DNA, a mechanism of action shared with doxorubicin.[1]

The ability of these compounds to induce apoptosis, or programmed cell death, is another critical aspect of their anticancer potential. Studies have shown that treatment with certain pyrazole derivatives leads to an increase in the expression of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2.[6][7] This targeted induction of apoptosis is a desirable characteristic for anticancer drugs as it minimizes damage to healthy tissues.

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental protocols are crucial. The following sections outline the standard methodologies used in the cited research for assessing the anticancer properties of new pyrazole derivatives.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the pyrazole derivatives or doxorubicin. A control group receives medium with the vehicle (e.g., DMSO) only.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 values are then calculated from the dose-response curves.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a defined period (e.g., 24 or 48 hours).

  • Cell Harvesting and Staining: Both adherent and floating cells are collected, washed with cold PBS, and then resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-FITC binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells (green fluorescence). PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells (red fluorescence).

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Fixation: Cells are treated with the compounds of interest for a specified time. After treatment, the cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed to remove the ethanol and then incubated with a solution containing a DNA-staining dye, typically Propidium Iodide (PI), and RNase A (to prevent staining of RNA).

  • Flow Cytometry Analysis: The DNA content of the cells is measured by a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in the cells, allowing for the quantification of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To better understand the complex interactions and processes involved, the following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by pyrazole derivatives and a typical experimental workflow.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_mechanism Mechanism of Action seed_cells Seed Cancer Cells treat_compounds Treat with Pyrazole Derivatives / Doxorubicin seed_cells->treat_compounds mtt_assay MTT Assay (Cytotoxicity) treat_compounds->mtt_assay apoptosis_assay Annexin V/PI Assay (Apoptosis) treat_compounds->apoptosis_assay cell_cycle_assay Cell Cycle Analysis treat_compounds->cell_cycle_assay western_blot Western Blot (Protein Expression) treat_compounds->western_blot ic50 Calculate IC50 mtt_assay->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis_assay->apoptosis_quant cell_cycle_dist Determine Cell Cycle Distribution cell_cycle_assay->cell_cycle_dist

Figure 1: A generalized workflow for the in vitro evaluation of new anticancer compounds.

egfr_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Pyrazole_Derivative Pyrazole Derivative (EGFR Inhibitor) Pyrazole_Derivative->EGFR

Figure 2: Simplified EGFR signaling pathway and the inhibitory action of certain pyrazole derivatives.

cdk_cell_cycle_pathway cluster_cell_cycle Cell Cycle Progression G1 G1 Phase CDK2_CyclinE CDK2/Cyclin E G1->CDK2_CyclinE S S Phase G2 G2 Phase S->G2 CDK1_CyclinB CDK1/Cyclin B G2->CDK1_CyclinB M M Phase M->G1 CDK2_CyclinE->S CDK1_CyclinB->M Pyrazole_Derivative Pyrazole Derivative (CDK Inhibitor) Pyrazole_Derivative->CDK2_CyclinE

Figure 3: Overview of the cell cycle regulation by CDKs and the point of inhibition by specific pyrazole derivatives.

Future Directions

The promising in vitro results of these novel pyrazole derivatives against various cancer cell lines, particularly when compared to an established drug like doxorubicin, provide a strong rationale for their continued development. Further preclinical studies, including in vivo animal models, are warranted to assess their efficacy, toxicity, and pharmacokinetic profiles. The diverse mechanisms of action exhibited by this class of compounds suggest their potential for use as single agents or in combination therapies to overcome drug resistance and improve patient outcomes. The ongoing research in this area holds significant promise for the future of cancer treatment.

References

Unlocking Drug Discovery: A Comparative Guide to QSAR Analysis of Pyrazole Carbohydrazides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the relationship between a molecule's structure and its biological activity is paramount. Quantitative Structure-Activity Relationship (QSAR) analysis provides a powerful computational tool to predict the activity of novel compounds, thereby streamlining the drug discovery process. This guide offers a comparative overview of two distinct QSAR studies on pyrazole carbohydrazide derivatives, highlighting their methodologies and key findings in the pursuit of potent antitubercular and anticancer agents.

Pyrazole carbohydrazides are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. By employing QSAR, researchers can identify the key structural features of these molecules that influence their therapeutic effects. This allows for the rational design of more effective drug candidates.

Comparative Analysis of QSAR Models

To illustrate the application and insights derived from QSAR studies, we compare two recent publications: a 3D-QSAR analysis of pyrazole derivatives as antitubercular agents and a 2D-QSAR study of pyrazole carbohydrazides and acetohydrazides as anticancer compounds. The quantitative data from these studies are summarized below for a clear and objective comparison.

ParameterStudy 1: Antitubercular Activity (3D-QSAR)Study 2: Anticancer Activity (2D-QSAR against ACHN cell line)
QSAR Model Type 3D-QSAR (Pharmacophore-based)2D-QSAR
No. of Compounds 47Not explicitly stated, but a model was developed.
Training Set Size Not explicitly statedNot explicitly stated
Test Set Size Not explicitly statedNot explicitly stated
Statistical Parameters
r² (Coefficient of determination)0.97[1]Not explicitly stated
q² (Cross-validated r²)0.77[1]Not explicitly stated
Key Findings/Important Descriptors A five-point pharmacophore model (AADHR_1) was developed, indicating the importance of two hydrogen bond acceptors, one hydrogen bond donor, one hydrophobic, and one aromatic ring feature for antitubercular activity.[1]The presence of a methyl (-CH3) group on the pyrazole 'A' ring and a hydrazine group linked to a ketone were identified as features that likely contribute to strong anticancer activity against the kidney cancer cell line ACHN.[2]

Experimental Protocols and Methodologies

A detailed understanding of the experimental and computational methods employed in a QSAR study is crucial for evaluating the reliability and applicability of the results.

Study 1: 3D-QSAR of Antitubercular Pyrazole Derivatives

The researchers in this study developed a 3D-QSAR model based on a pharmacophore hypothesis.[1]

  • Software: Not explicitly stated in the provided snippets.

  • Methodology: A dataset of 47 pyrazole derivatives with their reported antitubercular activities (MIC values) was used to generate a five-point pharmacophore model.[1] This model, designated AADHR_1, consists of two hydrogen bond acceptors, one hydrogen bond donor, a hydrophobic group, and an aromatic ring. The statistical significance of the model was validated, as indicated by the high r² and q² values.[1] The developed pharmacophore was then used for virtual screening of compound databases (ZINC and ASINEX) to identify new potential antitubercular agents.[1] Molecular docking studies were also performed to understand the binding interactions of the identified compounds with the active site of the enoyl acyl carrier protein reductase (InhA), a key enzyme in Mycobacterium tuberculosis.

Study 2: 2D-QSAR of Anticancer Pyrazole Derivatives

This study focused on developing 2D-QSAR models to predict the anticancer activity of pyrazole carbohydrazide and acetohydrazide derivatives against various cancer cell lines.[2]

  • Software: Not explicitly stated in the provided snippets.

  • Methodology: The study followed the Organization for Economic Co-operation and Development (OECD) guidelines for the creation and validation of the 2D-QSAR models.[2] These models were then used to predict the anticancer activity (pIC50 values) of a series of 63 in-house synthesized pyrazole derivatives.[2] Based on the insights from the 2D-QSAR models, which highlighted the importance of specific molecular descriptors, novel pyrazole derivatives were designed with the aim of enhancing their anticancer activity.[2] The study identified that for the kidney cancer cell line ACHN, a methyl group on the pyrazole ring and a hydrazine group linked to a ketone were favorable for activity.[2]

Visualizing QSAR Workflows and Structure-Activity Relationships

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

QSAR_Workflow cluster_data Data Preparation cluster_model Model Development cluster_validation Model Validation cluster_application Application Data Dataset of Pyrazole Carbohydrazides & Activity Split Split into Training and Test Sets Data->Split Descriptors Calculate Molecular Descriptors (2D/3D) Split->Descriptors Model Generate QSAR Model (e.g., MLR, PLS) Descriptors->Model Internal Internal Validation (e.g., Cross-validation) Model->Internal External External Validation (Test Set Prediction) Internal->External SAR Interpret Structure-Activity Relationships External->SAR Design Design of Novel Potent Compounds SAR->Design

Caption: General workflow of a Quantitative Structure-Activity Relationship (QSAR) study.

SAR_Pyrazole_Carbohydrazide cluster_core Core Structure cluster_activity Biological Activity cluster_features Structural Features Influencing Activity Core Pyrazole Carbohydrazide Favorable Favorable Substitutions - H-bond donors/acceptors - Hydrophobic groups - Specific alkyl groups (e.g., -CH3) Core->Favorable Positive Correlation Unfavorable Unfavorable Substitutions - Steric hindrance - Unfavorable electronic properties Core->Unfavorable Negative Correlation Activity Biological Activity (e.g., Antitubercular, Anticancer) Favorable->Activity Increases Unfavorable->Activity Decreases

Caption: Key structure-activity relationships for pyrazole carbohydrazide derivatives.

References

Safety Operating Guide

5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

The following provides a comprehensive, step-by-step guide for the safe and compliant disposal of 5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide. This procedure is designed for researchers, scientists, and drug development professionals to ensure safety and adherence to regulatory standards.

Hazard Assessment and Waste Profiling

Hazard Profile Summary

Hazard ClassificationDescriptionPrecautionary Statements
Acute ToxicityHarmful if swallowed.P264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1][2] P301+P312: IF SWALLOWED: Call a poison center or doctor if you feel unwell.[1]
Skin IrritationCauses skin irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
Eye IrritationCauses serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Respiratory IrritationMay cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P271: Use only outdoors or in a well-ventilated area.[1]

Due to its chemical structure, which includes a hydrazide group, this compound should be handled with care. Under no circumstances should it be disposed of down the drain or in regular solid waste streams.[3]

Personal Protective Equipment (PPE)

All personnel handling this compound for disposal must wear appropriate PPE to minimize exposure.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Eye/Face Protection: Use safety glasses with side-shields or goggles.

  • Skin and Body Protection: A lab coat or other protective clothing is mandatory.[4]

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through an approved hazardous waste program. The following workflow outlines the necessary steps.

G cluster_prep Preparation Phase cluster_contain Containment & Labeling cluster_storage Storage & Disposal A 1. Assess Hazards Review SDS of similar compounds. Treat as hazardous waste. B 2. Wear Appropriate PPE Gloves, goggles, lab coat. A->B C 3. Select Waste Container Chemically compatible, sealed lid. B->C D 4. Transfer Waste Minimize dust generation. Do not mix with incompatible waste. C->D E 5. Label Container 'Hazardous Waste', chemical name, date, PI name, and location. D->E F 6. Store Securely Designated, well-ventilated area. Store locked up. E->F G 7. Arrange for Pickup Contact institution's EHS. Follow pickup procedures. F->G H 8. Final Disposal Dispose via an approved waste disposal plant. G->H

Caption: Workflow for the proper disposal of this compound.

Experimental Protocol: Detailed Disposal Methodology

  • Waste Segregation:

    • Dedicate a specific, clearly labeled container for this compound waste.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. In particular, avoid mixing with strong oxidizing agents.[5]

  • Container Selection:

    • Choose a container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) bottle for solid waste).

    • The container must be in good condition, free of leaks, and have a secure, tight-fitting lid to prevent spills and vaporization.[3]

  • Waste Accumulation:

    • Carefully transfer the solid waste into the designated container, minimizing the generation of dust.

    • If dealing with solutions, use a funnel to avoid spills. The first rinse of any contaminated glassware should be collected as hazardous waste.[3]

    • Do not overfill the container; leave at least 10% headspace to allow for expansion.

  • Labeling:

    • Label the waste container clearly and accurately as soon as waste is added.

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • An accurate estimation of the quantity

      • The date accumulation started

      • The name of the principal investigator and the laboratory location

  • Temporary Storage:

    • Store the sealed waste container in a designated and secure hazardous waste accumulation area within the laboratory.

    • This area should be well-ventilated and away from general laboratory traffic.[1][2]

    • The storage location should be locked up or otherwise secured to prevent unauthorized access.[1][2][5]

  • Final Disposal:

    • Once the container is full or ready for disposal, contact your institution's EHS department to arrange for a waste pickup.

    • Follow all institutional procedures for waste collection and documentation.

    • The ultimate disposal must be conducted at an approved and licensed waste disposal facility.[1][5]

Spill and Decontamination Procedures

In the event of a spill, take the following immediate actions:

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • PPE: Wear the appropriate PPE before attempting to clean the spill.

  • Containment: For solid spills, carefully sweep or scoop the material into a hazardous waste container. Avoid creating dust.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, as per institutional policy.

References

Personal protective equipment for handling 5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide

This document provides crucial safety protocols, operational procedures, and disposal plans for handling this compound. It is intended for researchers, scientists, and professionals in drug development to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Given the hazardous nature of similar chemical compounds, including potential for skin and eye irritation, the following personal protective equipment is mandatory to prevent exposure.[1][2]

Body PartRequired PPEMaterial/Standard Specification
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended.[3] Consult the glove manufacturer's resistance chart for specific compatibility.
Eyes/Face Chemical splash goggles and face shieldANSI Z87.1-compliant. A face shield should be worn when there is a significant risk of splashes.[3]
Body Flame-resistant lab coat and chemical-resistant apronA fully buttoned, flame-resistant lab coat should be worn over personal clothing. A chemical-resistant apron provides an additional layer of protection.
Respiratory Air-purifying respirator with appropriate cartridgesTo be used in case of insufficient ventilation or for spill cleanup.[3] A full-face respirator may be necessary depending on the exposure risk assessment.[3]

Operational Plan: Step-by-Step Handling Procedure

Adherence to the following procedural steps is critical for the safe handling of this compound.

  • Preparation and Engineering Controls :

    • All handling of the compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]

    • Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[4]

    • The work area should be clearly designated for hazardous substance use, with access restricted to authorized personnel.[4]

  • Donning Personal Protective Equipment (PPE) :

    • Before handling the chemical, put on all required PPE as specified in the table above.

  • Chemical Handling :

    • Handle in a well-ventilated place.[5]

    • Avoid contact with skin and eyes.[5]

    • Avoid the formation of dust and aerosols.[5]

    • Wash hands thoroughly after handling the product.[1]

    • Do not eat, drink, or smoke in the designated handling area.[1][5]

  • Storage :

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.

    • Store locked up.[1][5]

    • Keep away from incompatible substances such as oxidizing materials and acids.[6]

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and ensure safety.

  • Waste Segregation :

    • All disposable materials that come into contact with the chemical, including gloves, weigh boats, and paper towels, must be considered hazardous waste.

    • Segregate this waste into a designated, clearly labeled, and sealed hazardous waste container.

  • Container Management :

    • Use a dedicated, leak-proof, and chemically resistant container for the waste.

    • The container must be kept closed at all times, except when adding waste.

  • Disposal Procedure :

    • Dispose of the contents and the container in accordance with all applicable local, state, and federal regulations.[5]

    • Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of this chemical waste stream.

  • Decontamination :

    • Thoroughly decontaminate all non-disposable equipment and the work area in the fume hood after use.

    • The cleaning materials used for decontamination should also be disposed of as hazardous waste.

Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_fume_hood Work in Fume Hood prep_safety_equipment Check Safety Equipment prep_fume_hood->prep_safety_equipment prep_ppe Don PPE prep_safety_equipment->prep_ppe handle_chemical Handle Chemical prep_ppe->handle_chemical handle_storage Store Appropriately handle_chemical->handle_storage disp_segregate Segregate Waste handle_chemical->disp_segregate disp_container Use Labeled Container disp_segregate->disp_container disp_dispose Dispose via EHS disp_container->disp_dispose disp_decontaminate Decontaminate Area disp_dispose->disp_decontaminate

Caption: Workflow for handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.